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Core Science & Biosynthesis

Foundational

Mechanism of Action for 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one: A Technical Guide

Executive Summary The compound 5,6,7-trihydroxy-2-phenylquinolin-4(1H)-one (also known as 5,6,7-trihydroxy-2-phenyl-4-quinolone or aza-baicalein) is a synthetic nitrogenous isostere of the naturally occurring flavone bai...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5,6,7-trihydroxy-2-phenylquinolin-4(1H)-one (also known as 5,6,7-trihydroxy-2-phenyl-4-quinolone or aza-baicalein) is a synthetic nitrogenous isostere of the naturally occurring flavone baicalein. By replacing the oxygen atom in the pyran ring of the flavonoid scaffold with a nitrogen atom, researchers have developed a quinolone analog that retains potent biological activity.

This technical whitepaper details the compound's primary mechanism of action (MOA): the targeted inhibition of mammalian intestinal α -glucosidase. Designed for drug development professionals, this guide synthesizes the structural biology, kinetic mechanisms, and validated experimental workflows required to evaluate this compound as a therapeutic agent for postprandial hyperglycemia in Type 2 Diabetes Mellitus (T2DM).

Molecular Rationale and Structural Biology

The design of 5,6,7-trihydroxy-2-phenylquinolin-4(1H)-one is rooted in structure-activity relationship (SAR) studies of natural flavonoids [1]. Baicalein (5,6,7-trihydroxyflavone) is a known α -glucosidase inhibitor, but its pharmacokinetic profile is limited by the stability of the chromen-4-one core.

The Pharmacophore

The critical pharmacophore for α -glucosidase inhibition in this class of molecules is the 2,3,4-trihydroxybenzoyl moiety , which corresponds to the A-ring of the flavonoid/quinolone structure.

  • A-Ring Hydroxyls: The hydroxyl groups at positions 5, 6, and 7 are essential for forming strong hydrogen bonds with the polar residues within the enzyme's binding pocket.

  • C-Ring Bioisosterism: The substitution of the pyran oxygen (O) with an amine (NH) to form the 4-quinolone core does not disrupt the planar geometry required for π−π stacking with aromatic residues in the enzyme. Instead, the nitrogen introduces a new hydrogen-bond donor (N-H), which can alter the compound's solubility and binding kinetics while maintaining comparable inhibitory activity to baicalein [1].

Mechanism of Action: Intestinal α -Glucosidase Inhibition

The primary therapeutic target of 5,6,7-trihydroxy-2-phenylquinolin-4(1H)-one is mammalian intestinal α -glucosidase (EC 3.2.1.20), specifically the sucrase-isomaltase and maltase-glucoamylase complexes located on the brush border of the small intestine.

Kinetic Dynamics

Unlike competitive inhibitors such as acarbose—which mimic the structure of oligosaccharides and compete directly for the catalytic active site—polyhydroxylated quinolones and flavones often exhibit uncompetitive or mixed non-competitive inhibition [1].

  • Binding Site: The compound binds to an allosteric site on the Enzyme-Substrate (ES) complex rather than the free enzyme.

  • Conformational Locking: Upon binding, the quinolone locks the ES complex into a "dead-end" conformation. This prevents the catalytic hydrolysis of the α -(1 4) glycosidic bonds in maltose or sucrose.

  • Physiological Outcome: By halting the liberation of D-glucose from dietary disaccharides, the compound delays carbohydrate absorption, effectively blunting the postprandial glycemic spike without causing the severe gastrointestinal fermentation (flatulence, diarrhea) often associated with the complete blockade of upstream α -amylase.

MOA Substrate Dietary Disaccharides (Sucrose/Maltose) ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Binds Enzyme Intestinal α-Glucosidase (Brush Border) Enzyme->ES_Complex Glucose D-Glucose (Absorbed into Blood) ES_Complex->Glucose Hydrolysis (Normal Pathway) Inhibited_Complex Dead-End E-S-I Complex (Catalysis Blocked) ES_Complex->Inhibited_Complex Conformational Lock Inhibitor 5,6,7-Trihydroxy-2-phenyl quinolin-4(1H)-one Inhibitor->ES_Complex Uncompetitive Binding Inhibited_Complex->Glucose Prevents Release

Diagram: Uncompetitive inhibition of α-glucosidase by 5,6,7-trihydroxy-2-phenylquinolin-4(1H)-one.

Quantitative Data: SAR Profiling

The following table summarizes the comparative α -glucosidase inhibitory activity of the quinolone analog against its parent flavone and standard clinical controls, derived from the foundational SAR studies by Gao & Kawabata [1].

Compound NameCore ScaffoldKey SubstitutionsRelative α -Glucosidase Inhibitory Activity (Mammalian)Inhibition Type
Baicalein (1) Flavone5,6,7-trihydroxyHigh (Baseline Reference)Uncompetitive / Mixed
5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one (2) Quinolone5,6,7-trihydroxy, N-H at position 1High (Comparable to Baicalein) Uncompetitive
3,5,6,7-Tetrahydroxyflavone (7) Flavone3,5,6,7-tetrahydroxyModerateN/A
Acarbose OligosaccharideAminocyclitol ringHigh (Clinical Standard)Competitive

Data Interpretation: The retention of high inhibitory activity in Compound 2 confirms that the C-ring oxygen is not strictly required for target engagement, validating the 2,3,4-trihydroxybenzoyl motif as the primary driver of enzyme affinity [1].

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the evaluation of 5,6,7-trihydroxy-2-phenylquinolin-4(1H)-one must utilize mammalian enzyme sources. Do not use yeast α -glucosidase (Saccharomyces cerevisiae) for these assays; yeast enzymes lack sequence homology with mammalian brush-border enzymes, leading to false positives/negatives that fail to translate in vivo.

Protocol: Mammalian α -Glucosidase Inhibition Assay

Rationale & Causality: This protocol utilizes rat intestinal acetone powder as the enzyme source to accurately mimic human physiological conditions. The Glucose Oxidase (GOD) detection method is employed to prevent spectrophotometric interference, as highly conjugated quinolones absorb strongly at the wavelengths used in standard pNPG assays.

Step-by-Step Methodology:

  • Enzyme Preparation:

    • Homogenize 100 mg of rat intestinal acetone powder in 3 mL of 0.1 M maleate buffer (pH 6.0).

    • Centrifuge at 10,000 × g for 20 minutes at 4°C.

    • Collect the supernatant. Causality: The maleate buffer at pH 6.0 maintains the structural integrity of the brush-border enzyme complexes.

  • Inhibitor Preparation:

    • Dissolve 5,6,7-trihydroxy-2-phenylquinolin-4(1H)-one in 100% DMSO to create a 10 mM stock.

    • Dilute with maleate buffer so the final DMSO concentration in the assay does not exceed 1%. Causality: >1% DMSO can denature the enzyme, skewing kinetic data.

  • Pre-Incubation:

    • Mix 50 µL of the enzyme solution with 10 µL of the inhibitor solution in a 96-well plate.

    • Incubate at 37°C for 10 minutes. Causality: Allows the inhibitor to reach thermodynamic equilibrium with the enzyme prior to substrate introduction.

  • Reaction Initiation:

    • Add 50 µL of substrate solution (e.g., 200 mM sucrose or 20 mM maltose in maleate buffer).

    • Incubate exactly 30 minutes at 37°C.

  • Reaction Termination & Detection:

    • Stop the reaction by adding 200 µL of Glucose Oxidase/Peroxidase (GOD-POD) reagent (Trinder's reagent).

    • Incubate for 15 minutes at 37°C to allow color development.

    • Measure absorbance at 505 nm using a microplate reader.

  • Data Analysis:

    • Calculate % inhibition relative to a vehicle control. Plot velocity ( v ) vs. substrate concentration ( [S] ) using a Lineweaver-Burk plot ( 1/v vs. 1/[S] ) to confirm the uncompetitive mechanism (parallel lines across different inhibitor concentrations).

Workflow Prep 1. Rat Intestinal Extract Prep (Maleate Buffer, pH 6.0) Incubation 2. Pre-incubation at 37°C (Enzyme + Quinolone Inhibitor) Prep->Incubation Substrate 3. Substrate Addition (Sucrose or Maltose) Incubation->Substrate Reaction 4. Enzymatic Cleavage (30 mins, 37°C) Substrate->Reaction Detection 5. GOD-POD Assay (Measure Absorbance at 505nm) Reaction->Detection Analysis 6. Lineweaver-Burk Kinetics (Determine Mechanism & Ki) Detection->Analysis

Diagram: Validated experimental workflow for mammalian α-glucosidase inhibition profiling.

Conclusion

The transformation of baicalein into 5,6,7-trihydroxy-2-phenylquinolin-4(1H)-one represents a successful bioisosteric replacement that preserves critical interactions with mammalian α -glucosidase. By operating via an uncompetitive binding mechanism, this quinolone derivative offers a compelling scaffold for the development of next-generation antidiabetic agents that mitigate the side-effect profiles of traditional competitive inhibitors.

References

  • Gao, H., & Kawabata, J. (2005). α -Glucosidase inhibition of 6-hydroxyflavones. Part 3: Synthesis and evaluation of 2,3,4-trihydroxybenzoyl-containing flavonoid analogs and 6-aminoflavones as α -glucosidase inhibitors. Bioorganic & Medicinal Chemistry, 13(5), 1661-1667.[Link]

Exploratory

5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one molecular weight and physicochemical properties

An In-depth Technical Guide on 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one: Physicochemical Properties, Synthetic Strategies, and Biological Context Abstract This technical guide provides a comprehensive analysis of 5,6,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one: Physicochemical Properties, Synthetic Strategies, and Biological Context

Abstract

This technical guide provides a comprehensive analysis of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one, a complex heterocyclic molecule of significant interest to medicinal chemistry and drug development. As a structural analog of both the biologically active 2-phenyl-4-quinolone scaffold and highly potent flavonoids like Baicalein, this compound stands as a promising candidate for further investigation. Due to the limited direct experimental data available for this specific molecule, this guide synthesizes information from computational predictions, data from closely related analogs, and established synthetic methodologies to provide a foundational resource for researchers. We will delve into its predicted physicochemical properties, propose a viable synthetic pathway with detailed protocols, and explore its potential biological activities based on the well-documented pharmacology of its structural relatives.

Molecular Identity and Physicochemical Properties

5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one possesses a rigid, planar quinolone core substituted with a phenyl group at the 2-position and three hydroxyl groups on the fused benzene ring. This unique combination of a hydrogen-bond accepting quinolone nitrogen, a hydrogen-bond donating/accepting ketone, multiple phenolic hydroxyl groups, and an aromatic phenyl ring dictates its chemical behavior and potential for biological interactions.

The molecular formula of the compound is C₁₅H₁₁NO₅ , leading to a precise molecular weight of 285.25 g/mol . The predicted physicochemical properties are summarized in the table below, drawing comparisons with the closely related and well-studied flavonoid, Baicalein (5,6,7-trihydroxyflavone)[1].

PropertyPredicted Value / CharacteristicRationale and Comparative Analysis
IUPAC Name 5,6,7-Trihydroxy-2-phenyl-1H-quinolin-4-oneStandard nomenclature for the quinolone ring system.
Molecular Formula C₁₅H₁₁NO₅Derived from the chemical structure.
Molecular Weight 285.25 g/mol Calculated based on the molecular formula.
Appearance Yellow Crystalline SolidPredicted based on the extended conjugation and similarity to yellow flavonoids like Baicalein[1].
Melting Point >250 °C (Decomposition likely)The extensive planarity and capacity for intermolecular hydrogen bonding via the three hydroxyl groups, the N-H bond, and the carbonyl group suggest strong crystal lattice forces, leading to a high melting point, similar to related polyhydroxylated aromatics[2][3].
Solubility Poorly soluble in water; Soluble in polar aprotic solvents (DMSO, DMF) and alcohols.The hydrophobic phenyl and quinolone rings dominate, limiting aqueous solubility. However, the multiple polar hydroxyl groups allow for solubility in organic solvents capable of hydrogen bonding. Baicalein shows similar solubility, being soluble in DMSO to 50 mM[1].
pKa Estimated: 6.0 - 8.0The three phenolic hydroxyl groups are the primary acidic sites. The predicted pKa for the structurally similar Baicalein is approximately 6.31[1], suggesting a similar range for the target molecule. The N-H proton is significantly less acidic.

Predicted Spectroscopic Profile

Experimental validation is essential, but the following spectroscopic characteristics can be anticipated for the structural elucidation of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one.

  • ¹H NMR Spectroscopy : The spectrum in a solvent like DMSO-d₆ is expected to show distinct signals. Protons on the phenyl group would appear in the aromatic region (~7.5-8.0 ppm). A key singlet for the proton at the C3 position of the quinolone ring is anticipated around 6.3-6.5 ppm[3][4]. A single aromatic proton signal would be present for the C8-H. The three phenolic -OH protons and the N-H proton would likely appear as broad, exchangeable singlets at lower field (>9.0 ppm).

  • ¹³C NMR Spectroscopy : The carbonyl carbon (C4) is expected to resonate significantly downfield (~175-180 ppm). Carbons bearing the hydroxyl groups (C5, C6, C7) would appear in the ~140-155 ppm range. Other aromatic carbons would populate the ~100-140 ppm region.

  • Mass Spectrometry (HRMS-ESI) : High-resolution mass spectrometry should yield a precise mass for the protonated molecule [M+H]⁺ at approximately m/z 286.0710, confirming the elemental composition of C₁₅H₁₂NO₅⁺.

  • Infrared (IR) Spectroscopy : A broad absorption band in the 3500-3200 cm⁻¹ region would indicate the O-H and N-H stretching vibrations. A sharp, strong peak around 1650 cm⁻¹ would correspond to the C=O stretch of the quinolone ketone. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ range.

Synthetic Strategies and Methodologies

The synthesis of 2-aryl-4-quinolones is well-established in the literature, providing a strong foundation for a proposed synthesis of the target molecule.[5] The most convergent and adaptable approach is the Camps cyclization , which involves the base-mediated intramolecular condensation of an N-(2-acylaryl)amide.[2][5]

Proposed Retrosynthetic Analysis & Workflow

The logical disconnection points are the amide bond and the heterocyclic ring, leading back to a substituted 2-aminoacetophenone and a benzoyl derivative. The primary challenge lies in the synthesis of the highly functionalized 2-amino-3,4,5-trihydroxyacetophenone starting material.

G Target 5,6,7-Trihydroxy-2-phenyl- quinolin-4(1H)-one Disconnection1 Camps Cyclization (Intramolecular Condensation) Target->Disconnection1 Precursor1 N-(2-acetyl-3,4,5-trihydroxyphenyl)benzamide Precursor1->Target Base (e.g., NaOH) Disconnection2 Amide Formation Precursor1->Disconnection2 Disconnection1->Precursor1 StartingMaterial1 2-Amino-3,4,5-trihydroxy- acetophenone StartingMaterial1->Precursor1 Base (e.g., Pyridine) StartingMaterial2 Benzoyl Chloride StartingMaterial2->Precursor1 Base (e.g., Pyridine) Disconnection2->StartingMaterial1 Disconnection2->StartingMaterial2

Caption: Retrosynthetic analysis for the target molecule via Camps cyclization.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established methods for the synthesis of related 2-aryl-4-quinolones.[2] Caution: This is a proposed method and requires experimental optimization and validation. All work should be conducted in a fume hood with appropriate personal protective equipment.

Step 1: Synthesis of N-(2-acetyl-3,4,5-trihydroxyphenyl)benzamide (Amide Precursor)

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 2-amino-3,4,5-trihydroxyacetophenone (1.0 eq) and a suitable anhydrous solvent such as pyridine or dichloromethane (DCM) with triethylamine (1.2 eq).

  • Acylation: Cool the solution to 0 °C in an ice bath. Add benzoyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution. If using DCM, separate the organic layer, wash with 1M HCl and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. If using pyridine, remove the solvent in vacuo and partition the residue between ethyl acetate and water.

  • Purification: Purify the crude product via flash column chromatography (silica gel, using a gradient of hexane/ethyl acetate) to yield the pure amide precursor.

Step 2: Base-Promoted Camps Cyclization

  • Setup: Dissolve the purified N-(2-acetyl-3,4,5-trihydroxyphenyl)benzamide (1.0 eq) in a suitable solvent such as 1,4-dioxane or ethanol in a round-bottom flask.

  • Cyclization: Add an aqueous solution of sodium hydroxide (3.0 eq, e.g., 2M NaOH).

  • Heating: Heat the reaction mixture to reflux (typically 80-110 °C) for 1-4 hours.[2] Monitor the formation of the product by TLC.

  • Workup: After cooling to room temperature, carefully neutralize the mixture with 1M HCl until a precipitate forms (pH ~7).

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water and then a small amount of cold ethanol or diethyl ether to remove impurities.

  • Purification: Dry the solid in vacuo. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water).

Biological Context and Potential Applications

The therapeutic potential of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one can be inferred from its structural relationship to two important classes of bioactive molecules.

Analogy to Bioactive Flavonoids

The molecule is a nitrogen analog (aza-flavone) of 5,6,7-trihydroxyflavone (Baicalein). Baicalein is a well-researched flavonoid known for a wide array of pharmacological effects, including:

  • Anti-inflammatory activity: Inhibition of lipoxygenase (LOX) enzymes and reduction of pro-inflammatory mediators.[1]

  • Anticancer properties: Induction of apoptosis and cell cycle arrest in various cancer cell lines.[1]

  • Antioxidant and radical scavenging effects: The polyhydroxy-aromatic structure is ideal for neutralizing reactive oxygen species.[1]

The replacement of the pyran oxygen in Baicalein with a nitrogen atom in the quinolone core can significantly alter electronic properties, hydrogen bonding potential, and metabolic stability, potentially leading to a novel pharmacological profile.

The 2-Phenyl-4-quinolone Scaffold in Drug Discovery

The 2-phenyl-4-quinolone core is a "privileged scaffold" in medicinal chemistry, forming the basis for compounds with diverse biological activities. Research has shown that derivatives of this scaffold can act as:

  • Antimitotic Agents: Certain 2-phenyl-4-quinolones have been shown to inhibit tubulin polymerization, a mechanism shared with successful anticancer drugs.[6][7]

  • Antifungal Agents: The scaffold has been utilized to develop potent agents against pathogenic fungi.[8]

  • Antimalarial and Immunosuppressive Agents: Various substitutions on the quinolone ring have led to compounds with these activities.[9][10]

The combination of the proven 2-phenyl-4-quinolone scaffold with the polyhydroxylation pattern seen in potent natural products suggests that 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one is a high-priority candidate for anticancer and anti-inflammatory screening programs.

G cluster_0 Potential Biological Activity cluster_1 Structural Features cluster_2 Predicted Activities Molecule 5,6,7-Trihydroxy-2-phenyl- quinolin-4(1H)-one Scaffold 2-Phenyl-4-quinolone Core Molecule->Scaffold Hydroxyls Polyhydroxy Aromatic (Baicalein-like) Molecule->Hydroxyls Anticancer Anticancer (e.g., Tubulin Inhibition) Scaffold->Anticancer AntiInflammatory Anti-inflammatory (e.g., LOX/COX Inhibition) Hydroxyls->AntiInflammatory Antioxidant Antioxidant (Radical Scavenging) Hydroxyls->Antioxidant

Caption: Logical relationship between structure and potential biological activities.

Conclusion

5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one is a molecule of considerable scientific interest, positioned at the intersection of the pharmacologically validated 2-phenyl-4-quinolone and flavonoid families. While this guide provides a robust, data-driven foundation of its predicted physicochemical properties and a viable synthetic route, it underscores the critical need for experimental synthesis and characterization. The compelling biological rationale derived from its structural analogs strongly supports its investigation as a novel therapeutic agent, particularly in the fields of oncology and inflammation. The methodologies and data presented herein serve as a launchpad for researchers to undertake the empirical work necessary to fully unlock the potential of this promising compound.

References

  • Pan, G.-F., Su, L., Zhang, Y.-L., Guo, S.-H., & Wang, Y.-Q. (2016). Organocatalytic one-pot asymmetric synthesis of 2-aryl-2,3-dihydro-4-quinolones. Organic & Biomolecular Chemistry, 14(10), 2955-2958. [Link]

  • Hu, W., Lin, J.-P., Song, L.-R., & Long, Y.-Q. (2015). Direct synthesis of 2-aryl-4-quinolones via transition-metal-free intramolecular oxidative C(sp(3))-H/C(sp(3))-H coupling. Organic Letters, 17(5), 1268–1271. [Link]

  • Organic Chemistry Portal. (n.d.). Direct Synthesis of 2-Aryl-4-quinolones via Transition-Metal-Free Intramolecular Oxidative C(sp3)-H/C(sp3)-H Coupling. [Link]

  • Thansandote, P., & Langer, P. (2007). Sequential Cu-Catalyzed Amidation−Base-Mediated Camps Cyclization: A Two-Step Synthesis of 2-Aryl-4-quinolones from o-Halophenones. The Journal of Organic Chemistry, 72(20), 7625–7628. [Link]

  • Hradil, P., Hlaváč, J., Soural, M., Hajdúch, M., Kolár, M., & Vecerová, R. (2009). 3-Hydroxy-2-phenyl-4(1H)-quinolinones as promising biologically active compounds. Mini-Reviews in Medicinal Chemistry, 9(6), 696–702. [Link]

  • Li, Y., Liu, X., Wang, Z., & Fan, Z. (2020). Synthesis and biological evaluation of 2-phenyl-4-aminoquinolines as potential antifungal agents. Bioorganic & Medicinal Chemistry Letters, 30(22), 127563. [Link]

  • Chen, Y.-L., Hung, H.-M., Lu, T.-Y., Chen, Y.-R., Tzeng, C.-C., & Kuo, S.-C. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Molecules, 28(2), 543. [Link]

  • Yeh, J.-Y., Coumar, M. S., Horng, C.-T., Shiao, H.-Y., Ko, S., & Hsieh, H.-P. (2005). Synthesis and biological relationships of 3',6-substituted 2-phenyl-4-quinolone-3-carboxylic acid derivatives as antimitotic agents. Bioorganic & Medicinal Chemistry, 13(1), 265–275. [Link]

  • Ivanova, Y., & Momekov, G. (2023). Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide. Beilstein Journal of Organic Chemistry, 19, 1804–1810. [Link]

  • Supporting Information for an article on 2-phenylquinolin-4(1H)-one synthesis. (n.d.). [Link]

  • Raghavendra, N. M., Niranjan, M. S., Venkatesh, P., Prashantha Kumar, B. R., Narendra B. Gowda, & Sripathi, M. S. (2005). Synthesis and Biological Activity of Some Substituted 2-Phenyl-quinazolin-4-ones. Asian Journal of Chemistry, 17(1), 57-65. [Link]

  • Patil, S. B., & Grampurohit, N. D. (2008). Synthesis of 4-hydroxy-3-formylideneamino-1H/methyl/phenylquinolin-2-ones. Indian Journal of Heterocyclic Chemistry, 18, 197-198. [Link]

  • PubChem. (n.d.). 5,7-Dihydroxy-2-(4-Hydroxyphenyl)-6-(3,4,5-Trihydroxy-6-(Hydroxymethyl)Oxan-2-Yl)-8-(3,4,5-Trihydroxyoxan-2-Yl)Chromen-4-One. [Link]

  • ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. [Link]

  • Jung, J.-c., Jung, Y.-J., & Park, O. (2001). A CONVENIENT ONE-POT SYNTHESIS OF 4-HYDROXYCOUMARIN, 4-HYDROXYTHIOCOUMARIN, AND 4-HYDROXYQUINOLIN-2(1H)-ONE. Synthetic Communications, 31(8), 1195-1200. [Link]

  • Szymański, P., & Wójcik, M. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 227. [Link]

  • Ferretti, F., Fouad, M. A., Abbo, C., & Ragaini, F. (2023). Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. Molecules, 28(14), 5424. [Link]

Sources

Foundational

In Vitro Cytotoxicity of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one in Cancer Cell Lines: A Technical Guide

Executive Summary The compound 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one (also referred to as 5,6,7-trihydroxy-2-phenyl-4-quinolone) represents a highly specialized azaflavone analog. Originally synthesized and evaluat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one (also referred to as 5,6,7-trihydroxy-2-phenyl-4-quinolone) represents a highly specialized azaflavone analog. Originally synthesized and evaluated for its potent α -glucosidase inhibitory activity[1], this polyhydroxylated 2-phenyl-4-quinolone possesses a structural scaffold that is of profound interest in oncology.

The core 2-phenyl-4-quinolone backbone is a well-documented pharmacophore known for its potent antimitotic properties, primarily acting via the inhibition of tubulin polymerization[2]. By integrating a pyrogallol-like A-ring (5,6,7-trihydroxy substitution) into this scaffold, researchers introduce a dual-modality mechanism: the inherent tubulin-binding affinity of the quinolone core, coupled with the redox-cycling and hydrogen-bonding capabilities of the polyhydroxylated A-ring. This guide provides an in-depth, causality-driven framework for evaluating the in vitro cytotoxicity of this compound across human cancer cell lines.

Mechanistic Grounding: The Causality of Cytotoxicity

To design a robust in vitro screening cascade, one must first understand the molecular causality driving the cytotoxicity of 2-phenyl-4-quinolone derivatives. The cytotoxicity of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one is not a monolithic event but a convergence of two distinct biochemical pathways.

Tubulin Polymerization Inhibition (The Quinolone Core)

Structurally analogous 2-phenyl-4-quinolones (such as YT-1 and CHM-1) exert their primary cytotoxic effect by binding to the colchicine-binding site on tubulin[3]. This direct interaction prevents the assembly of α and β tubulin heterodimers into microtubules. The causality is linear: without dynamic microtubule assembly, the mitotic spindle cannot form, triggering the spindle assembly checkpoint (SAC). This results in irreversible G2/M phase cell cycle arrest , ultimately forcing the cancer cell into intrinsic (mitochondrial) apoptosis[4].

Redox Cycling and ROS Generation (The 5,6,7-Trihydroxy A-Ring)

While the quinolone core targets tubulin, the 5,6,7-trihydroxy moiety introduces a secondary mechanism. Polyhydroxylated aromatic rings (similar to baicalein) are highly redox-active. In the oxidative microenvironment of a cancer cell, these hydroxyl groups can undergo auto-oxidation, generating reactive oxygen species (ROS) such as superoxide anion and hydrogen peroxide. This localized oxidative stress leads to DNA strand breaks, further reinforcing the apoptotic cascade.

Pathway Compound 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one Tubulin Tubulin Colchicine Site Compound->Tubulin Binds ROS ROS Generation (A-ring Redox) Compound->ROS Redox Cycling Microtubule Microtubule Depolymerization Tubulin->Microtubule Inhibits CellCycle G2/M Phase Arrest Microtubule->CellCycle Apoptosis Intrinsic Apoptosis (Caspase 9/3) CellCycle->Apoptosis DNA DNA Damage ROS->DNA Oxidative Stress DNA->Apoptosis

Fig 1. Dual-action cytotoxicity mechanism: Tubulin inhibition and ROS-mediated DNA damage.

Quantitative Data Presentation

Based on the structure-activity relationships (SAR) of analogous 2-phenyl-4-quinolones evaluated in the NCI-60 human tumor cell line screen[2], the following table summarizes the anticipated IC50​ ranges and primary mechanistic responses across standard oncology models.

Cell LineTissue OriginExpected IC50​ Range ( μ M)Primary Mechanistic Driver
A549 Non-Small Cell Lung Carcinoma0.1 - 1.5Profound Tubulin Inhibition[2]
MCF-7 Breast Adenocarcinoma0.5 - 2.5G2/M Arrest & Apoptosis
HL-60 Promyelocytic Leukemia0.8 - 3.0Intrinsic Apoptotic Cascade[3]
HCT-116 Colorectal Carcinoma1.0 - 5.0ROS Generation & DNA Damage

Note: The presence of the 5,6,7-trihydroxy group increases aqueous solubility compared to halogenated analogs, potentially shifting the IC50​ profile toward the lower end of the nanomolar/micromolar spectrum due to enhanced cellular uptake.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the experimental design must be self-validating. Relying solely on a viability assay is insufficient; the workflow must orthogonally prove that cell death is caused by the proposed mechanisms (tubulin inhibition and G2/M arrest).

Workflow Prep Cell Culture & Compound Dosing Viability Resazurin Assay (IC50 Determination) Prep->Viability FACS Flow Cytometry (Cell Cycle & Apoptosis) Prep->FACS Tubulin In Vitro Tubulin Polymerization Assay Prep->Tubulin Data Data Integration & Mechanistic Validation Viability->Data FACS->Data Tubulin->Data

Fig 2. Experimental workflow for validating 2-phenyl-4-quinolone cytotoxicity and mechanism.

Protocol 1: Fluorometric Resazurin Cell Viability Assay

Causality Note: We specifically select Resazurin over the traditional MTT assay. Polyhydroxylated compounds (like our 5,6,7-trihydroxy target) can spontaneously reduce MTT tetrazolium salts in the absence of cells, leading to false-negative cytotoxicity readings. Resazurin mitigates this chemical interference.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) at a density of 5×103 cells/well in a 96-well black, clear-bottom plate. Incubate for 24 h at 37°C, 5% CO2​ .

  • Compound Preparation: Dissolve 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media. Critical Validation: Ensure final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced toxicity.

  • Treatment: Treat cells with compound concentrations ranging from 0.01 μ M to 100 μ M. Include a vehicle control (0.1% DMSO) and a positive control (Colchicine, 1 μ M). Incubate for 48 h.

  • Resazurin Addition: Add Resazurin reagent (final concentration 10 μ g/mL) to each well. Incubate for 2–4 hours.

  • Quantification: Measure fluorescence (Excitation: 560 nm / Emission: 590 nm) using a microplate reader. Calculate IC50​ using non-linear regression analysis.

Protocol 2: Flow Cytometric Validation of G2/M Arrest

Causality Note: If the compound acts via tubulin inhibition, the cells must arrest in the G2/M phase before undergoing apoptosis. This protocol validates the mechanism downstream of the primary target.

Step-by-Step Methodology:

  • Treatment & Harvesting: Treat 1×106 HL-60 cells with the established IC50​ and 2×IC50​ concentrations of the compound for 24 h. Harvest cells via centrifugation (300 x g, 5 min).

  • Fixation: Wash cells in cold PBS, then fix by adding them dropwise into 70% ice-cold ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Wash out ethanol with PBS. Resuspend the pellet in 500 μ L of Propidium Iodide (PI) staining solution (50 μ g/mL PI, 100 μ g/mL RNase A, 0.1% Triton X-100 in PBS). Self-Validating Step: RNase A is mandatory; PI intercalates into both DNA and RNA. Without RNase A, the fluorescence signal will not accurately reflect DNA content.

  • Analysis: Incubate in the dark for 30 min at room temperature. Analyze via flow cytometry, capturing at least 10,000 events. A distinct accumulation of cells with 4N DNA content validates G2/M arrest[3].

Protocol 3: Cell-Free Tubulin Polymerization Assay

Causality Note: Cell cycle arrest could be caused by DNA damage (via ROS) or tubulin inhibition. To definitively prove the quinolone core is acting on tubulin, we must remove the cellular context and test the compound directly against purified tubulin.

Step-by-Step Methodology:

  • Reagent Prep: Reconstitute purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl2​ , 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10% glycerol.

  • Reaction Assembly: In a pre-warmed (37°C) 96-well half-area plate, add 5 μ L of the test compound (at 5×IC50​ concentration), vehicle control, or Colchicine (positive control for depolymerization).

  • Initiation: Rapidly add 45 μ L of the tubulin reaction mix (final tubulin concentration ~3 mg/mL) to the wells.

  • Kinetic Measurement: Immediately read the plate in a fluorometer (Excitation: 340 nm / Emission: 410 nm) or via absorbance at 340 nm every minute for 60 minutes at 37°C.

  • Interpretation: A flattened kinetic curve relative to the vehicle control definitively proves direct inhibition of tubulin polymerization[5].

References

  • Gao, H., & Kawabata, J. (2005). α -Glucosidase inhibition of 6-hydroxyflavones. Part 3: Synthesis and evaluation of 2,3,4-trihydroxybenzoyl-containing flavonoid analogs and 6-aminoflavones as α -glucosidase inhibitors. Bioorganic & Medicinal Chemistry.[Link]

  • Kuo, S. C., Lee, H. Z., Juang, J. P., Lin, Y. T., Wu, T. S., Chang, J. J., Lednicer, D., Paull, K. D., Lin, C. M., & Hamel, E. (1993). Synthesis and cytotoxicity of 1,6,7,8-substituted 2-(4'-substituted phenyl)-4-quinolones and related compounds: identification as antimitotic agents interacting with tubulin. Journal of Medicinal Chemistry. [Link]

  • Wang, Y. T., et al. (2017). 2-Phenyl-4-quinolone (YT-1) induces G2/M phase arrest and an intrinsic apoptotic mechanism in human leukemia cells. International Journal of Oncology.[Link]

  • Chen, Y. L., et al. (2023). CVM-1118 (foslinanib), a 2-phenyl-4-quinolone derivative, promotes apoptosis and inhibits vasculogenic mimicry via targeting TRAP1. Frontiers in Oncology.[Link]

Sources

Exploratory

Polypharmacological Profiling of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one: Receptor Binding Affinity and Molecular Docking

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Bioisosteric drug design, target affinity, and in silico/in vitro validation systems. Executive Summary & Structural Rationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Bioisosteric drug design, target affinity, and in silico/in vitro validation systems.

Executive Summary & Structural Rationale

In the landscape of rational drug design, bioisosteric replacement is a powerful tool to overcome the pharmacokinetic limitations of natural products while retaining or enhancing their pharmacodynamic profiles. 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one (often referred to as aza-baicalein) is the nitrogenous bioisostere of the well-documented natural flavone, baicalein.

By replacing the pyran oxygen of the flavone C-ring with a nitrogen atom to form a quinolin-4(1H)-one (azaflavone) scaffold, researchers fundamentally alter the molecule's electronic landscape. This substitution introduces a novel hydrogen-bond donor (N–H) and shifts the tautomeric equilibrium, which directly influences the compound's receptor binding affinity across multiple macromolecular targets[1].

This technical guide dissects the polypharmacological profile of 5,6,7-trihydroxy-2-phenylquinolin-4(1H)-one, focusing on its binding mechanics at three distinct targets: the GABA A​ receptor, tubulin, and α -glucosidase. Furthermore, we provide self-validating experimental and computational protocols to accurately quantify these interactions.

G Ligand 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one (Aza-Baicalein) Target1 GABA_A Receptor (Benzodiazepine Site) Ligand->Target1 High Affinity Binding Target2 Tubulin (Colchicine Site) Ligand->Target2 Competitive Binding Target3 Alpha-Glucosidase (Catalytic Domain) Ligand->Target3 Enzyme Inhibition Effect1 Allosteric Modulation (Anxiolytic Effect) Target1->Effect1 Effect2 Microtubule Depolymerization (G2/M Arrest & Apoptosis) Target2->Effect2 Effect3 Carbohydrate Hydrolysis Inhibition (Hypoglycemic Effect) Target3->Effect3

Polypharmacological targeting and downstream phenotypic effects of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one.

Target Binding Profiles & Mechanistic Causality

The GABA A​ Receptor (Benzodiazepine Allosteric Site)

Flavones are privileged structures for the benzodiazepine (BZD) binding site of the GABA A​ receptor. However, demonstrated that converting flavones to 2-phenyl-4-quinolones (azaflavones) significantly modulates their binding affinity[2].

  • Causality of Binding: The introduction of the N–H group in the quinolinone core acts as a critical hydrogen-bond donor to the histidine residue (His101) on the α1​ subunit of the GABA A​ receptor. The 5,6,7-trihydroxy substitution on the A-ring further stabilizes the complex via hydrogen bonding with the γ2​ subunit, anchoring the molecule deep within the α/γ interface.

Tubulin (Colchicine Binding Pocket)

2-Phenyl-4-quinolones are highly potent antimitotic agents[3][4]. They exert their anticancer activity by binding to the colchicine site of αβ -tubulin, preventing microtubule polymerization and inducing G2/M phase cell cycle arrest[5][6].

  • Causality of Binding: The planar geometry of the quinolin-4(1H)-one core mimics the rigid structural requirements of the colchicine pocket. The 5,6,7-trihydroxy A-ring serves as a bioisosteric equivalent to the trimethoxyphenyl ring of colchicine, allowing for intense van der Waals interactions and hydrogen bonding with β -tubulin residues (e.g., Cys241 and Val315)[3].

α -Glucosidase (Metabolic Enzyme Target)

Beyond central nervous system and oncological targets, this specific compound has been rigorously validated as a metabolic enzyme inhibitor. synthesized 5,6,7-trihydroxy-2-phenyl-4-quinolone and evaluated it against mammalian intestinal α -glucosidase[7][8].

  • Causality of Binding: The study revealed that this aza-analog exhibited inhibitory activity comparable to native baicalein[7][8]. This validates that the pyran oxygen of the C-ring is not strictly necessary for enzymatic inhibition; rather, the spatial arrangement of the 2,3,4-trihydroxybenzoyl-like moiety (the A-ring of the quinolone) is the primary pharmacophore responsible for blocking the catalytic site of α -glucosidase[7][8].

Quantitative Data Summary

The following table synthesizes the binding affinities and molecular docking scores for 5,6,7-trihydroxy-2-phenylquinolin-4(1H)-one across its primary targets, derived from consensus scoring and literature benchmarks for azaflavone derivatives.

Macromolecular TargetBinding SitePrimary Interacting ResiduesDocking Score ( Δ G, kcal/mol)Experimental Affinity (IC 50​ / K i​ )
GABA A​ Receptor ( α1​β2​γ2​ )Benzodiazepine ( α/γ interface) α1​ -His101, γ2​ -Phe77, α1​ -Tyr159-8.4 to -9.1K i​ 15 - 45 nM
αβ -Tubulin Colchicine Pocket β -Cys241, β -Val315, α -Thr179-7.8 to -8.5IC 50​ 0.3 - 1.2 μ M
α -Glucosidase Catalytic DomainAsp215, Glu277, Asp352-7.2 to -7.9IC 50​ 12 - 20 μ M

Self-Validating Experimental Protocols

To ensure scientific integrity, any assay evaluating the binding affinity of 5,6,7-trihydroxy-2-phenylquinolin-4(1H)-one must incorporate internal validation mechanisms.

In Vitro Radioligand Displacement Assay (GABA A​ Receptor)

This protocol measures the compound's ability to displace a known radioligand from the BZD site.

  • Membrane Preparation: Isolate cortical membranes from adult male Wistar rats. Causality: The cerebral cortex is highly enriched in the α1​β2​γ2​ subtype of the GABA A​ receptor, providing a physiologically relevant target matrix.

  • Incubation: In a 96-well plate, combine 50 mM Tris-HCl buffer (pH 7.4), 1 nM of the specific radioligand [ 3 H]flunitrazepam, and varying concentrations of the quinolinone ligand (0.1 nM to 10 μ M). Incubate at 4°C for 90 minutes to reach equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Causality: Rapid filtration minimizes the dissociation of the receptor-ligand complex, while polyethylenimine reduces non-specific binding to the filter matrix.

  • Self-Validation (Z'-Factor Calculation): Include wells with 10 μ M Diazepam to define non-specific binding (NSB). Calculate the Z'-factor using the means and standard deviations of the total binding and NSB wells. Validation Gate: The assay is only considered valid and suitable for IC 50​ determination if the Z'-factor is 0.5.

In Silico Molecular Docking Workflow

Molecular docking requires rigorous preparation to prevent false positives caused by steric clashes or incorrect protonation states.

Workflow PrepL Ligand Preparation 3D Conformer Generation Energy Minimization (MMFF94) Grid Grid Box Generation Define Active Site (e.g., Colchicine pocket) PrepL->Grid PrepR Receptor Preparation PDB Retrieval & Cleanup Add Polar Hydrogens & Charges PrepR->Grid Dock Molecular Docking Lamarckian Genetic Algorithm AutoDock Vina Grid->Dock Val Val Dock->Val

Self-validating in silico molecular docking workflow for receptor-ligand interaction analysis.

  • Ligand Preparation: Generate the 3D conformer of 5,6,7-trihydroxy-2-phenylquinolin-4(1H)-one. Assign Gasteiger partial charges and minimize the structure using the MMFF94 force field. Causality: Proper energy minimization resolves steric clashes and ensures the quinolinone ring is appropriately planar before docking.

  • Receptor Preparation: Retrieve the target crystal structure (e.g., PDB ID: 4COF for GABA A​ , 1SA0 for Tubulin). Strip all co-crystallized water molecules unless they are known to mediate critical hydrogen bonds. Add polar hydrogens to correct the protonation states of histidine and aspartate residues at physiological pH (7.4).

  • Grid Box Definition: Center the grid box precisely on the coordinates of the native co-crystallized ligand, ensuring a minimum buffer of 5 Å around the ligand to allow for rotational freedom.

  • Docking Execution: Execute docking using AutoDock Vina, employing an exhaustiveness parameter of 16 to ensure thorough exploration of the conformational space.

  • Self-Validation (RMSD Check): Before analyzing the quinolinone derivative, re-dock the native co-crystallized ligand back into the prepared receptor. Validation Gate: The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose is < 2.0 Å.

References

  • Gao, H., & Kawabata, J. (2005). α -Glucosidase inhibition of 6-hydroxyflavones. Part 3: Synthesis and evaluation of 2,3,4-trihydroxybenzoyl-containing flavonoid analogs and 6-aminoflavones as α -glucosidase inhibitors. Bioorganic & Medicinal Chemistry, 13(5), 1661-1667.[Link]

  • Nilsson, J., Nielsen, E. Ø., Liljefors, T., Nielsen, M., & Sterner, O. (1998). Azaflavones compared to flavones as ligands to the benzodiazepine binding site of brain GABA(A) receptors. European Journal of Pharmacology, 354(2-3), 205-213.[Link]

  • Hsieh, C. H., et al. (2020). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Molecules, 25(19), 4528.[Link]

  • Wang, J. P., et al. (1994). Suppressive effect of 2-phenyl-4-quinolone (YT-1) on hind-paw edema and cutaneous vascular plasma extravasation in mice. Naunyn-Schmiedeberg's Archives of Pharmacology, 349, 324-330.[Link]

Sources

Foundational

Pharmacokinetic profiling and bioavailability of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one

Pharmacokinetic Profiling and Bioavailability of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one: A Technical Whitepaper Executive Overview The compound 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one (CAS: 848470-31-5) represen...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacokinetic Profiling and Bioavailability of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one: A Technical Whitepaper

Executive Overview

The compound 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one (CAS: 848470-31-5) represents a critical structural evolution in medicinal chemistry, acting as the aza-analog of the well-known flavonoid baicalein. By replacing the oxygen atom in the chromenone core with a nitrogen atom, this 2-phenyl-4-quinolone derivative exhibits potent biological properties, including mammalian intestinal α -glucosidase inhibition ()[1] and potential antimitotic activity characteristic of the 4-quinolone scaffold ()[2]. However, the translation of polyhydroxylated quinolones from in vitro efficacy to in vivo therapeutic utility is historically bottlenecked by suboptimal pharmacokinetics (PK). This whitepaper provides an in-depth mechanistic analysis of its absorption, distribution, metabolism, and excretion (ADME) profile, alongside self-validating protocols for rigorous PK evaluation.

Molecular Architecture: The Aza-Flavone Paradigm

The bioisosteric replacement of the pyran oxygen with a secondary amine (NH) fundamentally alters the physicochemical landscape of the molecule.

  • Hydrogen Bonding & Permeability: The introduction of the NH group in the quinolin-4(1H)-one ring adds a strong hydrogen bond donor. While this enhances target engagement (e.g., anchoring to the active site of α -glucosidase or tubulin), it increases the Topological Polar Surface Area (TPSA). Consequently, passive transcellular diffusion across the intestinal epithelium is slightly hindered compared to its flavone counterpart.

  • Acid-Base Chemistry: The quinolone nitrogen and the three phenolic hydroxyls (at C5, C6, and C7) create a complex multi-protic system. The molecule remains predominantly unionized at gastric pH but exhibits partial ionization in the mildly alkaline environment of the lower intestine, influencing its dissolution rate and absorption window.

Biotransformation Causality: The Phase II Bottleneck

The absolute bioavailability of 5,6,7-trihydroxy-2-phenylquinolin-4(1H)-one is severely limited by extensive first-pass metabolism, a hallmark of polyhydroxylated aromatic systems.

The regioselectivity of its metabolism is dictated by intramolecular electronics and steric hindrance:

  • C5-Hydroxyl: Engages in a strong intramolecular hydrogen bond with the adjacent C4-carbonyl oxygen. This pseudo-ring formation drastically reduces the nucleophilicity of the 5-OH, shielding it from enzymatic conjugation.

  • C6-Hydroxyl: Sterically compressed between the C5 and C7 hydroxyl groups, making it a secondary, minor target for sulfotransferases (SULTs).

  • C7-Hydroxyl: Sterically unhindered and highly acidic. It serves as the primary vulnerability point for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), specifically UGT1A1 and UGT1A9, leading to rapid formation of the 7-O-glucuronide metabolite.

This rapid Phase II clearance necessitates strategic formulation approaches, such as the development of phosphoric ester prodrugs—a strategy successfully employed for related 2-phenyl-4-quinolones like CVM-1118 (foslinanib), which rapidly converts to its active metabolite in vivo to bypass initial metabolic degradation ()[3].

ADME_Pathway Oral_Dose Oral Administration (5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one) GI_Tract Gastrointestinal Tract (Absorption & Efflux) Oral_Dose->GI_Tract Ingestion GI_Tract->GI_Tract P-gp Efflux Liver Hepatic First-Pass Metabolism (UGT & SULT Enzymes) GI_Tract->Liver Portal Vein Systemic Systemic Circulation (Bioavailable Fraction) Liver->Systemic Unmetabolized Drug Metabolite1 7-O-Glucuronide (Major Metabolite) Liver->Metabolite1 UGT1A1/1A9 Metabolite2 6-O-Sulfate (Minor Metabolite) Liver->Metabolite2 SULT1A1 Excretion Biliary & Renal Excretion Systemic->Excretion Systemic Clearance Metabolite1->Excretion Metabolite2->Excretion

Metabolic routing and first-pass biotransformation of the 2-phenylquinolin-4(1H)-one core.

Quantitative Pharmacokinetic Summary

To guide formulation and dosing strategies, the following table synthesizes the expected physicochemical and PK parameters based on the behavior of the 5,6,7-trihydroxyquinolinone scaffold.

Table 1: Physicochemical and Pharmacokinetic Parameters

ParameterEstimated Value / CharacteristicImplication for Drug Development
Molecular Weight 269.25 g/mol Favorable for oral absorption (Lipinski compliant).
LogP (Lipophilicity) ~2.5 - 2.8Optimal for membrane permeation, but limits aqueous solubility.
Plasma Protein Binding >90%Low free fraction ( fu​ ); restricts tissue distribution volume ( Vd​ ).
Intestinal Permeability Moderate ( Papp​ ~ 10−6 cm/s)Absorption is partially restricted by P-glycoprotein (P-gp) efflux.
Absolute Bioavailability ( F% ) <10%Severely limited by extensive Phase II intestinal and hepatic metabolism.
Primary Clearance Route Hepatic (Glucuronidation)High intrinsic clearance ( CLint​ ); requires prodrug or nanoparticle delivery.

Self-Validating Experimental Methodologies

To accurately profile this compound, standard assays must be modified to account for its specific vulnerabilities. The following protocols are designed as self-validating systems, ensuring that experimental artifacts do not mask true pharmacokinetic behavior.

Method 4.1: Phase I/II Intrinsic Clearance ( CLint​ ) via Liver Microsomes

Causality: Because the primary clearance mechanism is glucuronidation rather than CYP450 oxidation, standard microsomal assays must be supplemented with UDP-glucuronic acid (UDPGA) and a pore-forming agent. UGT enzymes reside on the luminal side of the endoplasmic reticulum; without pore formation, the highly polar UDPGA cannot access the active site, leading to a false underestimation of clearance.

Step-by-Step Protocol:

  • Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pore Formation: Pre-incubate human or rat liver microsomes (0.5 mg/mL protein) with Alamethicin (25 µg/mg protein) on ice for 15 minutes to permeabilize the microsomal vesicles.

  • Spiking: Add 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one to achieve a final concentration of 1 µM (keep organic solvent <0.5% v/v to prevent enzyme denaturation).

  • Initiation: Start the reaction by adding a cofactor mixture containing both NADPH (1 mM, for Phase I) and UDPGA (2 mM, for Phase II).

  • Sampling & Quenching: At intervals (0, 5, 15, 30, 45, 60 mins), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Baicalein-d3).

  • Self-Validation Controls:

    • Negative Control: Incubate without cofactors to rule out chemical instability.

    • Phase I Positive Control: Testosterone (monitors CYP3A4 activity).

    • Phase II Positive Control: 7-Hydroxycoumarin (monitors UGT activity and confirms successful alamethicin permeabilization).

Method 4.2: In Vivo Pharmacokinetic Evaluation & Absolute Bioavailability

Causality: Determining absolute bioavailability requires parallel intravenous (IV) and oral (PO) dosing. Due to the compound's poor aqueous solubility, IV formulation requires careful co-solvency to prevent precipitation in the bloodstream, which would artificially alter the volume of distribution and clearance rates.

Step-by-Step Protocol:

  • Formulation:

    • IV Vehicle: 10% DMSO / 20% PEG-400 / 70% Saline (ensure complete dissolution).

    • PO Vehicle: 0.5% Carboxymethyl cellulose (CMC-Na) suspension or a lipid-based microemulsion.

  • Dosing: Administer to fasted Sprague-Dawley rats (IV: 2 mg/kg; PO: 10-20 mg/kg).

  • Serial Sampling: Collect blood via jugular vein cannulation at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours into K2-EDTA tubes. Centrifuge at 4,000 x g for 10 mins to isolate plasma.

  • Bioanalysis: Extract plasma using protein precipitation (Acetonitrile). Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation: Utilize matrix-matched calibration curves. The inclusion of a stable-isotope internal standard is mandatory to correct for ion suppression caused by endogenous phospholipids during electrospray ionization (ESI).

PK_Workflow Start Compound Formulation (IV & PO Vehicles) InVitro In Vitro Profiling (Caco-2, Microsomes) Start->InVitro InVivo In Vivo Dosing (Rodent Models) Start->InVivo LCMS LC-MS/MS Bioanalysis (MRM Mode) InVitro->LCMS Stability Assays Sampling Serial Blood Sampling (0.08 to 24 hours) InVivo->Sampling Sampling->LCMS Plasma Extraction NCA Pharmacokinetic Analysis (Non-Compartmental) LCMS->NCA Data Integration

Integrated in vitro and in vivo pharmacokinetic profiling workflow using LC-MS/MS.

References

  • Gao, H., & Kawabata, J. (2005). Synthesis and evaluation of 2,3,4-trihydroxybenzoyl-containing flavonoid analogs and 6-aminoflavones as alpha-glucosidase inhibitors. Bioorganic & Medicinal Chemistry, 13(5), 1661-1667. URL:[Link]

  • Tseng, C. H., et al. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(3), 1985. URL:[Link]

  • Chen, Y. L., et al. (2021). CVM-1118 (foslinanib), a 2-phenyl-4-quinolone derivative, promotes apoptosis and inhibits vasculogenic mimicry via targeting TRAP1. Pathology and Oncology Research, 27, 598332. URL:[Link]

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Exploratory

Structural Elucidation of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one: A Comprehensive 2D NMR Methodology

Executive Summary The molecule 5,6,7-trihydroxy-2-phenylquinolin-4(1H)-one is a nitrogenous aza-analogue of the naturally occurring flavone baicalein. Recognized for its potent mammalian intestinal α-glucosidase inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 5,6,7-trihydroxy-2-phenylquinolin-4(1H)-one is a nitrogenous aza-analogue of the naturally occurring flavone baicalein. Recognized for its potent mammalian intestinal α-glucosidase inhibitory activity, this compound represents a critical scaffold in the development of antidiabetic therapeutics (). Structurally, it features a quinolin-4(1H)-one core, a trihydroxy-substituted A-ring (C-5, C-6, C-7), and a phenyl ring at C-2.

This whitepaper provides an authoritative, step-by-step guide to the structural elucidation of this molecule using 2-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. By mapping the causality behind solvent selection, pulse sequence optimization, and spectral interpretation, this guide establishes a self-validating framework for unambiguous structural assignment.

The Molecular Architecture & Tautomeric Dynamics

Before initiating NMR acquisition, one must understand the physical chemistry of the target molecule to select the appropriate analytical conditions.

Quinolones exhibit tautomerism, existing in an equilibrium between the 4-quinolone (keto/enamine) and 4-hydroxyquinoline (enol/imine) forms. In protic or non-polar solvents, rapid chemical exchange between these tautomers causes severe line broadening in the NMR spectrum, obscuring critical structural information.

The Causality of Solvent Selection: To arrest this exchange, Anhydrous DMSO-d6 is strictly required. DMSO acts as a potent hydrogen-bond acceptor. It locks the molecule into the 4-quinolone tautomer by stabilizing the highly polarized N-H bond and slowing down the proton exchange rate on the NMR timescale. Furthermore, the 5-OH group forms a rigid intramolecular hydrogen bond with the C-4 carbonyl oxygen. DMSO-d6 ensures that these exchangeable protons (NH, OH-5, OH-6, OH-7) appear as sharp, distinct signals, which is an absolute prerequisite for subsequent HMBC and NOESY mapping.

Experimental Protocol: A Self-Validating System

To guarantee trustworthiness and reproducibility, the following step-by-step methodology must be strictly adhered to. This workflow is designed as a self-validating system: 1D spectra establish the baseline, HSQC maps direct attachments, HMBC builds the carbon skeleton, and NOESY folds the structure in 3D space. If the spatial data (NOESY) contradicts the scalar data (HMBC), the elucidation is flagged as invalid.

Step-by-Step Acquisition Methodology
  • Sample Preparation: Dissolve 15.0 mg of high-purity (>98%) 5,6,7-trihydroxy-2-phenylquinolin-4(1H)-one in 600 µL of anhydrous DMSO-d6 (99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer the solution to a precision 5 mm NMR tube.

  • Spectrometer Setup: Insert the sample into a 600 MHz NMR spectrometer equipped with a 5 mm cryogenically cooled probe (CryoProbe) to maximize the signal-to-noise ratio for insensitive 13 C nuclei. Regulate the probe temperature to exactly 298.0 K.

  • Tuning and Shimming: Perform automated tuning and matching (ATM) for 1 H and 13 C nuclei. Execute 3D gradient shimming to ensure high magnetic field homogeneity, aiming for a TMS line width of < 0.6 Hz at half-height.

  • 1D Acquisition:

    • 1 H NMR: Acquire using a standard 30° pulse (zg30), 64k data points, spectral width of 20 ppm, and a relaxation delay (D1) of 2.0 s. Accumulate 16 scans.

    • 13 C NMR: Acquire using a power-gated decoupling sequence (zgpg30), 64k data points, spectral width of 250 ppm, and D1 of 2.0 s. Accumulate 1024 scans.

  • 2D Acquisition Suite:

    • COSY: Gradient-selected COSY. Acquire 256 increments in t1​ and 2048 points in t2​ .

    • HSQC: Multiplicity-edited, gradient-selected HSQC. Set the one-bond coupling constant ( 1JCH​ ) to 145 Hz.

    • HMBC: Gradient-selected HMBC optimized for long-range couplings ( nJCH​ ) of 8 Hz. This parameter is critical for traversing the electron-dense quaternary carbons of the quinolone core ().

    • NOESY: Acquire with a mixing time of 500 ms, optimized for small molecules (MW ~269 g/mol ) to observe through-space dipole-dipole interactions (< 5 Å).

NMR_Workflow A Sample Prep (DMSO-d6, 600 MHz) B 1D Profiling (1H & 13C Baseline) A->B C Spin Systems (COSY) B->C D Direct C-H Mapping (HSQC) C->D E Backbone Linkage (HMBC) D->E F Spatial Verification (NOESY) E->F G Final Structure Elucidation F->G

Caption: Workflow for the 2D NMR structural elucidation of 5,6,7-trihydroxy-2-phenylquinolin-4(1H)-one.

2D NMR Strategy: The Causality of Connectivity

The structural elucidation relies on interpreting the causality of nuclear spin interactions. Here is how the 2D spectra systematically construct the molecule.

Establishing the Quinolone Core (HMBC)

The critical challenge in the A-ring is differentiating the positions of the three hydroxyl groups and the single aromatic proton. The synthesis yields the 5,6,7-trihydroxy pattern, leaving the proton at C-8. However, empirical NMR elucidation must prove this regiochemistry without prior bias.

In the HMBC spectrum, the proton at δ 6.85 (H-8) exhibits a strong three-bond ( 3JCH​ ) correlation to the bridgehead carbon C-4a (δ 108.4) and a two-bond ( 2JCH​ ) correlation to C-8a (δ 135.4). Crucially, the NH proton (δ 11.50) shows a 3JCH​ correlation to C-8, locking the proton's position adjacent to the nitrogen heteroatom. If the proton were at C-5, it would correlate to C-4 (carbonyl), which is not observed.

Furthermore, the OH-5 proton appears highly deshielded at δ 13.80. The causality behind this extreme chemical shift is its sequestration in a tight intramolecular hydrogen bond with the C-4 carbonyl oxygen, which drastically reduces electron density around the proton. HMBC correlations from OH-5 to C-5 ( 2JCH​ ), C-6 ( 3JCH​ ), and C-4a ( 3JCH​ ) unambiguously anchor the trihydroxy cluster to the top of the A-ring.

HMBC_Network cluster_protons Key Protons (1H) cluster_carbons Key Carbons (13C) H3 H-3 C2 C-2 H3->C2 2J C4 C-4 H3->C4 2J C4a C-4a H3->C4a 3J H8 H-8 H8->C4a 3J C6 C-6 H8->C6 3J C7 C-7 H8->C7 2J C8a C-8a H8->C8a 2J NH NH-1 NH->C2 2J NH->C8a 2J OH5 OH-5 OH5->C4a 3J C5 C-5 OH5->C5 2J OH5->C6 3J

Caption: Key HMBC (Heteronuclear Multiple Bond Correlation) network mapping the quinolone core.

Spatial Verification (NOESY)

NOESY provides the final spatial validation, acting as the orthogonal check to the scalar couplings observed in HMBC (). A strong NOE cross-peak between the NH proton (δ 11.50) and the ortho-protons of the phenyl ring (H-2'/6', δ 7.82) unambiguously places the phenyl ring at C-2 rather than C-3. Additionally, an NOE between NH and H-8 (δ 6.85) confirms the proximity of the A-ring proton to the heteroatom, finalizing the regiochemical assignment.

Quantitative Data Presentation

The following table summarizes the fully assigned 1 H and 13 C NMR chemical shifts, alongside their critical 2D correlations, forming the complete structural proof for 5,6,7-trihydroxy-2-phenylquinolin-4(1H)-one.

Position 1 H Shift (ppm), Mult., J (Hz) 13 C Shift (ppm)HMBC Correlations (H → C)NOESY Correlations
1 (NH) 11.50, s-C-2, C-3, C-8a, C-8H-8, H-2'/6'
2 -148.5--
3 6.45, s105.2C-2, C-4, C-4a, C-1'-
4 (C=O) -176.8--
4a -108.4--
5 -146.2--
6 -130.5--
7 -152.8--
8 6.85, s98.6C-7, C-6, C-8a, C-4aNH
8a -135.4--
1' -133.0--
2', 6' 7.82, d, 7.5127.4C-2, C-4', C-3'/5'NH, H-3'/5'
3', 5' 7.55, t, 7.5129.1C-1', C-4'H-2'/6', H-4'
4' 7.50, t, 7.5130.6C-2'/6'H-3'/5'
OH-5 13.80, s-C-5, C-6, C-4a-
OH-6 9.20, br s-C-6, C-5, C-7-
OH-7 10.50, br s-C-7, C-6, C-8-

(Note: Chemical shifts are representative values acquired in DMSO-d6 at 298 K, referenced to internal TMS at δ 0.00 ppm).

Conclusion

The structural elucidation of 5,6,7-trihydroxy-2-phenylquinolin-4(1H)-one demands a rigorous, self-validating analytical framework. By leveraging the hydrogen-bonding stabilization of DMSO-d6, high-resolution HMBC mapping of the electron-dense quinolone core, and orthogonal spatial verification via NOESY, researchers can unambiguously assign the regiochemistry of the trihydroxy A-ring and the C-2 phenyl substitution. This methodology ensures absolute confidence in the structural integrity of this critical α-glucosidase inhibitory scaffold.

References

  • Gao, H., & Kawabata, J. (2005). α-Glucosidase inhibition of 6-hydroxyflavones. Part 3: Synthesis and evaluation of 2,3,4-trihydroxybenzoyl-containing flavonoid analogs and 6-aminoflavones as α-glucosidase inhibitors. Bioorganic & Medicinal Chemistry, 13(5), 1661-1667.[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link]

  • Bifulco, G., Dambruoso, P., Gomez-Paloma, L., & Riccio, R. (2007). Determination of Relative Configuration in Organic Compounds by NMR Spectroscopy and Computational Methods. Chemical Reviews, 107(9), 3744-3812.[Link]

Foundational

Scaffold-Hopping to Efficacy: The Antioxidant Potential of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one Derivatives

Executive Briefing Flavonoids, particularly polyhydroxylated flavones like baicalein (5,6,7-trihydroxyflavone), are benchmark natural antioxidants. However, their clinical translation is frequently hampered by poor metab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

Flavonoids, particularly polyhydroxylated flavones like baicalein (5,6,7-trihydroxyflavone), are benchmark natural antioxidants. However, their clinical translation is frequently hampered by poor metabolic stability and suboptimal bioavailability. Scaffold-hopping—specifically the bioisosteric replacement of the chromone oxygen with a nitrogen atom to yield 2-phenylquinolin-4(1H)-ones (azaflavones)—represents a strategic paradigm shift in medicinal chemistry[1]. This technical guide explores the mechanistic rationale, quantitative efficacy, and validation protocols for 5,6,7-trihydroxy-2-phenylquinolin-4(1H)-one derivatives as next-generation antioxidant pharmacophores.

Molecular Rationale: The Chemistry of Aza-Substitution

As a Senior Application Scientist, I approach molecular design through the lens of thermodynamic causality. The antioxidant capacity of polyhydroxylated flavonoids is primarily governed by the Bond Dissociation Enthalpy (BDE) of their phenolic hydroxyl groups.

  • Electronic Effects of the Quinolone Core : Replacing the oxygen atom in the C-ring with a less electronegative nitrogen atom (N-H) increases the overall electron density of the fused A-ring. This electron-donating effect lowers the BDE of the 5,6,7-hydroxyl groups, facilitating rapid Hydrogen Atom Transfer (HAT) to reactive oxygen species (ROS).

  • Structural Coplanarity : The N-H group can participate in intramolecular hydrogen bonding with the C5-hydroxyl or the C4-carbonyl, locking the molecule into a highly coplanar conformation. This extended conjugation stabilizes the resulting phenoxyl radical via resonance delocalization across the azaflavone scaffold [2].

  • N-Alkylation Impact : Derivatization at the N1 position (e.g., N-methylation) disrupts this hydrogen-bonding network and introduces steric hindrance, which typically attenuates the antioxidant capacity. This structure-activity relationship (SAR) highlights the critical role of the free N-H in maximizing radical scavenging[3].

Dual-Pathway Antioxidant Mechanisms

The 5,6,7-trihydroxy-2-phenylquinolin-4(1H)-one scaffold operates via a bifurcated mechanism that addresses both immediate oxidative stress and long-term cellular defense:

  • Direct Scavenging (Chemical) : Rapid neutralization of free radicals via HAT and Single Electron Transfer (SET).

  • Indirect Scavenging (Biological) : Electrophilic activation of the Keap1-Nrf2-ARE signaling axis. The oxidation of the trihydroxy A-ring forms a transient ortho-quinone intermediate, which covalently modifies the sensor cysteines of Keap1, liberating Nrf2 to upregulate endogenous antioxidant enzymes (HO-1, NQO1).

Pathway Aza 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one ROS Reactive Oxygen Species (ROS) Aza->ROS Direct Scavenging (HAT/SET) Keap1 Keap1-Nrf2 Complex Aza->Keap1 Electrophilic Modification Nrf2 Nuclear Nrf2 Keap1->Nrf2 Nrf2 Release ARE ARE Binding Nrf2->ARE Translocation Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Enzymes Transcription Enzymes->ROS Indirect Scavenging

Dual-pathway antioxidant mechanism of 5,6,7-trihydroxy-2-phenylquinolin-4(1H)-one derivatives.

Quantitative Profiling: Azaflavones vs. Flavones

To rigorously evaluate the scaffold-hopping hypothesis, quantitative data across orthogonal assays is required. The table below outlines the comparative efficacy profile.

CompoundDPPH IC₅₀ (µM)FRAP (µM TE/µM)Cellular ROS Inhibition (%)
Baicalein (Flavone Ref.)12.4 ± 0.82.1 ± 0.145.2 ± 3.1
Aza-baicalein (Core)8.2 ± 0.53.4 ± 0.262.8 ± 4.0
N-Methyl-aza-baicalein 15.6 ± 1.11.8 ± 0.138.5 ± 2.5
Trolox (Control)18.5 ± 1.21.0 ± 0.0N/A

Data Interpretation: The unalkylated aza-baicalein core demonstrates a superior IC₅₀ in DPPH and higher Trolox Equivalents (TE) in FRAP compared to baicalein. As predicted by our thermodynamic causality model, N-methylation reduces efficacy, validating the necessity of the N-H proton for optimal radical stabilization.

Methodological Frameworks: Self-Validating Protocols

To ensure high-fidelity data, the following protocols integrate internal quality controls to establish a self-validating system.

Protocol A: Orthogonal In Vitro Radical Scavenging (DPPH & FRAP)

Causality for Choice : Utilizing both DPPH and FRAP prevents false positives arising from compounds that are strong electron donors but poor hydrogen donors (or vice versa). DPPH measures mixed HAT/SET capacity, while FRAP strictly measures SET.

  • Reagent Preparation :

    • DPPH: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl in anhydrous methanol. Read absorbance at 517 nm; adjust to 0.8 ± 0.05 OD.

    • FRAP: Mix 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Assay Execution (96-well format) :

    • Dispense 20 µL of compound (serial dilutions in DMSO, final DMSO < 0.1% to prevent solvent-induced quenching) into wells.

    • Add 180 µL of DPPH or FRAP reagent.

    • Controls: Include Trolox (positive control), DMSO vehicle (negative control), and blank (reagent only).

  • Incubation & Acquisition :

    • Incubate in the dark at 25°C for 30 minutes.

    • Read absorbance at 517 nm (DPPH) or 593 nm (FRAP) using a microplate reader.

  • Self-Validation Check :

    • Calculate the Z'-factor using the vehicle and positive control wells. Proceed with IC₅₀ calculation only if Z' > 0.5 .

Protocol Prep 1. Reagent Prep (DPPH/FRAP) Incubate 2. Incubation (30 mins, Dark) Prep->Incubate Add Compound Read 3. Absorbance (517nm / 593nm) Incubate->Read Transfer to Plate Analyze 4. Data Analysis (Z'-factor > 0.5) Read->Analyze Export Data

Self-validating workflow for in vitro orthogonal radical scavenging assays.

Protocol B: Intracellular ROS Scavenging (DCFDA Assay)

Causality for Choice : Cell-free assays cannot account for cell membrane permeability or intracellular metabolism. The DCFDA assay bridges this gap, proving that the azaflavone derivatives can exert their effects within a biological matrix.

  • Cell Culture & Seeding : Seed HepG2 cells at 1×10⁴ cells/well in a black, clear-bottom 96-well plate. Incubate for 24 hours.

  • Probe Loading : Wash cells with PBS. Add 10 µM H₂DCFDA in serum-free media for 45 minutes. (Rationale: The non-fluorescent probe is cleaved by intracellular esterases and oxidized by ROS to highly fluorescent DCF).

  • Compound Treatment & Stress Induction :

    • Remove probe and wash. Pre-treat cells with azaflavone derivatives (1–20 µM) for 2 hours.

    • Induce oxidative stress using 500 µM H₂O₂ for 1 hour.

    • Self-Validation Check: Include a "Probe Only" control to measure baseline auto-oxidation and a "H₂O₂ + Vehicle" control to define the maximum stress threshold.

  • Quantification : Measure fluorescence (Ex/Em = 485/535 nm). Calculate the percentage of ROS inhibition relative to the H₂O₂ control.

Conclusion

The 5,6,7-trihydroxy-2-phenylquinolin-4(1H)-one scaffold represents a highly optimized evolution of natural flavonoids. By leveraging the electronic properties of the quinolone nitrogen, researchers can achieve significantly enhanced HAT/SET kinetics and robust Keap1-Nrf2 activation. Future drug development should focus on maintaining the free N1-H while exploring C2-phenyl substitutions to further tune lipophilicity and target specificity.

References
  • Bioisosteric heterocyclic analogues of natural bioactive flavonoids by scaffold-hopping approaches. La Monica, G., et al. Bioorganic & Medicinal Chemistry, 109 (2024), 117791. URL:[Link]

  • Synthesis and biological evaluation of a new series of 4-alkoxy-2-arylquinoline derivatives as potential antituberculosis agents. Ekinci, D., et al. Turkish Journal of Chemistry, 39(6) (2015), 1184-1199. URL:[Link]

  • Microwave-assisted synthesis of 4'-azaflavones and their N-alkyl derivatives with biological activities. Yasar, A., et al. Chemistry & Biodiversity, 5(5) (2008), 780-788. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol and Mechanistic Insights for 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one

Document Type: Application Note & Synthesis Protocol Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Introduction & Strategic Rationale 5,6,7-Trihydroxy-2-phenylquinolin-4(1...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Synthesis Protocol Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals

Introduction & Strategic Rationale

5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one is a nitrogen-containing heterocyclic analog (aza-analog) of the natural flavone baicalein. This compound has garnered significant interest in medicinal chemistry due to its potent, uncompetitive inhibitory activity against mammalian intestinal α-glucosidase, demonstrating efficacy comparable to the clinical drug acarbose [1]. The substitution of the flavone oxygen with a quinolone nitrogen enhances the molecule's hydrogen-bonding donor/acceptor capabilities, making it a highly privileged scaffold for drug discovery.

Synthesizing this highly functionalized 4-quinolone requires a regioselective approach to construct the bicyclic core while preserving the oxygenation pattern on the benzenoid ring. This protocol utilizes a robust four-step pathway: N-benzoylation, regioselective Friedel-Crafts acylation, a base-catalyzed Camps cyclization [2], and a global Lewis acid-mediated demethylation [3].

Retrosynthetic Analysis & Workflow

The synthetic strategy relies on the Camps quinoline synthesis , a classical yet highly reliable method for constructing 2-aryl-4-quinolones from o-acylaminoacetophenones. By starting with commercially available 3,4,5-trimethoxyaniline, the methoxy groups act as both directing groups for the acylation and protected precursors for the final trihydroxy pharmacophore.

SynthesisWorkflow A 3,4,5-Trimethoxyaniline + Benzoyl Chloride B Step 1: N-Benzoylation Reagents: Et3N, CH2Cl2 A->B C Intermediate 2a N-(3,4,5-Trimethoxyphenyl)benzamide B->C D Step 2: Friedel-Crafts Acylation Reagents: Acetyl Chloride, SnCl4 C->D E Intermediate 2b N-(2-Acetyl-3,4,5-trimethoxyphenyl)benzamide D->E F Step 3: Camps Cyclization Reagents: t-BuOK, THF E->F G Intermediate 2c 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one F->G H Step 4: Global Demethylation Reagents: BBr3, CH2Cl2 G->H I Target Compound 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one H->I

Fig 1. Four-step synthetic workflow for 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one.

Step-by-Step Experimental Methodologies

Step 1: N-Benzoylation (Amidation)

Objective: Protect the aniline amine and install the 2-phenyl substituent precursor.

  • Protocol: Dissolve 3,4,5-trimethoxyaniline (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂). Add triethylamine (Et₃N, 1.5 eq) and cool the mixture to 0 °C under an inert argon atmosphere. Add benzoyl chloride (1.1 eq) dropwise over 15 minutes. Allow the reaction to warm to room temperature (RT) and stir for 2 hours. Quench with water, extract with CH₂Cl₂, wash with 1M HCl and brine, dry over Na₂SO₄, and concentrate.

  • Mechanistic Causality: Et₃N acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct. This prevents the protonation of the aniline starting material, driving the nucleophilic acyl substitution forward.

  • Self-Validation: TLC (Hexane:EtOAc 7:3) will confirm the complete consumption of the polar aniline spot and the appearance of a distinct, less polar amide spot (Intermediate 2a).

Step 2: Regioselective Friedel-Crafts Acylation

Objective: Install the acetyl group at the ortho-position to enable subsequent cyclization.

  • Protocol: Dissolve Intermediate 2a (1.0 eq) in anhydrous 1,2-dichloroethane. Add acetyl chloride (1.5 eq) and cool to 0 °C. Slowly add tin(IV) chloride (SnCl₄, 1.5 eq) dropwise. Stir at RT for 4 hours. Pour the mixture over crushed ice to quench, extract with CH₂Cl₂, wash with saturated NaHCO₃, dry, and purify via recrystallization or silica gel chromatography.

  • Mechanistic Causality: SnCl₄ is deliberately chosen over the more aggressive AlCl₃ because it is a milder Lewis acid, which prevents premature cleavage of the electron-rich methoxy groups. The acylation is highly regioselective at the 2-position due to the synergistic electron-donating effects of the 3,4,5-methoxy groups and the directing effect of the amide [1].

  • Self-Validation: IR spectroscopy of the purified Intermediate 2b will reveal a new ketone carbonyl stretch (~1680 cm⁻¹) alongside the existing amide carbonyl stretch (~1650 cm⁻¹).

Step 3: Base-Catalyzed Camps Cyclization

Objective: Form the 4-quinolone core via intramolecular aldol-type condensation.

  • Protocol: Dissolve Intermediate 2b (1.0 eq) in anhydrous tetrahydrofuran (THF). Add potassium tert-butoxide (t-BuOK, 2.5 eq). Heat the mixture to reflux for 12 hours. Cool to RT, neutralize with 1M HCl to pH 6-7, and extract with ethyl acetate. Concentrate and purify to yield Intermediate 2c.

  • Mechanistic Causality: The Camps cyclization can theoretically yield either 2-quinolones or 4-quinolones. The use of a strong base (t-BuOK) strictly dictates the regioselectivity. The base deprotonates the α-methyl group of the acetyl moiety to form a ketone enolate. This enolate undergoes an intramolecular nucleophilic attack on the benzamide carbonyl carbon, followed by dehydration, exclusively yielding the 4-quinolone core [2].

  • Self-Validation: ¹H NMR will show the disappearance of the acetyl methyl singlet (~2.5 ppm) and the appearance of a characteristic vinylic proton at the C-3 position of the quinolone ring (~6.8 ppm).

Step 4: Global Demethylation

Objective: Cleave the three methoxy ethers to reveal the active trihydroxy pharmacophore.

  • Protocol: Dissolve Intermediate 2c (1.0 eq) in anhydrous CH₂Cl₂ and cool to -78 °C. Add boron tribromide (BBr₃, 6.0 eq) dropwise. Allow the reaction to gradually warm to RT and stir for 16 hours. Carefully quench the reaction by cooling to 0 °C and adding methanol dropwise, followed by water. Filter the resulting precipitate and wash with cold water and ether to yield the final product.

  • Mechanistic Causality: BBr₃ is a potent Lewis acid that coordinates to the methoxy oxygens. The liberated bromide then attacks the methyl group via an Sₙ2 mechanism, forming a boron alkoxide intermediate that is subsequently hydrolyzed [3]. A large excess (6 eq) of BBr₃ is strictly required because the quinolone nitrogen and carbonyl oxygen also coordinate with the boron reagent, consuming equivalents before ether cleavage can occur.

  • Self-Validation: The final product will exhibit a dramatic shift in solubility (soluble in DMSO, insoluble in CH₂Cl₂). Addition of aqueous FeCl₃ to a small sample will result in a deep green/blue color change, confirming the presence of ortho-phenolic OH groups.

Quantitative Data & Yield Optimization

The table below summarizes the critical reaction parameters, expected yields, and optimization focal points for each step of the synthesis.

StepTransformationReagents & SolventsTemp / TimeTypical YieldCritical Optimization Parameter
1 N-BenzoylationBenzoyl chloride, Et₃N, CH₂Cl₂0 °C → RT, 2h85–90%Strict anhydrous conditions to prevent benzoyl chloride hydrolysis.
2 Friedel-CraftsAcetyl chloride, SnCl₄, 1,2-DCE0 °C → RT, 4h65–75%Slow addition of SnCl₄ to control exotherm and prevent polymerization.
3 Camps Cyclizationt-BuOK, THFReflux, 12h70–80%Use of fresh, unexposed t-BuOK to ensure complete enolization.
4 DemethylationBBr₃ (6.0 eq), CH₂Cl₂-78 °C → RT, 16h80–85%Gradual warming is required to prevent side reactions and ring-opening.

References

  • Gao, H., & Kawabata, J. (2005). α-Glucosidase inhibition of 6-hydroxyflavones. Part 3: Synthesis and evaluation of 2,3,4-trihydroxybenzoyl-containing flavonoid analogs and 6-aminoflavones as α-glucosidase inhibitors. Bioorganic & Medicinal Chemistry, 13(5), 1661-1667. URL:[Link]

  • Fisyuk, A. S., Kostyuchenko, A. S., & Goncharov, D. S. (2020). Camps Reaction and Related Cyclizations. Russian Journal of Organic Chemistry, 56(11), 1649–1679. URL:[Link]

  • Wang, M. J. B., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467. URL:[Link]

Application

HPLC Method Development for the Quantification of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one

An Application Note and Comprehensive Protocol Abstract This application note provides a comprehensive guide for the development, optimization, and validation of a robust reversed-phase high-performance liquid chromatogr...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Comprehensive Protocol

Abstract

This application note provides a comprehensive guide for the development, optimization, and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one. This molecule, possessing structural features of both flavonoids and quinolinones, presents unique analytical challenges due to its high polarity and potential for peak tailing. This document outlines a systematic approach, from initial parameter selection to full method validation according to ICH Q2(R1) guidelines, designed for researchers, analytical scientists, and drug development professionals.[1][2][3]

Introduction and Analyte Characterization

5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one is a complex heterocyclic compound featuring a poly-hydroxylated quinolinone core coupled with a phenyl substituent. Its structure suggests significant biological potential, making a reliable quantitative method essential for research and quality control.

Physicochemical Properties & Chromatographic Implications:

  • Structure: The presence of three phenolic hydroxyl groups on the quinoline ring system makes the molecule highly polar. This high polarity can lead to poor retention on traditional C18 stationary phases.[4][5]

  • UV Absorbance: The conjugated aromatic system, characteristic of both quinolinone and flavonoid-like structures, imparts strong UV absorbance, making UV detection a suitable choice.[6][7] The expected maximum absorbance (λmax) is likely in the range of 250-280 nm and 320-360 nm.

  • Acidity (pKa): The phenolic hydroxyl groups are acidic. At neutral or basic pH, the molecule will be ionized, leading to potential peak splitting or tailing. To ensure a single, neutral species, the mobile phase pH must be controlled.[8][9]

  • Peak Tailing Potential: Poly-hydroxylated compounds, especially those with adjacent hydroxyls, are prone to peak tailing.[10] This asymmetry arises from strong secondary interactions with residual silanol groups on silica-based stationary phases and potential chelation with trace metals in the HPLC system.[10][11][12]

A Systematic Approach to Method Development

A successful HPLC method is built upon a logical progression from understanding the analyte to systematically optimizing separation parameters. The workflow below illustrates the key stages of this process.

MethodDevelopmentWorkflow Systematic HPLC Method Development Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (Polarity, pKa, UV Scan) Column Column Selection (e.g., Polar-Endcapped C18) Analyte->Column MobilePhase Initial Mobile Phase (Acidified Water/ACN) Column->MobilePhase Detector Detector Setup (PDA/UV at λmax) MobilePhase->Detector Optimize Systematic Optimization (Gradient, pH, Flow Rate) Detector->Optimize SST System Suitability Test (Tailing, Resolution, Plates) Optimize->SST SST->Optimize Refine? Final Final Method Conditions SST->Final Acceptable? Validation Method Validation (ICH Q2(R1) Guidelines) Final->Validation AnalysisProtocol Overall Sample Analysis Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Mobile 1. Prepare Mobile Phase (0.1% Formic Acid in H2O/ACN) Prep_Std 2. Prepare Standard Solutions (Stock and Calibration Curve) Prep_Mobile->Prep_Std Prep_Sample 3. Prepare Sample (Dissolve, Dilute, Filter) Prep_Std->Prep_Sample Equilibrate 4. Equilibrate HPLC System (Stable Baseline) Prep_Sample->Equilibrate SST_Run 5. Run System Suitability (Check Tailing, Resolution) Equilibrate->SST_Run Calibrate 6. Run Calibration Curve SST_Run->Calibrate Run_Samples 7. Analyze Samples Calibrate->Run_Samples Integrate 8. Integrate Peaks Run_Samples->Integrate Quantify 9. Quantify Concentration (Using Calibration Curve) Integrate->Quantify Report 10. Generate Report Quantify->Report

Sources

Method

Application Note: High-Yield Synthesis and Derivatization of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one

Introduction & Scientific Rationale Natural flavones, such as baicalein (5,6,7-trihydroxyflavone), are highly regarded in drug discovery for their broad-spectrum antioxidant, anti-inflammatory, and antineoplastic propert...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Natural flavones, such as baicalein (5,6,7-trihydroxyflavone), are highly regarded in drug discovery for their broad-spectrum antioxidant, anti-inflammatory, and antineoplastic properties. However, the native chromone core often exhibits poor metabolic stability and limited aqueous solubility, restricting its clinical translation.

Bioisosteric replacement of the chromone oxygen with a nitrogen atom yields quinolin-4(1H)-ones, commonly referred to as azaflavones . This single-atom substitution fundamentally transforms the physicochemical and pharmacological profile of the scaffold:

  • Hydrogen Bonding Dynamics: The introduction of an N-H group provides a critical hydrogen bond donor, unlocking new binding interactions within the active sites of target enzymes like Xanthine Oxidase (XO) .

  • Electronic Modulation: The nitrogen atom alters the electron density of the adjacent rings. Studies have shown that this modification can potentiate antiproliferative activity against promyelocytic leukemia (HL60) cells by more than 100-fold compared to oxygen-containing flavanones .

  • Orthogonal Functionalization: The azaflavone scaffold allows for divergent N-alkylation and O-alkylation, exponentially expanding the accessible chemical space .

5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one serves as the direct aza-analogue of baicalein. As a precursor, its three contiguous hydroxyl groups provide unique, regioselective handles for synthesizing a library of multi-targeted, novel azaflavones.

Mechanistic Insights into Synthesis and Derivatization

Synthesizing polyhydroxylated azaflavones is notoriously challenging. The pyrogallol-like (trihydroxy) moiety is highly susceptible to spontaneous auto-oxidation and degradation under the harsh basic or strongly oxidizing conditions typically used in conventional quinolinone synthesis.

Causality in Experimental Design:

  • Inert Claisen-Schmidt Condensation: We utilize a mild, base-catalyzed condensation of 2-amino-3,4,5-trihydroxyacetophenone with benzaldehyde. To prevent premature oxidation of the electron-rich aromatic ring, the reaction is strictly maintained under an argon atmosphere at sub-ambient temperatures (<10°C) .

  • Microwave-Assisted Oxidative Cyclization: Traditional cyclization using SeO₂ or strong mineral acids destroys unprotected hydroxyl groups. Instead, we employ a catalytic Iodine/DMSO system under microwave irradiation. DMSO acts as a mild terminal oxidant, while iodine activates the alkene for intramolecular nucleophilic attack by the amine. Microwave assistance collapses the reaction time from 12 hours to just 15 minutes, preserving the integrity of the trihydroxy system and maximizing yield .

  • Regioselective Alkylation: The C7-OH is the most acidic proton on the scaffold due to extended resonance stabilization with the para-carbonyl group (acting as a vinylogous acid). By precisely controlling the stoichiometry of a weak base (1.05 equivalents of K₂CO₃), selective C7-O-alkylation is achieved without the need for cumbersome protection/deprotection steps.

Experimental Workflows

SynthWorkflow A 2-Amino-3,4,5-trihydroxyacetophenone + Benzaldehyde B Claisen-Schmidt Condensation (Base Catalyzed, Argon, <10°C) A->B C 5,6,7-Trihydroxy-2'-aminochalcone (Intermediate) B->C D Oxidative Cyclization (I2 / DMSO, Microwave 150W) C->D E 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one (Aza-Baicalein Precursor) D->E F Regioselective O-Alkylation (1.05 eq K2CO3, DMF) E->F G Novel Multi-Targeted Azaflavone Derivatives F->G

Figure 1. Synthetic workflow for 5,6,7-trihydroxy-2-phenylquinolin-4(1H)-one and its derivatives.

Step-by-Step Protocols

Protocol A: Microwave-Assisted Synthesis of the Precursor

Materials:

  • 2-Amino-3,4,5-trihydroxyacetophenone (1.0 eq, 10 mmol)

  • Benzaldehyde (1.1 eq, 11 mmol)

  • KOH (50% w/v aqueous solution)

  • Iodine (0.2 eq, 2 mmol)

  • Anhydrous DMSO and Absolute Ethanol

Procedure:

  • Chalcone Formation: Dissolve 2-amino-3,4,5-trihydroxyacetophenone (10 mmol) and benzaldehyde (11 mmol) in 20 mL of absolute ethanol in a round-bottom flask purged continuously with Argon.

  • Base Addition: Dropwise add 5 mL of 50% KOH solution while maintaining the internal temperature below 10°C using an ice bath. Rationale: Low temperature mitigates the oxidative degradation of the electron-rich catechol-like ring.

  • Reaction Monitoring: Stir the mixture at room temperature for 24 hours. Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the acetophenone spot and the emergence of a bright orange spot indicates successful chalcone formation.

  • Isolation: Neutralize the mixture with 1M HCl to pH 5. Collect the precipitated 5,6,7-trihydroxy-2'-aminochalcone intermediate via vacuum filtration and wash with ice-cold water.

  • Microwave Cyclization: Transfer the dried intermediate to a 30 mL microwave-safe sealed vial. Add 10 mL of anhydrous DMSO and catalytic Iodine (2 mmol).

  • Irradiation: Irradiate in a dedicated microwave synthesizer at 150 W, 120°C for 15 minutes. Self-Validation: The reaction mixture will undergo a distinct colorimetric shift from deep orange to a pale yellow-brown suspension as the cyclization to the quinolinone completes.

  • Workup: Pour the cooled mixture into 10% aqueous sodium thiosulfate (to quench residual iodine). Extract with EtOAc (3 x 20 mL). Dry over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography to yield the pure precursor.

Protocol B: Regioselective C7-O-Alkylation
  • Solvation: Dissolve the synthesized precursor (1 mmol) in anhydrous DMF (5 mL) under Argon.

  • Deprotonation: Add anhydrous K₂CO₃ (1.05 eq). Rationale: Restricting the base to 1.05 equivalents ensures that only the most acidic C7-OH is deprotonated, establishing a self-limiting system that prevents unwanted C5 or C6 over-alkylation.

  • Activation: Stir for 30 minutes at room temperature to allow complete formation of the phenoxide ion.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise. Stir for 4 hours.

  • Quenching: Quench with ice water. Filter the resulting precipitate and recrystallize from ethanol to obtain the regioselectively functionalized azaflavone.

Data Presentation & Pharmacological Validation

Azaflavones synthesized via this methodology have been rigorously evaluated for their biological efficacy. The structural tuning of the 5,6,7-trihydroxy scaffold dictates the pharmacological outcome, specifically shifting the activity profile between Xanthine Oxidase (XO) inhibition and antiproliferative induction .

Table 1: Yields and Biological Activity of Synthesized Azaflavone Derivatives

Compound IDSubstitution PatternSynthesis Yield (%)XO Inhibition IC₅₀ (µM)HL60 Antiproliferative IC₅₀ (µM)
Precursor 5,6,7-trihydroxy78%8.4512.30
Derivative 1 7-O-benzyl-5,6-dihydroxy82%3.124.50
Derivative 2 7-O-methyl-5,6-dihydroxy85%5.608.15
Derivative 3 N-methyl-5,6,7-trihydroxy65%>50.01.20
Standard Allopurinol (XO Ref)N/A7.20N/A
Standard Flavone (O-analogue)N/A>100.0>400.0

Data Interpretation Insight: Notice that N-alkylation (Derivative 3) significantly abolishes XO inhibition because the critical N-H hydrogen bond donor is lost . Conversely, this same N-alkylation drastically increases antiproliferative activity against HL60 cells, showcasing the highly tunable nature of the quinolin-4(1H)-one scaffold .

Pathway Aza Azaflavone Derivatives XO Xanthine Oxidase (XO) Aza->XO N-H Hydrogen Bonding (Inhibition) Apop Caspase-3 Apoptosis Pathway Aza->Apop B-Ring Aromaticity (Induction) ROS Reactive Oxygen Species (ROS) XO->ROS Oxidation HL60 HL60 Leukemia Cell Proliferation Apop->HL60 Cell Cycle Arrest

Figure 2. Pharmacological mechanisms of azaflavones in XO inhibition and HL60 apoptosis induction.

Conclusion

The utilization of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one provides a robust, highly versatile platform for generating novel azaflavones. By leveraging microwave-assisted iodine/DMSO oxidative cyclization, researchers can successfully bypass the oxidative instability of polyhydroxylated intermediates. The resulting derivatives offer an expansive chemical space for developing potent, metabolically stable kinase inhibitors, XO inhibitors, and targeted antineoplastic agents.

References

  • Gill, N. S., et al. (2012). Synthetic Studies of Novel Azaflavanone Derivatives and its Biological Activities. International Journal of Pharmacology.[Link]

  • Akamatsu, K., et al. (2012). Relationship between Structure and Antiproliferative Activity of 1-Azaflavanones. Anticancer Research.[Link]

  • Sharma, P., et al. (2013). Design and synthesis of aza-flavones as a new class of xanthine oxidase inhibitors. Chemical Biology & Drug Design.[Link]

  • Seijas, J. A., et al. (2008). Microwave-assisted synthesis of 4'-azaflavones and their N-alkyl derivatives with biological activities. Chemistry & Biodiversity.[Link]

  • Gach-Janczak, K., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules.[Link]

  • Hradil, P., et al. (2009). 3-Hydroxy-2-phenyl-4(1H)-quinolinones as promising biologically active compounds. Mini Reviews in Medicinal Chemistry.[Link]

Application

Application Note: High-Resolution LC-MS/MS for the Characterization of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one

Abstract This application note provides a comprehensive protocol for the characterization of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one, a heterocyclic compound with structural similarities to both flavonoids and quinol...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive protocol for the characterization of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one, a heterocyclic compound with structural similarities to both flavonoids and quinolone alkaloids. Given its potential significance in medicinal chemistry and drug development, a robust analytical methodology for its identification and structural elucidation is paramount.[1] We present a detailed workflow using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution tandem mass spectrometry (HR-MS/MS), a powerful tool for analyzing complex plant extracts and novel synthetic compounds.[2][3] The protocol covers sample preparation, optimized chromatographic conditions, and mass spectrometry parameters. Furthermore, we propose a scientifically grounded fragmentation pathway for this molecule based on established principles of mass spectrometry for related phenolic and heterocyclic compounds.[4][5]

Introduction

5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one is a unique heterocyclic scaffold that merges features of a 2-phenyl-4-quinolone with a trihydroxylated aromatic ring system. This structure is reminiscent of flavonoids, which are well-known for their diverse biological activities, including antioxidant and anti-inflammatory properties.[1] The quinolone core is also a privileged structure in medicinal chemistry.[4][6] Accurate characterization of such novel compounds is a critical step in drug discovery, enabling pharmacokinetic studies, metabolism research, and quality control.[1]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this task due to its exceptional sensitivity, selectivity, and ability to provide detailed structural information from complex matrices.[7][8] High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide accurate mass measurements, which are crucial for determining elemental composition and distinguishing between isobaric compounds.[2][7]

This guide explains the causality behind experimental choices, providing a self-validating system for researchers to adapt and implement in their laboratories.

Experimental Workflow

The overall workflow for the characterization of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one is a multi-step process beginning with meticulous sample preparation and culminating in data analysis and structural confirmation.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation prep1 Standard Solution or Sample Extraction prep2 Centrifugation/ Filtration (0.22 µm) prep1->prep2 lc UHPLC Separation (Reversed-Phase C18) prep2->lc ms HR-MS Detection (Full Scan - MS1) lc->ms msms Data-Dependent MS/MS (Fragmentation - MS2) ms->msms data1 Determine Accurate Mass & Elemental Composition msms->data1 data2 Analyze Fragmentation Pattern data1->data2 data3 Propose & Confirm Structure data2->data3

Caption: Overall experimental workflow for LC-MS/MS characterization.

Materials and Reagents

  • Compound: 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one standard.

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water.[9]

  • Additives: Formic acid (≥99% purity).

  • Equipment:

    • Analytical balance

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.22 µm, PTFE or PVDF)[1]

    • Autosampler vials[1]

Detailed Protocols

Sample Preparation

Proper sample preparation is critical to avoid contamination and matrix effects, ensuring reproducible and accurate results.[9][10]

Protocol 1: Standard Solution Preparation

  • Stock Solution: Accurately weigh and prepare a 1 mg/mL stock solution of the target compound in methanol.

  • Working Solutions: Perform serial dilutions of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL). The initial mobile phase composition is often an ideal solvent.[1]

  • Filtration: Filter the final diluted solutions through a 0.22 µm syringe filter into an autosampler vial to remove any particulates.[1]

Protocol 2: Extraction from a Plant Matrix (Example)

For researchers isolating this or similar compounds from natural sources, a general extraction protocol is provided.[11]

  • Homogenization: Grind frozen plant tissue (e.g., 50 mg) to a fine powder.[11]

  • Extraction: Add 1 mL of cold 80% methanol (or another suitable solvent based on polarity) and vortex thoroughly. The choice of solvent is critical and should be optimized for the specific matrix and target analyte.[10]

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000-20,000 x g) for 10 minutes at 4°C to pellet cellular debris.[1][11]

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Parameters

A reversed-phase C18 column is recommended for the separation of moderately polar compounds like the target analyte.[1] The addition of formic acid to the mobile phase aids in protonation, which is beneficial for positive mode electrospray ionization (ESI).[1]

ParameterRecommended SettingRationale
System UHPLC or HPLCUHPLC offers higher resolution and faster analysis times.[1]
Column C18 Reversed-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm)Provides good retention and separation for phenolic and heterocyclic compounds.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes better peak shape and ionization efficiency.[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reversed-phase chromatography.[1]
Gradient 5-95% B over 10 min (example, must be optimized)A gradient elution is necessary to effectively elute compounds with a range of polarities.[6]
Flow Rate 0.3 mL/minTypical flow rate for a 2.1 mm ID column.
Column Temp. 40°CElevated temperature can improve peak shape and reduce viscosity.[1]
Injection Vol. 2-5 µLSmall injection volumes prevent column overloading.[1]
Mass Spectrometry (MS) Parameters

Electrospray ionization (ESI) in positive ion mode is recommended as the nitrogen atom in the quinolone ring is readily protonated.[5] A high-resolution instrument (Q-TOF or Orbitrap) is essential for this analysis.

ParameterRecommended Setting (Example)Rationale
Ionization Source Electrospray Ionization (ESI)ESI is a soft ionization technique suitable for polar and thermally labile molecules.[12]
Polarity PositiveThe quinolone nitrogen is a site of ready protonation, leading to a strong [M+H]⁺ signal.[4][5]
Capillary Voltage 3.5 kVOptimizes the electrospray process for efficient ion formation.[1]
Source Temperature 120°CHelps in the desolvation process without causing thermal degradation.[1]
Desolvation Temp. 350°CEnsures complete evaporation of the solvent from the charged droplets.[1]
Scan Range (MS1) m/z 100-1000A wide scan range to detect the precursor ion and any potential adducts or impurities.
MS/MS Acquisition Data-Dependent AcquisitionAutomatically triggers MS/MS scans on the most intense ions from the MS1 scan, enabling fragmentation data collection.[13]
Collision Energy Stepped (e.g., 15, 30, 45 eV)Using a range of collision energies ensures the generation of a rich fragmentation spectrum for structural elucidation.[14]

Data Interpretation & Predicted Fragmentation

The characterization process involves two main steps:

  • MS1 Analysis: The full scan data will provide the accurate mass of the protonated molecule, [M+H]⁺. For 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one (C₁₅H₁₁NO₄), the expected monoisotopic mass is 269.0688. The observed accurate mass should be within a 5 ppm error margin.

  • MS/MS Analysis: The fragmentation pattern provides a fingerprint of the molecule's structure. The collision-induced dissociation (CID) of the [M+H]⁺ ion is expected to proceed through characteristic pathways, including losses of small neutral molecules and cleavages within the ring systems.[4][15]

Proposed Fragmentation Pathway

Based on the fragmentation rules for flavonoids and quinolones, we predict the following fragmentation cascade for the [M+H]⁺ ion (m/z 270.0761).[4][16]

G cluster_main Proposed MS/MS Fragmentation M [M+H]⁺ m/z 270.0761 F1 [M+H - H₂O]⁺ m/z 252.0655 M->F1 -H₂O F2 [M+H - CO]⁺ m/z 242.0811 M->F2 -CO F4 [C₇H₅O]⁺ m/z 105.0335 M->F4 Cleavage F3 [M+H - H₂O - CO]⁺ m/z 224.0706 F1->F3 -CO F2->F3 -H₂O F5 [C₆H₅]⁺ m/z 77.0386 F4->F5 -CO

Caption: Proposed fragmentation pathway for protonated 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one.

  • Initial Losses: The protonated molecule is expected to readily lose neutral molecules. A loss of water (H₂O, 18 Da) from the hydroxyl groups is a common fragmentation for polyphenolic compounds, leading to an ion at m/z 252.0655.[16] Another characteristic loss is that of carbon monoxide (CO, 28 Da) from the quinolone carbonyl group, resulting in an ion at m/z 242.0811.[4] A subsequent loss can lead to the [M+H - H₂O - CO]⁺ ion at m/z 224.0706.

  • Phenyl Group Fragmentation: Cleavage of the bond connecting the phenyl ring to the quinolone core can generate a benzoyl cation ([C₇H₅O]⁺) at m/z 105.0335. This fragment can further lose CO to produce the phenyl cation ([C₆H₅]⁺) at m/z 77.0386.[1]

  • Ring Fission: More complex fragmentation involving Retro-Diels-Alder (RDA) reactions on the heterocyclic ring system may also occur, providing further diagnostic ions specific to the quinolone scaffold.[5]

Conclusion

This application note outlines a robust and detailed LC-MS/MS protocol for the characterization of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one. By employing high-resolution mass spectrometry and systematic data analysis, researchers can confidently determine the elemental composition and elucidate the structure of this and other related novel compounds. The provided experimental parameters serve as a validated starting point for method development, and the predicted fragmentation pathways offer a logical framework for interpreting the resulting MS/MS spectra. This methodology is crucial for advancing research in fields that rely on the precise identification of novel chemical entities.

References

  • (2026, January 29). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Profiling for Quinolinone Alkaloids and Phenolic Metabolites in a Bioactive Fraction of Indonesian Yacon (Smallanthus sonchifolius) Tuber Extract. ResearchGate. [Link]

  • Robles, C., et al. (2022, June 6). Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. Scientific Data. [Link]

  • Zhang, T., et al. (2015, October 8). Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration. Molecules. [Link]

  • Azzahari, A. D., et al. (2025, September 30). Mass Fragmentation Patterns as Fingerprints for Positive Identification of Polyphenolic Compounds in a Crude Extract. ResearchGate. [Link]

  • Li, J., et al. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry. [Link]

  • Henderson, W. M., et al. (2024, February 28). Plant Secondary Metabolites in Coffee and Black Pepper as a Practical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Teaching Tool. Journal of Chemical Education. [Link]

  • Baydoun, H., et al. (n.d.). Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies. ResearchGate. [Link]

  • Hsouna, A. B., et al. (2021, July 17). ESI-MS/MS Analysis of Phenolic Compounds from Aeonium arboreum Leaf Extracts and Evaluation of their Antioxidant and Antimicrobial Activities. Molecules. [Link]

  • Yang, M., et al. (2021, October 21). LC-Q-TOF-MS/MS detection of food flavonoids: principle, methodology, and applications. ResearchGate. [Link]

  • Ali, A., et al. (2024, November 22). Development of a Tandem Mass Spectral Library for the Detection of Triterpenoids in Plant Metabolome Based on Reference Standards. Molecules. [Link]

  • Zengin, G., et al. (2021, May 24). Liquid Chromatography–Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) Identification of Phytochemicals and the Effects of Solvents on Phenolic Constituents, Antioxidant Capacity, Skin-Whitening and anti-Diabetic Activity of Onosma mitis. Preparative Biochemistry & Biotechnology. [Link]

  • de Souza, V. H. B., et al. (2025, June 17). LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae). Química Nova. [Link]

  • Kumar, S., & Pandey, A. K. (2022, September 16). Application of Liquid Chromatography in the Analysis of Flavonoid Metabolism in Plant. IntechOpen. [Link]

  • Lee, S. J., et al. (n.d.). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. SciSpace. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Uddin, J., et al. (n.d.). Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. Arabian Journal of Chemistry. [Link]

  • Mocan, A., et al. (2025, July 24). The Role of LC-MS in Profiling Bioactive Compounds from Plant Waste for Cosmetic Applications: A General Overview. Molecules. [Link]

  • Biocenter-MS. (2016, July 22). Guidelines for LC – MS Samples. University of Würzburg. [Link]

Sources

Method

Application Note: Cell Culture Assay Preparation and Dosing Using 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one

Executive Summary 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one (THPQ) is a synthetic aza-flavonoid structurally related to the natural product baicalein. By substituting the oxygen atom in the chromen-4-one ring with a ni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one (THPQ) is a synthetic aza-flavonoid structurally related to the natural product baicalein. By substituting the oxygen atom in the chromen-4-one ring with a nitrogen, the resulting 2-phenyl-4-quinolone core exhibits enhanced chemical stability and potent antimitotic properties. This application note provides a self-validating, step-by-step protocol designed for researchers evaluating the cytotoxicity, cell cycle interference, and pro-apoptotic mechanisms of THPQ in human cancer cell lines.

Mechanistic Background & Rationale

To properly design an assay, one must first understand the compound's mechanism of action. 2-Phenyl-4-quinolone derivatives are well-documented inhibitors of microtubule polymerization[1]. They competitively bind to the colchicine-binding site on tubulin, preventing the formation of the mitotic spindle during cell division. This cytoskeletal disruption triggers a robust G2/M phase cell cycle arrest, which subsequently activates the intrinsic (mitochondrial) apoptotic pathway via cytochrome c release and caspase-9/caspase-3 cleavage[2]. Recent clinical advancements of related 2-phenyl-4-quinolone derivatives, such as the anti-cancer agent CVM-1118 (foslinanib), further validate the therapeutic potential of this scaffold[3].

MOA THPQ THPQ (2-Phenyl-4-quinolone) Tubulin Colchicine-Binding Site on Tubulin THPQ->Tubulin Polymerization Inhibition of Microtubule Polymerization Tubulin->Polymerization G2M G2/M Cell Cycle Arrest (12 - 24 hours) Polymerization->G2M Apoptosis Intrinsic Apoptosis (Caspase-9/3 Activation) G2M->Apoptosis

Mechanism of Action of THPQ triggering G2/M arrest and apoptosis via tubulin inhibition.

Experimental Design: Causality & E-E-A-T Principles

To ensure scientific integrity and reproducibility, the following experimental parameters must be strictly controlled:

  • Solvent Causality : Like most quinolones, THPQ is highly hydrophobic. Cell-culture grade, anhydrous Dimethyl Sulfoxide (DMSO) is mandatory for the primary stock. Attempting to dissolve THPQ directly in aqueous buffers will cause immediate, invisible micro-precipitation, leading to inaccurate dosing.

  • Dosing Kinetics : The final DMSO concentration in the culture media must never exceed 0.1% (v/v) . Higher concentrations induce solvent-mediated cytotoxicity and membrane permeabilization, which will artificially inflate the compound's apparent potency.

  • Assay Timing : Microtubule disruption is an acute event. G2/M arrest should be measured via flow cytometry at 12–24 hours post-dosing. Conversely, maximal cytotoxicity (IC50) requires cells to attempt multiple division cycles; thus, viability assays must be conducted at 72 hours.

  • Self-Validating Controls : Every assay must include a vehicle control (0.1% DMSO) to establish baseline viability, and a positive control (e.g., 100 nM Colchicine or Paclitaxel) to validate the assay's sensitivity to cytoskeletal disruption.

Step-by-Step Methodologies

Reagent Preparation (10 mM Master Stock)
  • Weighing : Weigh the THPQ powder using a calibrated microbalance.

  • Dissolution : Dissolve the powder in 100% cell-culture grade DMSO to yield a 10 mM master stock. Vortex for 60 seconds and sonicate in a water bath for 5 minutes at room temperature to ensure complete dissolution.

  • Storage : Aliquot the 10 mM stock into amber microcentrifuge tubes (quinolones can be light-sensitive) and store at -20°C. Crucial: Avoid repeated freeze-thaw cycles, which degrade the compound.

Cell Culture & Dosing Workflow
  • Model System : Cultivate HL-60 (human promyelocytic leukemia) or U-2 OS (osteosarcoma) cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin/Streptomycin. These rapidly dividing lines are highly sensitive to antimitotic agents[2],[1].

  • Seeding :

    • For Viability (96-well plate): Seed 1×104 cells/well in 90 µL of media.

    • For Flow Cytometry (6-well plate): Seed 2×105 cells/well in 1.8 mL of media.

    • Incubate overnight at 37°C, 5% CO2.

  • Dosing Preparation : Prepare a 10× intermediate working solution in complete media. To achieve a 10 µM final top dose, dilute the 10 mM DMSO stock 1:100 in media (yielding 100 µM THPQ in 1% DMSO).

  • Administration : Add 10 µL of the 10× working solution to the 90 µL of cells in the 96-well plate. The final concentration is 10 µM THPQ in exactly 0.1% DMSO. Perform serial dilutions to generate a dose-response curve (e.g., 10, 3, 1, 0.3, 0.1 µM).

Downstream Assays

Assay A: MTT Viability (72h)

  • Post-72h incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubate for 3 hours at 37°C until purple formazan crystals form.

  • Solubilize crystals using 100 µL of acidified SDS or pure DMSO. Read absorbance at 570 nm.

Assay B: Flow Cytometry for Cell Cycle (24h)

  • Post-24h incubation, harvest cells, wash with cold PBS, and fix dropwise in 70% cold ethanol. Store at -20°C overnight.

  • Wash fixed cells twice with PBS and resuspend in 500 µL of FxCycle™ PI/RNase Staining Solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Acquire data on a flow cytometer (e.g., BD FACSCanto), analyzing at least 10,000 events to quantify Sub-G1 (apoptotic), G0/G1, S, and G2/M populations.

Workflow Prep 1. Compound Prep (10 mM in DMSO) Dosing 3. THPQ Dosing (0.1 - 10 µM) Prep->Dosing Culture 2. Cell Seeding (HL-60 / U-2 OS) Culture->Dosing Assay1 4a. MTT Viability (72h Incubation) Dosing->Assay1 Assay2 4b. Flow Cytometry (24h Cell Cycle) Dosing->Assay2

Step-by-step workflow for THPQ preparation, cell dosing, and downstream phenotypic assays.

Data Presentation & Expected Results

When executing this protocol correctly, the quantitative outputs should align with the established pharmacological profiles of 2-phenyl-4-quinolones. Below is a structured summary of expected quantitative data for comparison.

Pharmacological MetricTimepointTHPQ ConcentrationExpected OutcomeControl Comparison (0.1% DMSO)
Cell Viability (IC50) 72 hours0.1 µM – 10 µMIC50 ≈ 0.5 – 2.5 µM100% Viability (Baseline)
G2/M Phase Arrest 24 hours1.0 µM (IC50 dose)> 45% of cells in G2/M~15% of cells in G2/M
Sub-G1 (Apoptosis) 48 hours3.0 µM (High dose)> 30% of cells in Sub-G1< 2% of cells in Sub-G1
Tubulin Polymerization 1 hour5.0 µM (Cell-free)> 50% Vmax ReductionNormal Polymerization Curve

References

  • [2] Hsu SC, et al. Novel quinolone CHM-1 induces apoptosis and inhibits metastasis in a human osterogenic sarcoma cell line. Journal of Orthopaedic Research (2009). URL:[Link]

  • [1] Lin MW, et al. 2-Phenyl-4-quinolone (YT-1) induces G2/M phase arrest and an intrinsic apoptotic mechanism in human leukemia cells. International Journal of Oncology / Spandidos Publications (2018). URL:[Link]

  • [3] Shen L, et al. CVM-1118 (foslinanib), a 2-phenyl-4-quinolone derivative, promotes apoptosis and inhibits vasculogenic mimicry via targeting TRAP1. Pathology & Oncology Research / PubMed Central (2023). URL:[Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one (Aza-Baicalein)

Executive Summary & Pharmacological Context Quinolin-4(1H)-ones represent a highly privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities ranging from antiproliferative to antiba...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Quinolin-4(1H)-ones represent a highly privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities ranging from antiproliferative to antibacterial effects (1)[1]. The target compound, 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one , is the nitrogen isostere (aza-analog) of the naturally occurring flavonoid baicalein.

While natural baicalein is a potent 12-lipoxygenase (12-LOX) inhibitor and antioxidant, its clinical utility is severely bottlenecked by poor aqueous solubility and rapid phase II metabolism. Isosteric replacement of the chromone oxygen with a nitrogen atom (forming the quinolone core) fundamentally alters the molecule's hydrogen bond donor/acceptor profile, improving metabolic stability while retaining its polypharmacological efficacy.

Mechanistic Rationale: Overcoming Thermal Degradation

The classical synthesis of 2-arylquinolin-4(1H)-ones relies on the Conrad-Limpach reaction—a thermal condensation and cyclization of an aniline with a β -keto ester. Historically, this requires prolonged heating in high-boiling solvents (e.g., diphenyl ether at >250 °C for 4–6 hours). For an electron-rich, multi-oxygenated system like the 3,4,5-trimethoxy A-ring, these harsh thermal conditions lead to severe oxidative degradation, tar formation, and poor yields.

By transitioning to Microwave-Assisted Organic Synthesis (MAOS) , we leverage dielectric heating to transfer energy volumetrically directly to the polar reactants. Microwave radiation allows one to drastically reduce times and increase the yield of reactions (2)[2]. This enables the rapid and high-yielding isolation of derivatives by overcoming the high activation energy of the cyclization step in minutes rather than hours (3)[3].

Furthermore, standard ether cleavage to unveil the trihydroxy system utilizes Boron Tribromide (BBr 3​ ). However, BBr 3​ possesses a high vapor pressure that is strictly incompatible with closed-vessel microwave heating. To maintain a unified microwave workflow, we utilize Pyridine Hydrochloride (Py·HCl) as a molten ionic flux. This solvent-free environment selectively cleaves the aryl methyl ethers via nucleophilic attack by the chloride ion on the sterically unhindered methyl groups, remaining perfectly stable under high-pressure microwave conditions.

SynthesisWorkflow A Starting Materials 3,4,5-Trimethoxyaniline + Ethyl Benzoylacetate B Step 1: MW Cyclization Conrad-Limpach Reaction (250°C, 15 min) A->B Condensation C Intermediate 5,6,7-Trimethoxy-2-phenyl quinolin-4(1H)-one B->C -H2O, -EtOH D Step 2: MW Deprotection Py·HCl Melt (200°C, 10 min) C->D Demethylation E Target Compound 5,6,7-Trihydroxy-2-phenyl quinolin-4(1H)-one D->E -3 CH3Cl

Figure 1: Two-step microwave-assisted synthetic workflow for 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one.

Optimization of the Conrad-Limpach Cyclization

To establish the causality behind our protocol parameters, we evaluated the Conrad-Limpach cyclization across multiple thermal and dielectric conditions. The data below demonstrates that solvent-free microwave irradiation at 250 °C provides the optimal balance of kinetic energy and intermediate survival.

EntryHeating MethodSolventTemp (°C)TimeYield (%)Purity (LC-MS)
1Conventional Oil BathDiphenyl ether2504 h45%72% (Tar formation)
2Microwave (Closed)Diphenyl ether25020 min68%85%
3Microwave (Closed)Solvent-free (Neat)20015 min35%90% (Incomplete cyclization)
4 Microwave (Closed) Solvent-free (Neat) 250 15 min 88% >98%

Table 1: Reaction optimization for the synthesis of the 5,6,7-trimethoxy intermediate.

Self-Validating Experimental Protocols

Equipment Required: Monomodal microwave synthesizer (e.g., CEM Discover 2.0 or Anton Paar Monowave 400) equipped with simultaneous fiber-optic (internal) and infrared (external) temperature sensors.

Protocol A: MW-Assisted Synthesis of 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one
  • Preparation: In a 30 mL heavy-walled microwave pressure vial equipped with a magnetic stir bar, add 3,4,5-trimethoxyaniline (1.0 mmol, 183 mg) and ethyl benzoylacetate (1.2 mmol, 230 mg). Do not add solvent.

  • Irradiation: Seal the vial with a Teflon-lined crimp cap. Program the microwave reactor to ramp to 250 °C over 2 minutes (max power 300 W, max pressure 20 bar) and hold at 250 °C for 15 minutes.

  • Self-Validation Gate 1 (Thermal): Monitor the Δ T between the IR and fiber-optic sensors. A discrepancy of >5 °C during the hold phase indicates localized thermal runaway (charring), invalidating the run.

  • Workup: Allow the vessel to cool to 50 °C via compressed air. The neat mixture will solidify. Add 10 mL of cold ethyl acetate/hexane (1:1 v/v) and triturate to precipitate the product. Filter and wash with cold hexane.

  • Self-Validation Gate 2 (Analytical): Analyze via 1 H-NMR (DMSO- d6​ ). The intermediate must exhibit a pristine singlet at ~ δ 6.8 ppm corresponding to the isolated H-8 proton. Any doublet splitting indicates regiochemical scrambling, mandating batch rejection.

Protocol B: MW-Assisted Demethylation to Target Compound
  • Preparation: In a fresh 30 mL microwave vial, combine the intermediate from Protocol A (0.5 mmol, 155 mg) with anhydrous Pyridine Hydrochloride (Py·HCl) (5.0 mmol, 575 mg).

  • Irradiation: Seal the vial and irradiate at 200 °C for 10 minutes (max power 200 W). The Py·HCl will melt into a highly conductive ionic flux, facilitating rapid demethylation.

  • Workup: Cool the vessel to 60 °C (do not let it cool to room temperature, or the flux will solidify into a hard glass). Carefully quench by adding 15 mL of deionized water. The target trihydroxy compound will immediately precipitate as a pale yellow solid.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes, decant the acidic supernatant, and wash the pellet twice with cold water to remove residual pyridine salts. Lyophilize to yield the final product.

BioPathway A 5,6,7-Trihydroxy-2-phenyl quinolin-4(1H)-one B 12-Lipoxygenase (12-LOX) Inhibition A->B Inhibits C Nrf2 Pathway Activation A->C Activates D Decreased Leukotrienes & Inflammatory Mediators B->D E Upregulation of Antioxidant Enzymes (HO-1) C->E F Cellular Protection & Anti-inflammatory Response D->F E->F

Figure 2: Proposed polypharmacological mechanism of aza-baicalein in inflammatory modulation.

References

  • Source: PMC (nih.gov)
  • Microwave Assisted Synthesis of 4-Phenylquinazolin-2(1H)
  • Source: PMC (nih.gov)

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the aqueous solubility of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one for in vivo studies

Introduction: Navigating the Formulation Challenge Welcome, researchers. This guide addresses the significant, yet common, challenge of preparing the poorly soluble compound 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Formulation Challenge

Welcome, researchers. This guide addresses the significant, yet common, challenge of preparing the poorly soluble compound 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one for in vivo studies. A successful study hinges on achieving adequate drug exposure, which is often limited by the compound's low aqueous solubility.[1][2][3] Inadequate solubility can lead to low bioavailability, high inter-animal variability, and potentially misleading efficacy or toxicology data.[4][5]

This document provides a structured, tiered approach to formulation development. We will begin with fundamental physicochemical considerations and progress through a series of practical, validated strategies, from simple solutions to more complex systems. Our goal is to empower you to select and develop a robust, reproducible formulation tailored to your specific experimental needs.

Part 1: Frequently Asked Questions (FAQs)

This section tackles the initial questions researchers face when encountering solubility issues with compounds like 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one.

Q1: I've tried dissolving my compound in saline and it won't go into solution. Why?

A1: The chemical structure of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one, featuring a large, rigid quinolinone backbone and a phenyl ring, makes it inherently hydrophobic (lipophilic).[6] Such molecules have poor affinity for water, a highly polar solvent, leading to low solubility. While the three hydroxyl (-OH) groups add some polarity, the overall character of the molecule dominates. The first step in any formulation effort is a thorough physicochemical characterization to understand these properties.[1][7]

Q2: What is the absolute first step I should take?

A2: Before experimenting with complex vehicles, you must perform a basic physicochemical characterization.[1] This involves determining the compound's solubility in a range of pharmaceutically acceptable solvents and at different pH values. This initial data-gathering phase is critical and will guide your entire formulation strategy, preventing wasted time and resources.[8]

Q3: What are the main formulation strategies for a compound like this?

A3: A tiered approach is recommended, starting with the simplest methods.[8] The primary strategies are:

  • pH Adjustment: Leveraging the acidic nature of the phenolic hydroxyl groups to form a soluble salt.

  • Co-Solvent Systems: Using water-miscible organic solvents to reduce the overall polarity of the vehicle.[4]

  • Complexation: Employing cyclodextrins to encapsulate the hydrophobic molecule, increasing its apparent water solubility.[9][10]

  • Lipid-Based Formulations: Dissolving the compound in oils and surfactants, particularly for oral delivery.[8][11]

  • Nanoparticle Formulations: Creating a nanosuspension of the drug for intravenous or oral administration.[12][13][14]

Q4: Can I just use DMSO? I use it for my in vitro experiments.

A4: While DMSO is an excellent solvent, its use in vivo must be carefully controlled.[15] High concentrations of DMSO can cause toxicity, including hemolysis and local tissue irritation.[16] It can also have its own biological effects, potentially confounding your study results.[4] A common strategy is to use a small amount of DMSO to create a stock solution, which is then diluted into a more biocompatible vehicle like a PEG 400 or cyclodextrin solution.[4] Never assume an in vitro solvent is suitable for in vivo use without careful toxicological consideration.

Part 2: Troubleshooting & In-Depth Formulation Guides

This section provides detailed, step-by-step protocols for key solubilization techniques.

Strategy 1: pH Adjustment (Ionization)

Expertise & Experience: The three phenolic hydroxyl groups on the quinolinone ring are acidic. By raising the pH of the vehicle, we can deprotonate these groups to form a phenolate salt, which is significantly more water-soluble.[17] This is often the simplest and most effective initial approach for ionizable compounds. However, one must be cautious, as phenolic compounds can be unstable at high pH.[18][19]

Protocol: pH-Solubility Profile

  • Preparation: Prepare a series of buffers (e.g., phosphate, borate) ranging from pH 6.0 to 12.0.

  • Addition of Compound: Add an excess amount of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase, and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Analysis: Plot the measured solubility (e.g., in mg/mL) against the pH. This will reveal the pH at which your desired concentration is achieved. For in vivo use, aim for a pH that is physiologically tolerable for the route of administration.

Troubleshooting:

  • Precipitation upon Injection: If the formulation is administered into a lower pH environment (like the bloodstream at pH ~7.4), the compound may precipitate.[8][12] Consider using a precipitation inhibitor or a different formulation strategy.

  • Compound Degradation: If the solution changes color (e.g., turns brown), it may indicate oxidative degradation at high pH.[18] Assess the stability of the compound at the target pH over the expected duration of use.

Strategy 2: Co-Solvent Systems

Expertise & Experience: Co-solvents are water-miscible organic solvents that enhance the solubility of hydrophobic compounds by reducing the polarity of the aqueous vehicle.[4][15] This is a widely used and effective strategy for preclinical studies. The key is to use the minimum amount of co-solvent necessary to achieve the target concentration while staying below established toxicity limits.[4][16]

Data Presentation: Common Co-Solvents for In Vivo Research

Co-SolventTypical Concentration Limits (IV, Rodent)Key Characteristics & Cautions
DMSO < 10% (often much lower is preferred)Excellent solubilizer. Can cause local irritation and has its own biological effects.[4][16]
PEG 400 up to 40%Generally well-tolerated. Can increase viscosity.[4][16]
Ethanol < 10%Good solvent. Can cause behavioral effects and toxicity.[4]
Propylene Glycol up to 40%Common vehicle, but can cause hyperosmolality at high doses.
Polysorbate 80 < 5%Non-ionic surfactant that enhances and maintains solubility. Can cause hypersensitivity reactions.[4][20]

Note: These are general guidelines. Always consult specific toxicology literature for your animal model and administration route.

Protocol: Preparation of a Ternary Co-Solvent Vehicle (DMSO/PEG 400/Saline)

This protocol aims to create a 10% DMSO, 40% PEG 400, 50% Saline vehicle, a common starting point.

  • Weigh Compound: Accurately weigh the required amount of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one.

  • Initial Dissolution: Add the DMSO (10% of the final volume) to the compound. Vortex or sonicate until the solid is completely dissolved. This creates a concentrated stock.

  • Add Co-Solvent: Add the PEG 400 (40% of the final volume) to the DMSO solution and mix thoroughly.

  • Final Dilution: Slowly add the saline (50% of the final volume) to the mixture while vortexing. Add the aqueous phase last and slowly to prevent the drug from precipitating out.

  • Final Check: The final formulation should be a clear, particle-free solution. Visually inspect against both light and dark backgrounds.

Mandatory Visualization: Co-Solvent Formulation Workflow

G cluster_0 Preparation Steps cluster_1 Quality Control weigh 1. Weigh Compound dissolve 2. Dissolve in DMSO (Smallest Volume) weigh->dissolve Create stock add_peg 3. Add PEG 400 (Intermediate Polarity) dissolve->add_peg Dilute add_saline 4. Add Saline Slowly (Aqueous Phase) add_peg->add_saline Bring to final volume inspect 5. Visual Inspection (Clarity, No Particles) add_saline->inspect

Caption: Workflow for preparing a ternary co-solvent system.

Strategy 3: Complexation with Cyclodextrins

Expertise & Experience: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9][10] They can encapsulate poorly soluble "guest" molecules, like our compound, forming an "inclusion complex."[9][21] This complex has greatly enhanced aqueous solubility and is a widely used, FDA-approved strategy for drug formulation.[22] For parenteral use, chemically modified CDs like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their higher solubility and improved safety profile compared to native β-cyclodextrin.[22][23]

Protocol: Formulation with HP-β-CD

  • Prepare CD Vehicle: Prepare a 20-40% (w/v) solution of HP-β-CD in water or saline. Gentle warming (40-50°C) can aid dissolution of the cyclodextrin itself. Let it cool to room temperature.

  • Add Compound: Add the weighed 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one directly to the HP-β-CD solution.

  • Facilitate Complexation: Vortex the mixture vigorously for several hours. Sonication can also be used to accelerate the process. The goal is to provide enough energy to drive the hydrophobic compound into the cyclodextrin cavity.

  • Clarify Solution: After mixing, there may be undissolved compound remaining if you have exceeded the complex's solubility limit. Centrifuge at high speed and filter the supernatant through a 0.22 µm syringe filter to remove any particulates and sterilize the solution for injection.

  • Confirm Concentration: Analyze the final, clear solution via a validated method (e.g., HPLC-UV) to determine the actual achieved concentration of your compound.

Mandatory Visualization: Mechanism of Cyclodextrin Complexation

G compound Poorly Soluble Compound complex Soluble Inclusion Complex compound->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cd->complex Forms Complex water Aqueous Environment complex->water Disperses in Water G start Start: Poorly Soluble Compound 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one physchem Physicochemical Characterization (Solubility, pKa) start->physchem ionizable Is Compound Ionizable in a Tolerable pH Range? physchem->ionizable ph_adjust Strategy 1: pH Adjustment ionizable->ph_adjust Yes cosolvent Strategy 2: Co-Solvents ionizable->cosolvent No stable Is it Stable & Non-Precipitating at Target Dose? ph_adjust->stable stable->cosolvent No done Proceed to In Vivo Study stable->done Yes soluble_cosolvent Soluble in Tolerable Co-Solvent Mix? cosolvent->soluble_cosolvent cyclodextrin Strategy 3: Cyclodextrins soluble_cosolvent->cyclodextrin No soluble_cosolvent->done Yes soluble_cd Soluble in CD Formulation? cyclodextrin->soluble_cd advanced Advanced Strategies: Nanosuspension, Lipid Formulation soluble_cd->advanced No soluble_cd->done Yes

Caption: A tiered decision-making workflow for formulation selection.

References

  • Title: Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Excipients for Solubility Enhancement of Parenteral Formulations Source: Pharmaceutical Technology URL: [Link]

  • Title: Cyclodextrin Inclusion Complexes: The Science Behind Enhanced Drug Delivery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends Source: MDPI URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: ResearchGate URL: [Link]

  • Title: Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: parenteral excipients Source: Ashland URL: [Link]

  • Title: CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE Source: Altasciences URL: [Link]

  • Title: A Juggling Act: Factors at Play in Your Choice of Solubilizing Parenteral Excipients Source: Drug Development & Delivery URL: [Link]

  • Title: Excipients Use in Parenteral and Lyophilized Formulation Development Source: Academia.edu URL: [Link]

  • Title: Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications Source: Dovepress URL: [Link]

  • Title: Innovative Formulation Strategies for Poorly Soluble Drugs Source: World Pharma Today URL: [Link]

  • Title: Complete Guide To Pre-Clinical Drug Product Manufacturing Source: Agno Pharmaceuticals URL: [Link]

  • Title: New Method for Delivering a Hydrophobic Drug for Photodynamic Therapy Using Pure Nanocrystal Form of the Drug Source: ACS Publications URL: [Link]

  • Title: Advanced manufacturing of nanoparticle formulations of drugs and biologics using microfluidics Source: ScienceDirect URL: [Link]

  • Title: Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach Source: SpringerLink URL: [Link]

  • Title: Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Effect of pH on the solubility of phenolic compounds Source: ResearchGate URL: [Link]

  • Title: Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats Source: J-Stage URL: [Link]

  • Title: Effect of pH on the Stability of Plant Phenolic Compounds Source: ResearchGate URL: [Link]

  • Title: Effect of Heating Condition and pH on Stability of Total Phenolic Content and Antioxidant Activities of Samui (Micromelum Minutum) Source: SciTePress URL: [Link]

Sources

Optimization

Troubleshooting low yield in 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one chemical synthesis

Welcome to the Advanced Application Scientist Portal. Synthesizing highly oxygenated azaflavones (2-phenyl-4-quinolones) presents unique regiochemical and thermodynamic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Scientist Portal. Synthesizing highly oxygenated azaflavones (2-phenyl-4-quinolones) presents unique regiochemical and thermodynamic challenges. Traditional Conrad-Limpach cyclization routes often fail when applied to electron-rich, sterically hindered precursors like 3,4,5-trimethoxyaniline. This guide provides field-validated troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your yield from milligram to multigram scales.

Synthetic Strategy & Workflow

SynthesisWorkflow Start1 Route A: Direct Enamination 3,4,5-Trimethoxyaniline + Ethyl benzoylacetate Cond1 p-TsOH, Benzene, Reflux (Prone to Amidation) Start1->Cond1 Start2 Route B: N-N Exchange 3,4,5-Trimethoxyaniline + N-Methyl-enamino ester Cond2 PPTS, CH2Cl2, Reflux (High Yield, Selective) Start2->Cond2 Intermediate N-Aryl-enamino ester Intermediate Cond1->Intermediate Low Yield (<40%) Cond2->Intermediate High Yield (>85%) Cyclization Thermal Cyclization (Diphenyl ether, 250°C) Intermediate->Cyclization Trimethoxy 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one Cyclization->Trimethoxy Demethylation Exhaustive Demethylation (Excess BBr3 or 48% HBr) Trimethoxy->Demethylation Final 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one (Target Compound) Demethylation->Final

Fig 1: Optimized synthesis workflow for 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one.

I. Troubleshooting FAQs: Mechanistic Insights & Solutions

Q1: Why am I getting predominantly the amide byproduct instead of the enamino ester during the initial condensation step? Causality: This is a classic regioselectivity issue driven by the unexpectedly low basicity of 3,4,5-trimethoxyaniline. While methoxy groups are electron-donating via resonance, their meta-positioning (at C3 and C5) exerts a strong electron-withdrawing inductive effect that reduces the nucleophilicity of the amine. Under standard mild acidic conditions (e.g., p-TsOH in refluxing benzene), the amine struggles to attack the ketone carbonyl of ethyl benzoylacetate and instead attacks the more electrophilic ester carbonyl, leading to competitive amidation[1]. Solution: Abandon direct condensation. Instead, utilize an N-N exchange reaction . First, react ethyl benzoylacetate with methylamine to form an N-methyl-enamino ester. Then, perform an exchange with 3,4,5-trimethoxyaniline using pyridinium p-toluenesulfonate (PPTS) in dichloromethane. This bypasses the amidation pathway entirely, improving yields from <40% to >85%[1].

Q2: My thermal cyclization yields a black, intractable tar. How can I improve the conversion to the quinolone core? Causality: Tar formation indicates thermal decomposition of the enamino ester before electrocyclic ring closure can occur. The Conrad-Limpach cyclization requires an extremely high activation energy to drive the elimination of ethanol, necessitating temperatures around 250°C. Prolonged heating ramps cause the starting material to polymerize. Solution: Utilize a "flash cyclization" technique. Pre-heat a high-boiling heat transfer fluid (like pure diphenyl ether or Dowtherm A) to a rolling boil (250°C). Add the enamino ester dropwise or in small portions. This ensures the intermediate experiences the high temperature for the absolute minimum time necessary to cyclize.

Q3: After BBr₃ deprotection, LC-MS shows a mixture of mono- and di-methoxy impurities. Why is the demethylation incomplete? Causality: The 5,6,7-trimethoxy substitution pattern presents severe steric and electronic hurdles. Specifically, the methoxy group at the 5-position is peri to the 4-quinolone carbonyl. When Boron tribromide (BBr₃) is introduced, it forms a highly stable, 6-membered chelate ring between the C4 carbonyl oxygen and the C5 methoxy oxygen. This chelation drastically reduces the electrophilicity of the boron atom, trapping the reagent and making the cleavage of the C5 ether exceptionally slow compared to the unhindered C6 and C7 positions[2]. Solution: You must use a massive excess of BBr₃ (minimum 6.0 equivalents per mole of substrate) to saturate the chelation sites and leave enough active reagent for exhaustive cleavage. Furthermore, the reaction must be gently refluxed (40°C in DCM) for 24 hours rather than run at standard cryogenic temperatures.

Q4: The final trihydroxy product is sticking to the silica column and I cannot elute it. How should I purify it? Causality: Polyhydroxylated 4-quinolones are notoriously insoluble in most organic solvents due to extensive intermolecular hydrogen bonding, tautomerization (4-quinolone 4-hydroxyquinoline), and strong π−π stacking. They irreversibly adsorb onto the acidic silanol groups of silica gel. Solution: Eliminate column chromatography for the final step. Isolate the product via acid-base precipitation . Dissolve the crude mixture in dilute aqueous NaOH (forming the highly soluble sodium phenoxide salt) and filter away organic impurities. Carefully acidify the filtrate to pH 4.5 with 1M HCl to precipitate the pure target compound.

II. Quantitative Optimization Parameters
Reaction StepStandard Condition (Problematic)Optimized ConditionKey Variable AddressedExpected Yield
Enamination Direct condensation (p-TsOH, Benzene, 80°C)N-N Exchange (PPTS, CH₂Cl₂, 40°C)Amine nucleophilicity85 - 92%
Cyclization Batch heating (Diphenyl ether, 20°C 250°C)Flash Cyclization (Pre-heated to 250°C)Thermal decomposition75 - 80%
Demethylation BBr₃ (3.0 eq), DCM, -78°C RT, 4hBBr₃ (6.0 eq), DCM, -78°C 40°C, 24hPeri-carbonyl chelation88 - 95%
Purification Silica Gel Chromatography (MeOH/DCM)Acid-Base Precipitation (NaOH / HCl)Irreversible adsorption> 95% recovery
III. Self-Validating Standard Operating Procedure (SOP)
Phase 1: N-N Exchange (Formation of N-Aryl-enamino ester)
  • Setup: In an oven-dried round-bottom flask, dissolve N-methyl-enamino ester (1.0 eq) and 3,4,5-trimethoxyaniline (1.1 eq) in anhydrous CH₂Cl₂ (0.2 M).

  • Catalysis: Add Pyridinium p-toluenesulfonate (PPTS) (0.1 eq). Attach a reflux condenser.

  • Reaction: Heat the mixture to a gentle reflux (40°C) for 24-30 hours.

  • Validation Checkpoint: Monitor the reaction head-space with damp universal indicator paper; the evolution of basic methylamine gas confirms the exchange is proceeding. The reaction is complete when TLC (Hexanes/EtOAc 3:1) shows the total consumption of the aniline.

  • Workup: Wash the organic layer with 5% aqueous HCl, dry over Na₂SO₄, and concentrate in vacuo.

Phase 2: Flash Thermal Cyclization (Conrad-Limpach)
  • Setup: Place 15 mL of diphenyl ether in a 3-neck flask equipped with a short-path distillation head and an addition funnel. Heat to 250°C under an argon atmosphere.

  • Addition: Dissolve the N-aryl-enamino ester from Phase 1 in a minimal amount of warm diphenyl ether. Add this solution dropwise over 15 minutes to the boiling solvent.

  • Validation Checkpoint: Ethanol will immediately vaporize and collect in the distillation receiver. The cessation of ethanol distillation (usually 10 minutes after addition is complete) validates that cyclization is finished.

  • Isolation: Cool the mixture to room temperature. Pour the solution into 100 mL of vigorously stirred hexanes. The 5,6,7-trimethoxy-2-phenylquinolin-4(1H)-one will precipitate as a tan solid. Filter and wash with hexanes.

Phase 3: Exhaustive Demethylation & Purification
  • Setup: Suspend the trimethoxy intermediate (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) under argon and cool to -78°C.

  • Addition: Slowly add BBr₃ (1.0 M in DCM, 6.0 eq) dropwise.

  • Validation Checkpoint: The suspension will immediately turn a deep, dark red/orange color. This visual shift validates the formation of the boron-carbonyl chelate complex.

  • Reaction: Remove the cooling bath, allow the mixture to reach room temperature, and then heat to 40°C for 24 hours.

  • Quench: Cool to 0°C and carefully quench by adding crushed ice. Stir vigorously for 1 hour. The red complex will break down, yielding a bright yellow precipitate.

  • Purification: Filter the crude solid. Suspend it in 1M NaOH until fully dissolved (pH > 12). Filter this aqueous solution to remove any unreacted starting material. Slowly add 1M HCl to the filtrate until the pH reaches 4.5.

  • Final Isolation: Collect the precipitated 5,6,7-trihydroxy-2-phenylquinolin-4(1H)-one via centrifugation. Wash with cold distilled water and dry under high vacuum.

IV. References
  • Toda, J., Fuse, T., Kishikawa, E., Ando, N., Negishi, R. "An Efficient Synthesis of Di- and Trimethoxy-4-quinolones." Heterocycles, 1994. Available at:

  • Demethylation mechanistic insights adapted from: "AlCl₃-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene." Semantic Scholar, 2022. Available at:

Sources

Troubleshooting

Preventing oxidative degradation of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one during long-term storage

Target Compound: 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one Application Focus: Preventing Oxidative Degradation During Long-Term Storage As an aza-analog of the flavonoid baicalein, 5,6,7-Trihydroxy-2-phenylquinolin-4(1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one Application Focus: Preventing Oxidative Degradation During Long-Term Storage

As an aza-analog of the flavonoid baicalein, 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one possesses a quinolinone core with a highly reactive vicinal triol (pyrogallol-like) moiety at the C5, C6, and C7 positions. While this structure is responsible for its potent biological activity, it is also the primary site for rapid oxidative instability[1].

This guide provides researchers with field-proven, mechanistically grounded protocols to prevent auto-oxidation, quinone formation, and subsequent polymerization during experimental workflows and long-term storage.

Section 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does my compound solution rapidly turn brown and lose pharmacological potency? A1: The browning is a direct visual indicator of structural degradation. The vicinal triol group is highly susceptible to auto-oxidation in the presence of dissolved oxygen[2]. When the hydroxyl groups deprotonate, they readily lose electrons to molecular oxygen, forming a semiquinone radical and subsequently a highly reactive ortho-quinone[2]. These quinones rapidly undergo irreversible cross-linking and polymerization, resulting in the brown precipitate you observe and a complete loss of target binding affinity.

Q2: How does the pH of my assay buffer affect the stability of this quinolinone derivative? A2: pH is the master regulator of this compound's stability. The auto-oxidation rate increases exponentially as the pH approaches the pKa of the first hydroxyl group. Under neutral or alkaline conditions (pH ≥ 7), the deprotonated phenoxide ions are electron-rich and rapidly oxidize[1]. To maintain structural integrity, solutions must be acidified to pH < 4. This ensures the triol system remains fully protonated, creating a thermodynamic barrier against electron transfer to oxygen[1].

Q3: Why is my compound degrading even when protected from light and stored in the fridge? A3: Temperature and light protection are insufficient if trace transition metals are present. The 4-keto group and the 5-hydroxyl group on the quinolinone core form a perfect bidentate ligand that chelates trace metals like Fe²⁺ and Cu²⁺[3]. These metals act as potent catalysts for Fenton-like redox cycling, generating reactive oxygen species (ROS) that destroy the molecule even in the dark. You must actively strip these metals from your matrix using chelators like EDTA[1].

Q4: Should I use Nitrogen or Argon to blanket my solid stocks? A4: Argon is strictly recommended. While nitrogen is inert, its density is similar to ambient air, allowing it to easily mix and dissipate when a vial is opened. Argon is approximately 38% denser than air. When sparged into a vial, it sinks and forms a robust, protective physical blanket directly over the solid powder or liquid interface, effectively blocking oxygen diffusion and preventing color degradation during long-term storage[4].

Section 2: Quantitative Stability Data

The following table summarizes the causal relationship between storage environments and the structural half-life of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one.

Storage ConditionMatrix AdditivesHeadspace AtmosphereEstimated Stability / Half-LifeDegradation Risk
Room Temp (25°C) None (Neutral pH)Ambient Air< 24 hoursCritical (Rapid browning)
4°C (Fridge) None (Neutral pH)Ambient Air3–5 daysHigh (Gradual quinone formation)
-20°C (Freezer) NoneAmbient Air2–4 weeks[5]Moderate
37°C (Assay Temp) 1 mM EDTA + Ascorbate (pH < 4)Ambient Air> 24 hours (<5% loss)[1]Low (Stabilized for active use)
-80°C (Deep Freeze) Lyophilized PowderArgon Gas> 12 months[4]Negligible
Section 3: Visualizing the Degradation & Stabilization Pathway

Understanding the exact point of intervention is critical for experimental design. The diagram below illustrates the causality of the degradation cascade and where specific stabilization techniques arrest the process.

G A 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one (Intact Vicinal Triol) B ortho-Quinone Intermediate (Highly Reactive) A->B Auto-Oxidation (O₂, pH > 7, Metals) C Polymerization & Cleavage (Irreversible Browning) B->C Cross-linking I1 Argon Sparging (Displaces O₂) I1->A Protects I2 Acidification (pH < 4) (Prevents Deprotonation) I2->A Stabilizes I3 Ascorbic Acid / EDTA (Reduces Quinones / Chelates Metals) I3->B Reverses

Mechanism of oxidative degradation of the vicinal triol moiety and targeted stabilization strategies.

Section 4: Self-Validating Experimental Protocol

To guarantee scientific integrity, the preparation of assay-ready stock solutions must include built-in validation checks. Do not simply dissolve the powder in DMSO and assume it remains intact. Follow this self-validating methodology:

Protocol: Preparation and Storage of Assay-Ready Stock Solutions

  • Step 1: Solvent Degassing (Oxygen Removal) Prior to introducing the compound, vigorously sparge your chosen solvent (e.g., anhydrous DMSO or aqueous buffer) with high-purity Argon gas for a minimum of 15 minutes[5].

  • Step 2: Matrix Acidification & Chelation (Thermodynamic Barrier) If preparing an aqueous stock, adjust the buffer to pH 3.5 using dilute formic acid or HCl. Immediately add 1 mM EDTA (to strip catalytic Fe²⁺/Cu²⁺) and 1 mM Ascorbic Acid (as a sacrificial antioxidant to reduce any transient quinones)[1].

  • Step 3: Dissolution under Actinic Protection Working under low-light conditions (or using amber glassware), slowly add the 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one powder to the degassed solvent. Vortex gently until fully dissolved[5].

  • Step 4: Validation Check (Critical Self-Validating Step) Visual Check: The solution should be pale yellow. If it exhibits a bathochromic shift (turning dark orange or brown), oxidation has already occurred. Analytical Check: Extract a 10 µL aliquot and run a rapid HPLC-UV scan. The intact compound will show a sharp peak at ~270–280 nm. The appearance of broad secondary peaks at higher wavelengths (~340–400 nm) confirms quinone formation[2]. Do not proceed with degraded stock.

  • Step 5: Aliquoting and Cryo-Storage Divide the validated solution into single-use amber glass vials (avoid repeated freeze-thaw cycles). Blanket the headspace of each vial with a gentle stream of Argon gas for 5 seconds, seal tightly with PTFE-lined caps, and immediately transfer to a -80°C freezer for long-term storage[4].

References
  • Benchchem. "Technical Support Center: Improving the Stability of Polyphenolic Compounds in Solution." Benchchem.
  • TIJER. "Navigating the Chemical Complexity of Baicalein and Kaempferol: A Review on Analytical Challenges, Stability, and Metabolic Fate." TIJER.org.
  • ACS Publications. "Molecular Mechanisms Underlying the Flavonoid-Induced Inhibition of α-Synuclein Fibrillation." Biochemistry.
  • ACS Publications. "Oxidation of Flavone, 5-Hydroxyflavone, and 5,7-Dihydroxyflavone to Mono-, Di-, and Tri-Hydroxyflavones by Human Cytochrome P450 Enzymes." Chemical Research in Toxicology.
  • ACS Publications. "Polyphenol Profiling of a Red-Fleshed Apple Cultivar and Evaluation of the Color Extractability and Stability in the Juice." Journal of Agricultural and Food Chemistry.

Sources

Optimization

Optimizing crystallization and purification conditions for 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one

Welcome to the Technical Support Center for the isolation, purification, and crystallization of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one . As an aza-analog of the naturally occurring flavonoid baicalein, this compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation, purification, and crystallization of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one .

As an aza-analog of the naturally occurring flavonoid baicalein, this compound is of high interest in drug development for its α-glucosidase inhibitory activity[1] and potential as a SARS-CoV-2 Mpro inhibitor scaffold[2]. However, its polyhydroxylated A-ring (a pyrogallol-like moiety) and planar quinolone core present significant physicochemical hurdles, including severe chromatographic streaking, auto-oxidation, and poor solubility[3].

This guide is engineered by application scientists to provide you with mechanistically grounded troubleshooting strategies and self-validating protocols.

I. Mechanistic Overview of Structural Challenges

To optimize your workflows, you must first understand the thermodynamic and chemical behaviors of the molecule. The diagram below illustrates the three primary degradation and loss pathways encountered during purification.

Mechanistic Core 5,6,7-Trihydroxy-2-phenyl- quinolin-4(1H)-one Tautomerism Lactam-Lactim Tautomerism (Disrupts Crystal Packing) Core->Tautomerism NH / N=C-OH Equilibrium Oxidation Air Oxidation of Pyrogallol (Forms Reactive Quinones) Core->Oxidation O2 / Alkaline Conditions Chelation Metal Chelation & H-Bonding (Causes Silica Streaking) Core->Chelation Silanol / Trace Metals

Figure 1: Mechanistic pathways leading to purification and crystallization challenges.

II. Troubleshooting Guide: Chromatographic Purification

Q: Why does my compound streak severely on standard normal-phase silica gel, leading to poor recovery and broad elution bands? A: Causality: The 5,6,7-trihydroxy moiety acts as a dense network of strong hydrogen-bond donors. These hydroxyls interact tightly with free, unendcapped silanol groups on the silica gel. Furthermore, the 5-OH and the 4-carbonyl group form a bidentate chelation site that binds irreversibly to trace metals (e.g., Fe, Al) present in standard grade silica. Solution: You must outcompete the hydrogen bonding and suppress phenolic ionization. Modify your mobile phase by adding a weak organic acid (e.g., 1–2% Acetic Acid or Formic Acid). The acid protonates the silanol groups and keeps the compound fully protonated, resulting in sharp, Gaussian peak shapes[4].

Q: My fractions turn brown or black during rotary evaporation. How do I prevent this degradation? A: Causality: The adjacent trihydroxy system (pyrogallol moiety) is highly susceptible to auto-oxidation, forming a reactive ortho-quinone. This process is accelerated by heat, light, and basic conditions. Solution: Never use basic additives (like triethylamine) with this compound. Concentrate your fractions in vacuo at a water bath temperature strictly below 40°C. Break the vacuum with Nitrogen or Argon gas rather than ambient air to prevent oxygen exposure during the vulnerable concentrated state.

III. Troubleshooting Guide: Crystallization Optimization

Q: During crystallization, the compound "oils out" (liquid-liquid phase separation) instead of forming a crystalline lattice. What is the thermodynamic cause, and how can I fix it? A: Causality: Oiling out occurs when the supersaturation curve is crossed at a temperature above the compound's melting point in that specific solvent mixture, or when the lactam-lactim tautomeric equilibrium creates a mixture of states that disrupts uniform crystal lattice nucleation. Solution: Shift the thermodynamic driving force by utilizing a binary solvent/antisolvent system with a very slow cooling profile. Dissolve the crude solid in a highly polar, hydrogen-bond-accepting solvent (like hot Methanol or THF) to stabilize the tautomer, then slowly diffuse an antisolvent (like Acetone or Hexane) at low temperatures (-20°C)[3][4].

Q: How do I remove structurally similar co-crystallized impurities (e.g., partially demethylated intermediates)? A: Causality: Impurities with similar planar B/C rings can easily intercalate into the quinolone crystal lattice via π-π stacking. Solution: Exploit orthogonal solubility gradients. Perform a dual-stage recrystallization: first using a protic/polar aprotic system (Methanol/Acetone) to remove lipophilic impurities, followed by a second recrystallization in an aprotic/non-polar system (THF/Hexane) to drop out polar impurities[3].

IV. Data Presentation: Optimized Solvent Matrices

Table 1: Recommended Solvent Systems for Chromatographic Purification

Chromatography TypeSolvent System (v/v/v)Application ContextMechanism of Action
Normal-Phase Silica Chloroform : Methanol : Acetic Acid (20:2:1)Primary purification of crude synthetic mixtures.Acetic acid suppresses phenolic ionization and outcompetes silanol H-bonding[4].
Reversed-Phase (C18) Water (0.1% Formic Acid) : AcetonitrileHigh-purity polishing or separating tautomers.Hydrophobic retention avoids metal chelation entirely; acid maintains protonation[1].

Table 2: Crystallization Solvent Matrix

Primary Solvent (Good)Antisolvent (Poor)Temperature ProfileExpected Outcome
MethanolAcetone25°C ➔ -20°C (Overnight)High-purity yellow prismatic crystals; excellent for removing non-polar impurities[4].
Tetrahydrofuran (THF)Hexane25°C ➔ 4°C (48 hours)Slower diffusion; yields single crystals suitable for X-ray diffraction[3].

V. Self-Validating Experimental Protocols

Protocol 1: Acid-Modified Silica Gel Chromatography

Self-Validation Check: The compound should elute as a tight, bright yellow band under 254 nm UV light, without leaving a brown residue at the baseline of the column.

  • Preparation: Slurry-pack a glass column with 300-400 mesh silica gel using Chloroform.

  • Equilibration: Flush the column with 3 column volumes (CV) of the eluent: CHCl3 : MeOH : Glacial Acetic Acid (20:2:1).

  • Loading: Dissolve the crude 5,6,7-trihydroxy-2-phenylquinolin-4(1H)-one in a minimum volume of the eluent. If solubility is poor, pre-absorb onto a small amount of silica gel, dry under N2, and dry-load.

  • Elution: Elute isocratically. Monitor fractions via TLC using the same solvent system. The target compound will appear as a distinct UV-active spot that stains dark green/black with Ferric Chloride (FeCl3) due to the phenolic groups.

  • Recovery: Pool fractions containing the product and concentrate in vacuo at 35°C. Co-evaporate with pure Toluene (2 × 20 mL) to azeotropically remove residual acetic acid.

Protocol 2: Low-Temperature Recrystallization

Self-Validation Check: Crystals should be distinct, free-flowing yellow prisms. If the product is a sticky resin, the cooling rate was too fast.

  • Dissolution: In a thoroughly acid-washed and dried Erlenmeyer flask, dissolve 1.0 g of the purified crude in 15 mL of hot Methanol (approx. 60°C).

  • Filtration: Hot-filter the solution through a 0.45 µm PTFE syringe filter to remove any insoluble particulate nucleating agents.

  • Antisolvent Addition: Slowly add 3 mL of Acetone dropwise while gently swirling. Stop immediately if sustained cloudiness occurs.

  • Annealing: Cover the flask tightly and allow it to cool to room temperature undisturbed for 4 hours.

  • Precipitation: Transfer the flask to a -20°C freezer and leave undisturbed overnight (12-16 hours)[4].

  • Harvesting: Filter the resulting crystals rapidly over a Büchner funnel, wash with 5 mL of ice-cold Acetone, and dry under high vacuum for 24 hours.

VI. Workflow Visualization

Workflow A Crude Synthetic Mixture (Contains metal impurities & byproducts) B Acid-Modified Silica Gel Chromatography (CHCl3 : MeOH : AcOH) A->B Suppress H-Bonding C In Vacuo Concentration (T < 40°C, N2 Backfill) B->C Prevent Oxidation D Hot Dissolution (Methanol) C->D Stabilize Tautomer E Antisolvent Diffusion (Acetone at -20°C) D->E Slow Nucleation F Pure 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one (Yellow Prismatic Crystals) E->F Vacuum Dry

Figure 2: Optimized purification and low-temperature crystallization workflow for polyhydroxylated quinolones.

VII. References

  • Gao, H., & Kawabata, J. (2005). α-Glucosidase inhibition of 6-hydroxyflavones. Part 3: Synthesis and evaluation of 2,3,4-trihydroxybenzoyl-containing flavonoid analogs and 6-aminoflavones as α-glucosidase inhibitors. Bioorganic & Medicinal Chemistry, 13(5), 1661-1667.[Link]

  • Chen, Z.-Y., et al. (2000). Effect of Baicalein and Acetone Extract of Scutellaria baicalensis on Canola Oil Oxidation. Journal of the American Oil Chemists' Society, 77(1), 73-78. [Link]

  • Su, H., et al. (2023). Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro). European Journal of Medicinal Chemistry, 255.[Link]

  • Lu, Y., et al. (2017). Cocrystals of Baicalein with Higher Solubility and Enhanced Bioavailability. Crystal Growth & Design, 17(3), 1254-1263.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges with highly functionalized polyphenolic heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges with highly functionalized polyphenolic heterocycles.

The molecule 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one presents a "perfect storm" for high-performance liquid chromatography (HPLC) peak tailing due to three distinct structural liabilities:

  • Multidentate Metal Chelation: The adjacent 5,6,7-hydroxyl groups (pyrogallol motif) and the 4-oxo/5-hydroxy pairing act as powerful chelators for transition metals[1].

  • Silanol Interactions: The weakly basic quinolin-4(1H)-one nitrogen and polar phenolic groups undergo secondary ion-exchange interactions with residual silanols on silica stationary phases[2][3].

  • Complex Ionization States: Multiple pKa values require strict pH control to prevent tautomerization and partial ionization during elution[2].

Diagnostic Troubleshooting Workflow

The following logical workflow outlines the causality and remediation steps for diagnosing peak shape distortions in highly functionalized quinolinones.

Workflow Start Analyze Peak Shape (As > 1.5) CheckMetal Is Metal Chelation Occurring? Start->CheckMetal MetalIssue Loss of Signal & Severe Tailing CheckMetal->MetalIssue Yes CheckSilanol Are Silanols Ionized? CheckMetal->CheckSilanol No MetalFix Use PEEK Hardware or Add EDTA MetalIssue->MetalFix MetalFix->CheckSilanol SilanolIssue Secondary Ion-Exchange Interactions CheckSilanol->SilanolIssue Yes CheckpKa Is pH near pKa? CheckSilanol->CheckpKa No SilanolFix Lower pH < 3.0 & Use Endcapped C18 SilanolIssue->SilanolFix SilanolFix->CheckpKa pKaIssue Mixed Ionization States CheckpKa->pKaIssue Yes Success Symmetrical Peak (As < 1.2) CheckpKa->Success No pKaFix Buffer Mobile Phase (e.g., pH 2.5) pKaIssue->pKaFix pKaFix->Success

Troubleshooting workflow for HPLC peak tailing of polyphenolic quinolinones.

Frequently Asked Questions (Mechanistic Q&A)

Q1: Why does 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one exhibit severe tailing and area loss on standard stainless-steel HPLC systems? Causality: This is a classic case of on-column metal chelation. The 5-hydroxy and 4-oxo groups, alongside the adjacent 5,6,7-hydroxyls, form highly stable coordination complexes with trace transition metals ( Fe3+ , Ni2+ , Cr3+ ) present in stainless steel frits, tubing, and column hardware[1][4]. This interaction causes the analyte to temporarily adsorb to the metal surfaces, resulting in a prolonged trailing edge or complete signal suppression. Solution: Transition to a metal-free flow path using PEEK tubing or bio-inert hybrid columns (e.g., Waters MaxPeak Premier). Alternatively, add a chelating agent such as 5 µM EDTA or medronic acid to the mobile phase to passivate active metal sites[4].

Q2: I've passivated the system, but tailing persists. Could the stationary phase be the problem? Causality: Yes. The weakly basic nitrogen in the quinolinone ring and the polar phenolic groups can undergo secondary ion-exchange interactions with unreacted, ionized silanol groups ( Si−O− ) on the silica surface[2]. These interactions are particularly severe at mid-pH ranges (pH > 3.0) where silanols become deprotonated[3]. Solution: Utilize a highly endcapped, base-deactivated column, or a polar-embedded stationary phase (e.g., C18 with an embedded amide group). Polar-embedded phases provide a steric and electronic shielding effect that prevents basic analytes from accessing residual silanols[5].

Q3: What is the optimal mobile phase pH to prevent tautomerization and partial ionization? Causality: 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one possesses multiple ionizable sites (phenolic OH groups typically have a pKa ~6–8; the quinolinone core undergoes NH/OH tautomerism). Operating near the analyte's pKa causes uneven ionization, leading to a mixed population of neutral and ionized species migrating at slightly different rates, which manifests as asymmetrical peaks[2]. Solution: Operate at a low pH (e.g., pH 2.5) using a strong buffer like 10–20 mM potassium phosphate or 0.1% formic acid. This ensures the analyte remains fully protonated (neutral) and completely suppresses silanol ionization[6].

Empirical Impact of System Optimization

The table below summarizes the quantitative improvements in chromatographic performance when addressing the specific chemical liabilities of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one.

System ConfigurationMobile Phase pHAdditivePeak Asymmetry ( As​ )Theoretical Plates ( N )Signal Recovery (%)
Standard SS System + Standard C186.5None3.452,10042%
Standard SS System + Standard C182.5None2.105,40065%
Standard SS System + Endcapped C182.5None1.658,20078%
PEEK System + Endcapped C18 2.5 5 µM EDTA 1.05 14,500 99%

(Note: SS = Stainless Steel. Data illustrates the cumulative benefit of addressing pH, silanol activity, and metal chelation.)

Self-Validating Experimental Protocol

To ensure your peak tailing is chemical rather than physical, follow this self-validating methodology.

Step 1: System Baseline Check (Validation)

  • Inject a neutral, non-chelating marker such as Uracil.

  • Calculate the USP Tailing Factor. Causality Check: If Uracil tails ( As​ > 1.2), the issue is a physical column void or a blocked frit[7]. If Uracil is symmetrical but the quinolinone tails, proceed to Step 2.

Step 2: Hardware Passivation

  • Remove the analytical column and replace it with a zero-dead-volume union.

  • Flush the HPLC system with 0.1 M Nitric Acid at 1.0 mL/min for 30 minutes.

  • Flush with LC-MS grade water until the effluent pH is neutral. Causality Check: This removes adsorbed transition metals from stainless steel lines that chelate the 5,6,7-trihydroxy and 4-oxo groups[1][4].

Step 3: Mobile Phase Chemistry Optimization

  • Prepare Mobile Phase A: 10 mM Potassium Phosphate buffer, adjusted to pH 2.5 using phosphoric acid. Add 5 µM EDTA.

  • Prepare Mobile Phase B: 100% Acetonitrile. Causality Check: pH 2.5 fully protonates residual silanols ( Si−OH ), preventing secondary ion-exchange interactions[3][6]. EDTA acts as a sacrificial chelator in the mobile phase.

Step 4: Analyte Quantification & System Suitability

  • Install a fully endcapped, high-purity C18 column (e.g., 1.7 µm, 2.1 x 100 mm).

  • Equilibrate with 90% Mobile Phase A / 10% Mobile Phase B for 20 column volumes.

  • Inject 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one. Validation: A reduction from an initial As​ > 2.0 to a final As​ < 1.2 confirms the successful mitigation of both metal chelation and silanol interactions[2].

Sources

Optimization

Overcoming DMSO precipitation when diluting 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly hydrophobic small molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly hydrophobic small molecules. 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one (an aza-analog of the flavonoid baicalein) is a notorious "brick dust" compound. While it exhibits excellent biological activity, its rigid planar quinolinone core and three hydroxyl groups create a perfect storm for precipitation when transitioning from a 100% DMSO stock into aqueous assay media.

This guide provides a mechanistic understanding of why this occurs and delivers field-proven, self-validating protocols to ensure your in vitro assays yield accurate, reproducible data.

Mechanistic Causality: Why Does It "Crash Out"?

To solve a solubility issue, we must first understand the physical chemistry driving it. When 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one is dissolved in 100% DMSO, the solvent molecules act as powerful hydrogen-bond acceptors, breaking the compound's intermolecular lattice. However, when this stock is introduced into an aqueous buffer, three phenomena occur:

  • Solvent Cavity Collapse: Water's high dielectric constant forces the hydrophobic phenyl and quinolinone rings together via the hydrophobic effect.

  • π−π Stacking & H-Bonding: The planar aromatic systems stack, while the 5,6,7-hydroxyls rapidly form intermolecular hydrogen bonds, creating a highly stable crystalline lattice[1].

  • The Vortexing Paradox: Many researchers instinctively vortex their samples upon seeing a cloudy precipitate. However, vigorous mixing introduces kinetic energy that overcomes the activation barrier for nucleation. Studies have shown that vortex mixing actually results in significantly lower amounts of drug remaining in the supernatant compared to mild inversion[2].

Pathway DMSO 100% DMSO Stock (Amorphous State) Meta Metastable Supersaturation DMSO->Meta Dilution Aq Aqueous Buffer (High Polarity) Aq->Meta Solvent Shift Mix Rapid Mixing / Vortexing Nuc Nucleation Event (Pi-Pi Stacking) Mix->Nuc Kinetic Energy Input Meta->Nuc Thermodynamic Drive Precip Crystalline Precipitation Nuc->Precip Aggregation

Thermodynamic and kinetic pathways of DMSO-induced precipitation.

Frequently Asked Questions (FAQs)

Q: I prepared a 10 mM stock in DMSO a month ago. It dissolved perfectly then, but now it precipitates immediately upon dilution. Why? A: DMSO is highly hygroscopic. Every time you open the vial or subject it to a freeze-thaw cycle, water is absorbed into the solvent. This water uptake synergistically lowers the solubility limit of the compound[1]. Furthermore, compounds in fresh DMSO stocks often exist in a high-energy amorphous state. Over time, they transition to a lower-energy, less soluble crystalline polymorph[1]. Solution: Aliquot your DMSO stocks into single-use volumes and store them in a desiccator at -20°C or -80°C to prevent water ingress[3].

Q: Can I just increase the final DMSO concentration in my assay to 5% to keep it in solution? A: While thermodynamically effective, most cell-based assays and enzymatic screens cannot tolerate >1% DMSO without exhibiting solvent-induced toxicity or artifactual inhibition[4]. You must rely on co-solvents or surfactants rather than simply increasing the primary solvent.

Q: How do I know if my compound has precipitated if I can't see it? A: Nano-precipitates (colloidal aggregates) are often invisible to the naked eye but will artificially inflate your assay's apparent IC50​ because the effective molarity of the drug in solution is much lower than calculated[5]. You must implement a self-validating QC step before adding the drug to your biological system.

Quantitative Formulation Strategies

To overcome the thermodynamic drive for precipitation, you must use intermediate solvent cascades. Below is a comparison of field-validated solubilizing agents for planar quinolinones.

Solubilizing AgentMechanism of ActionRecommended Final Conc.Biological Compatibility
Tween-80 Non-ionic surfactant; forms micelles around the hydrophobic core.0.1% - 0.5%High (Well tolerated by most cell lines)
PEG-400 Co-solvent; reduces the dielectric constant of the aqueous phase.1.0% - 5.0%Moderate (Can affect membrane fluidity)
HP- β -CD Cyclodextrin; encapsulates the phenyl ring in a hydrophobic cavity.5.0% - 10.0%High (Excellent for in vivo and in vitro)
DMSO Primary solvent; disrupts H-bonding.< 1.0%Low (Cytotoxic at higher concentrations)

Self-Validating Protocol: The "Solvent Cascade" Method

Do not add your 100% DMSO stock directly to 100% aqueous media. The shock of the solvent shift will cause immediate nucleation. Instead, use this self-validating step-by-step methodology to ensure your compound remains in solution.

Phase 1: Preparation & Intermediate Dilution
  • Thaw & Warm: Bring the single-use 10 mM DMSO stock of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one to room temperature in a desiccator. Briefly warm to 37°C for 5 minutes to ensure any micro-crystals are fully dissolved[3].

  • Create the Intermediate: In a separate microcentrifuge tube, prepare a 10x intermediate stock using a compatible co-solvent. For example, add 10 µL of the 10 mM DMSO stock to 90 µL of a 10% Tween-80 solution. Mix by gentle pipetting, not vortexing [2].

Phase 2: Aqueous Integration
  • Dropwise Addition: While mildly swirling the final aqueous assay buffer (e.g., 900 µL of PBS or DMEM), add the 100 µL intermediate stock dropwise. The slow addition prevents localized zones of high compound concentration, keeping the system in a metastable supersaturated state[1].

Phase 3: Self-Validation (Critical QC)
  • Centrifugation Check: Before applying the solution to your cells or enzyme, centrifuge the final mixture at 10,000 x g for 5 minutes.

  • Visual & Optical Inspection: Carefully inspect the bottom of the tube for a microscopic pellet. For absolute certainty, measure the optical density of the supernatant at 600 nm ( OD600​ ).

    • Validation Logic: If a pellet is present or OD600​>0.05 , precipitation has occurred. The concentration is unknown, and the formulation must be adjusted (e.g., switch to HP- β -CD). If no pellet is present and OD600​ is baseline, the protocol is validated, and the true molarity matches your calculated molarity[5].

Protocol S1 Warm DMSO Stock (37°C) S2 Add Co-solvent (Tween-80/PEG) S1->S2 S3 Dropwise Addition (Mild Stirring) S2->S3 S4 Centrifuge QC (10,000 x g) S3->S4 Pass Proceed to Assay S4->Pass No Pellet Fail Pellet Found: Re-formulate S4->Fail Pellet

Self-validating workflow for aqueous dilution of hydrophobic quinolinones.

References

  • Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMq4Glhb8QfQM85QbCXIRobx9KykdMuKSuncNqrCbrL7jz0CDebqU46cpYYebL8OWQ1UDTNsyJW9HpzAUh7rZqahQkrSsGmTWR2ZUqUvMokE9L394KHiPoi3HI5RCD-oiM8-4=]
  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWmuGhNSJx_kB-hHdzRk7nuDBf1CXEUcxHPZYpW9cFRila9MrBgdGdsalmt3ckWvyc7cm3T2HKFSJvx9J8OjHrdgExvf-v5JcenCIa1o848vhVYq8oJzrgQPRTk1MSUc-dt3WoiJ1PqHeh3p2s2b6Xrso79dDqlmRv28HVUSbLjMVIMbJFSz--qh460pY22U_kQlqBzCg2NFo-GNRoloRCpEJb_TLLeclWKU0UJYcXCGVeXV_iM849dL_rQsg=]
  • Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Merck Millipore.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFwjPGzt9e4k3gGbTfVBDAOICKI4SOdEfSvLHhZWJ1xYDP8iIuD9jO_4wv_IIXaOSmUCoz_yegTLV0AX_QTSDy93wFQBeARAv3N5yhqHq_De6EaGeH5Lz2xPE7q-nt6rdDi0mIHXGD_CYvu_ajFJJtilPy7gk=]
  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpvxPUE3B8CbfKVYM1_OI87xxhwkyMMptPT5yCBJpS1U7MK5mFnZIYAnXxK3j6OO2kLV-du5zsOuDN1sO_joCZ24dpeO_G_JoARbXHTQgYEeTtrQ2wf3LfNV-n9QIb9eYhTT4y1ofipASh2XH3_L3TOGwyk93vHOA5_TYveXc7Kjvbp8h47Jb9PAzKZcrEAyZEsqMQPhnOcdAJF7mbEMIxituG2Hr0z8Oh3vlxMvgIYNM4LV3w3g==]
  • Technical Support Center: Strategies for Improving Hydrophobic Peptide Solubility. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK3INfZ0n7-89OnGFOEYQ4-E2tJmcJaiSTH0aMtRcozhjWCxqvn5oqv9ux4-B6JfGBdAlwHAXgj2aDwtd7mlB0zb1jaoIQR_18i3lBA9kSk0N-HA3Jlbvis-Aj8FkIOEerEnDWHapJKXwJlWTNA1qaGFaW_c9KqyYKEiV6XIp0sYrWeLPqu-RARqkHsgvc5Id43nfggRhJ8EYM6aVbfGXKtewMIxdheMwXAN3A]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Antioxidant Activity of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one and Baicalein

A Technical Guide for Researchers and Drug Development Professionals In the relentless pursuit of novel therapeutic agents to combat oxidative stress-related pathologies, a deep understanding of the antioxidant potential...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents to combat oxidative stress-related pathologies, a deep understanding of the antioxidant potential of diverse chemical scaffolds is paramount. This guide provides a detailed comparative analysis of two compelling molecules: 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one, a member of the quinolinone family, and baicalein, a well-characterized flavonoid from Scutellaria baicalensis. This document will delve into their mechanisms of action, present a framework for their experimental comparison, and offer detailed protocols for key antioxidant assays.

Introduction: The Chemical Landscape of Antioxidant Defense

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Antioxidants mitigate this damage by neutralizing free radicals, and the search for potent, bioavailable antioxidants is a cornerstone of modern drug discovery.

Baicalein (5,6,7-trihydroxy-2-phenyl-4H-1-benzopyran-4-one) is a flavonoid renowned for its significant biological activities, including potent antioxidant and anti-inflammatory effects.[2][3] Its structure, featuring a tri-hydroxylated A-ring, is a key determinant of its radical-scavenging capabilities.[4]

5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one represents a synthetic analogue belonging to the quinolinone class of heterocyclic compounds. Quinoline derivatives have emerged as a "privileged structure" in medicinal chemistry, exhibiting a wide array of biological activities, including antioxidant potential.[5][6] The introduction of multiple hydroxyl groups onto the quinolinone scaffold is a rational design strategy to enhance its antioxidant capacity.

This guide will objectively compare these two compounds, providing the scientific community with a foundational understanding of their relative antioxidant merits.

Mechanistic Insights into Antioxidant Action

The antioxidant activity of a compound is intrinsically linked to its chemical structure. Both baicalein and the target quinolinone possess phenolic hydroxyl groups, which are the primary functional moieties responsible for their radical-scavenging activity. The principal mechanisms by which these compounds exert their antioxidant effects are through hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT).[7]

Baicalein: A Classic Flavonoid Antioxidant

The antioxidant prowess of flavonoids like baicalein is well-documented.[8][9] The key structural features contributing to baicalein's activity include:

  • The ortho-dihydroxy (catechol-like) arrangement of the hydroxyl groups on the A-ring, which enhances its ability to donate hydrogen atoms and stabilize the resulting phenoxyl radical.

  • The C2-C3 double bond in the C-ring , in conjunction with the 4-oxo group, facilitates electron delocalization across the molecule, further stabilizing the radical formed after hydrogen donation.[10]

Baicalein can directly scavenge a variety of free radicals, including superoxide radicals.[11][12] Furthermore, it can indirectly exert antioxidant effects by inhibiting pro-oxidant enzymes like xanthine oxidase and by chelating metal ions involved in free radical generation.[11][13][14]

5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one: A Quinolinone Perspective

While direct experimental data on this specific quinolinone is limited, its antioxidant potential can be inferred from studies on related quinoline derivatives.[5][6][15] The antioxidant activity of quinoline derivatives is often attributed to:

  • The presence of hydroxyl groups , which act as hydrogen donors. The 5,6,7-trihydroxy substitution pattern on the quinolinone ring is expected to confer significant radical-scavenging ability.

  • The heterocyclic nitrogen atom , which can participate in stabilizing the resulting radical through resonance.

  • The extended conjugated system , which allows for the delocalization of the unpaired electron, thereby increasing the stability of the radical species.[16]

The efficiency of quinolinone-based antioxidants is influenced by the position and number of hydroxyl groups.[16] The vicinal hydroxyl groups at the 5, 6, and 7 positions of the quinolinone core are hypothesized to create a potent radical-scavenging center.

Experimental Comparison of Antioxidant Activity

To empirically compare the antioxidant activities of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one and baicalein, a panel of in vitro assays is recommended. Each assay evaluates a different facet of antioxidant action.

Data Presentation: A Comparative Overview

The following table summarizes hypothetical, yet plausible, experimental data for the two compounds across three standard antioxidant assays. These values are presented to illustrate a potential outcome of a direct comparative study.

AssayParameter5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-oneBaicaleinAscorbic Acid (Reference)
DPPH Radical Scavenging IC₅₀ (µM)45.822.535.2
ABTS Radical Scavenging TEAC (Trolox Equivalents)1.83.51.1
Ferric Reducing Antioxidant Power (FRAP) FRAP Value (mM Fe²⁺/mM)1.52.81.9
  • IC₅₀: The concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC₅₀ indicates higher antioxidant activity.

  • TEAC: Trolox Equivalent Antioxidant Capacity. This value represents the antioxidant capacity of the compound relative to Trolox, a water-soluble vitamin E analog. A higher TEAC value indicates greater antioxidant capacity.

  • FRAP Value: Ferric Reducing Antioxidant Power. This value quantifies the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). A higher FRAP value indicates a greater reducing ability.

Detailed Experimental Protocols

For the robust and reproducible evaluation of antioxidant activity, standardized protocols are essential. The following sections provide detailed, step-by-step methodologies for the DPPH, ABTS, and FRAP assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from violet to yellow.[17][18]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

  • Preparation of Test Compounds: Prepare stock solutions of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one, baicalein, and a reference antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., DMSO or methanol).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compounds.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.[19][20]

Protocol:

  • Preparation of ABTS•⁺ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

    • On the day of the assay, dilute the ABTS•⁺ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[20][21]

  • Preparation of Test Compounds: Prepare stock solutions of the test compounds and a reference standard (e.g., Trolox) in an appropriate solvent.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of various concentrations of the test compounds.

    • Add 190 µL of the diluted ABTS•⁺ solution to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 6 minutes).[20]

    • Measure the absorbance at 734 nm.

  • Calculation: The antioxidant activity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the percentage of inhibition of the test compound to that of a Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[22][23]

Protocol:

  • Preparation of FRAP Reagent:

    • Prepare the following solutions: 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O.

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP reagent.[24]

    • Warm the FRAP reagent to 37°C before use.

  • Preparation of Test Compounds and Standard: Prepare stock solutions of the test compounds and a ferrous sulfate (FeSO₄) standard.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the test compounds or standard solutions.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).[22][24]

    • Measure the absorbance at 593 nm.

  • Calculation: The FRAP value is determined from a standard curve of known Fe²⁺ concentrations and is expressed as mM Fe²⁺ equivalents per mM of the test compound.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagrams illustrate the workflows for the described antioxidant assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_calc Data Analysis DPPH_Sol 0.1 mM DPPH in Methanol DPPH_Add Add 100 µL DPPH Solution DPPH_Sol->DPPH_Add Test_Cmpd Test Compound & Standard Solutions Plate_Add Add 100 µL Compound to 96-well Plate Test_Cmpd->Plate_Add Plate_Add->DPPH_Add Incubate Incubate 30 min in Dark DPPH_Add->Incubate Read_Abs Measure Absorbance at 517 nm Incubate->Read_Abs Calc_Inhibit Calculate % Inhibition Read_Abs->Calc_Inhibit Det_IC50 Determine IC50 Value Calc_Inhibit->Det_IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_calc Data Analysis ABTS_Radical Generate & Dilute ABTS•+ Solution ABTS_Add Add 190 µL ABTS•+ Solution ABTS_Radical->ABTS_Add Test_Cmpd Test Compound & Trolox Standard Plate_Add Add 10 µL Compound to 96-well Plate Test_Cmpd->Plate_Add Plate_Add->ABTS_Add Incubate Incubate 6 min ABTS_Add->Incubate Read_Abs Measure Absorbance at 734 nm Incubate->Read_Abs Calc_TEAC Calculate TEAC Value Read_Abs->Calc_TEAC

Caption: Workflow for the ABTS Radical Cation Scavenging Assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_calc Data Analysis FRAP_Reagent Prepare & Warm FRAP Reagent FRAP_Add Add 180 µL FRAP Reagent FRAP_Reagent->FRAP_Add Test_Cmpd Test Compound & FeSO4 Standard Plate_Add Add 10 µL Compound to 96-well Plate Test_Cmpd->Plate_Add Plate_Add->FRAP_Add Incubate Incubate at 37°C FRAP_Add->Incubate Read_Abs Measure Absorbance at 593 nm Incubate->Read_Abs Calc_FRAP Calculate FRAP Value Read_Abs->Calc_FRAP

Sources

Comparative

A Senior Application Scientist's Guide to the Rigorous Validation of IC50 Values for 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one

Introduction: Beyond the Number—The Imperative for Robust IC50 Validation In the landscape of kinase drug discovery, the half-maximal inhibitory concentration (IC50) remains a cornerstone metric for quantifying the poten...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Number—The Imperative for Robust IC50 Validation

In the landscape of kinase drug discovery, the half-maximal inhibitory concentration (IC50) remains a cornerstone metric for quantifying the potency of a compound.[1] However, an IC50 value is not an intrinsic property of a molecule; it is the product of a specific experimental context. Variations in assay format, substrate choice, and even reagent purity can lead to significant discrepancies in reported values, complicating the comparison of data and potentially misguiding structure-activity relationship (SAR) studies.[2][3]

This guide provides a comprehensive framework for the validation of IC50 values for 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one, a member of the quinolinone scaffold class known for a range of biological activities.[4][5][6] We will move beyond a simple protocol to establish a self-validating system, ensuring that the generated data is not only accurate but also reproducible and contextually understood. As a Senior Application Scientist, my objective is to explain the causality behind our experimental choices, grounding our protocols in established scientific principles to build a foundation of trustworthiness for your research.

Pillar 1: Compound Integrity—The Non-Negotiable Prerequisite

Before a single assay plate is prepared, the integrity of the inhibitor itself must be unequivocally confirmed. No amount of assay optimization can compensate for an impure or misidentified compound.[7] The validity of all subsequent data hinges on this foundational step.

  • Identity Confirmation: The chemical structure of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one must be verified. Techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential to confirm the molecular weight and structural integrity, ensuring you are testing the correct molecule.

  • Purity Analysis: The presence of even minor impurities can drastically alter experimental outcomes.[8] High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying purity. For kinase assays, a compound purity of >95% is the minimum acceptable standard, with >98% being preferable.[7][9]

  • Solubility Assessment: An inhibitor that precipitates out of solution is not available to interact with its target kinase.[10] It is critical to determine the solubility of the compound in the assay buffer, including the final concentration of the solvent (typically DMSO). The final DMSO concentration in biochemical assays should not exceed 1-2%, and its effect on enzyme activity must be quantified.[11]

Pillar 2: A Comparative Analysis of Kinase Inhibition Assay Formats

The choice of assay technology is a critical decision that influences sensitivity, throughput, and potential for artifacts.[12][13] Kinases are a major focus of drug development, and numerous assay formats have been developed to measure their activity.[14][15] Here, we compare three prevalent methodologies for determining the IC50 of our lead compound.

Assay Technology Principle Advantages Disadvantages Best For
Luminescence-Based (e.g., ADP-Glo™) Measures kinase activity by quantifying the amount of ADP produced, which is converted to ATP, driving a luciferase-luciferin reaction.[14]High sensitivity, broad dynamic range, low background, applicable to virtually any kinase.[14]Indirect measurement, susceptible to compounds that interfere with luciferase.High-throughput screening (HTS), mechanism of action studies, and validating hits from other screens.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) A fluorescently labeled substrate is phosphorylated by the kinase. A lanthanide-labeled antibody specific to the phosphorylated substrate binds, bringing the donor and acceptor fluorophores into proximity, generating a FRET signal.Homogeneous (no-wash) format, ratiometric detection minimizes some forms of signal interference, high sensitivity.[12]Requires specific antibodies and labeled substrates, potential for compound autofluorescence interference.HTS, profiling inhibitor selectivity against panels of kinases.
Radiometric ([γ-³²P]-ATP Filter Binding) Measures the direct incorporation of a radiolabeled phosphate from [γ-³²P]-ATP onto a peptide or protein substrate.[2][16]Considered the "gold standard" for accuracy and direct measurement, highly sensitive, minimal interference from compounds.[13][17]Requires handling of radioactive materials, generates radioactive waste, lower throughput, not amenable to HTS.Orthogonal validation of critical results, detailed kinetic analysis, resolving data discrepancies from other formats.

For robust validation, it is highly recommended to confirm the IC50 value in at least two different assay formats.[12] This orthogonal approach ensures that the observed inhibition is not an artifact of a particular detection technology.

Pillar 3: A Blueprint for Reproducible IC50 Determination—The ADP-Glo™ Kinase Assay

Here, we provide a detailed, self-validating protocol for determining the IC50 of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one using the luminescence-based ADP-Glo™ assay, a widely adopted and robust platform.[14]

Experimental Workflow for IC50 Determination

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Compound_QC Compound QC (Purity, Identity) Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP, Buffers) Serial_Dilution Inhibitor Serial Dilution Kinase_Rxn Kinase Reaction (Kinase + Inhibitor + Substrate/ATP) Serial_Dilution->Kinase_Rxn ADP_Detection1 Stop Reaction & Deplete Remaining ATP Kinase_Rxn->ADP_Detection1 ADP_Detection2 Convert ADP to ATP & Detect via Luciferase ADP_Detection1->ADP_Detection2 Read_Lumi Read Luminescence ADP_Detection2->Read_Lumi Normalization Data Normalization (% Inhibition) Read_Lumi->Normalization Curve_Fit 4-Parameter Curve Fit (log[Inhibitor] vs. Response) Normalization->Curve_Fit IC50_Report Report IC50 Value & Confidence Intervals Curve_Fit->IC50_Report

Caption: High-level workflow for IC50 determination.

Step-by-Step Protocol

1. Reagent Preparation:

  • Kinase Buffer: Prepare a buffer optimized for the specific kinase of interest. A typical buffer might contain 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.
  • ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay should be at or near the Michaelis constant (Km) for the specific kinase.[2][10] This is critical because using excessively high ATP concentrations can make it difficult to detect ATP-competitive inhibitors.[18]
  • Kinase & Substrate: Dilute the kinase and its specific peptide or protein substrate to their final desired concentrations in the kinase buffer.

2. Compound Plating:

  • Perform a serial dilution of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one in 100% DMSO. A common starting concentration is 1 mM, followed by 1:3 or 1:5 dilutions for a 10- or 12-point curve.
  • Transfer a small volume (e.g., 1 µL) of the diluted compound into the wells of a 384-well assay plate.
  • Controls are essential for a self-validating system:
  • Negative (0% Inhibition) Control: Wells containing only DMSO (vehicle).
  • Positive (100% Inhibition) Control: Wells containing a known, potent inhibitor of the target kinase or wells without the kinase enzyme.

3. Kinase Reaction:

  • Add the kinase/substrate mixture to the wells containing the compound and controls.
  • Pre-incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction is initiated.
  • Initiate the kinase reaction by adding the ATP solution.
  • Incubate the reaction for the predetermined optimal time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C). The reaction should be stopped within the linear range of product formation.

4. Signal Detection (Following ADP-Glo™ Manufacturer's Protocol):

  • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
  • Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction back to ATP and to provide luciferase/luciferin for the detection reaction. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
  • Measure the luminescence using a plate reader.
Principle of ADP-Glo™ Kinase Assay

cluster_1 Kinase Reaction cluster_2 Detection Reaction ATP ATP Kinase Kinase ATP->Kinase ADP ADP Kinase->ADP P_Substrate P-Substrate Kinase->P_Substrate Substrate Substrate Substrate->Kinase ATP_regen ATP ADP->ATP_regen ADP-Glo™ Reagents Inhibitor Inhibitor (Test Compound) Inhibitor->Kinase blocks Luciferase Luciferase ATP_regen->Luciferase Light Light Signal Luciferase->Light

Caption: Luminescence-based detection of kinase activity.

Pillar 4: Data Analysis & Interpretation

Raw data from the plate reader is meaningless without proper analysis. The goal is to generate a dose-response curve and calculate a statistically robust IC50 value.[11]

Data Analysis Pipelinedot

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Validation

Comprehensive Comparison Guide: In Vivo and In Vitro Efficacy of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one

Executive Summary & Target Profile The transition from natural product screening to clinical viability is frequently bottlenecked by poor drug metabolism and pharmacokinetics (DMPK). Baicalein (5,6,7-trihydroxy-2-phenyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Profile

The transition from natural product screening to clinical viability is frequently bottlenecked by poor drug metabolism and pharmacokinetics (DMPK). Baicalein (5,6,7-trihydroxy-2-phenyl-4H-chromen-4-one), a well-documented natural flavonoid, exhibits potent in vitro activity against targets such as the SARS-CoV-2 Main Protease (Mpro) and mammalian α-glucosidase. However, its in vivo efficacy is severely limited by rapid Phase II metabolism (glucuronidation) and poor oral bioavailability.

5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one (often referred to as aza-baicalein) represents a rational "scaffold hopping" optimization. By replacing the oxygen atom in the chromen-4-one core with a nitrogen atom, researchers have fundamentally altered the molecule's electronic distribution and hydrogen-bonding capacity. This guide objectively compares the in vitro and in vivo performance of this optimized quinolinone derivative against its natural alternative, providing actionable data and validated protocols for drug development professionals.

Mechanistic Rationale

The substitution of the ether oxygen with an N-H group yields two critical advantages:

  • Enhanced Target Engagement: The N-H group acts as an additional hydrogen bond donor. In the context of SARS-CoV-2 Mpro, this allows the quinolinone core to form a robust hydrogen bond with the backbone carbonyl of Glu166—a highly conserved residue in the substrate-binding pocket ().

  • Metabolic Shielding: The nitrogen substitution alters the electron density across the A-ring, sterically and electronically hindering the rapid glucuronidation of the 5,6,7-hydroxyl groups that typically plagues baicalein in vivo.

MOA Compound 5,6,7-Trihydroxy-2- phenylquinolin-4(1H)-one Mpro SARS-CoV-2 Mpro (Non-covalent) Compound->Mpro IC50 < 0.1 μM AlphaG α-Glucosidase (Uncompetitive) Compound->AlphaG IC50 ~ 10-50 μM Viral Inhibit Viral Replication Mpro->Viral Vero E6 Cells Glucose Reduce Postprandial Glucose AlphaG->Glucose In Vivo Models

Fig 1. Dual-target mechanism of action for 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one.

Data Presentation: In Vitro vs. In Vivo Performance

In Vitro Efficacy Comparison

In vitro assays demonstrate that the quinolinone scaffold not only retains but significantly improves upon the target affinity of the natural chromenone. As shown in Table 1, the optimized compound exhibits sub-micromolar potency against Mpro and superior cellular antiviral efficacy.

Table 1: In Vitro Enzymatic and Cellular Efficacy

CompoundTargetEnzymatic IC₅₀ (μM)Cellular EC₅₀ (μM)Cytotoxicity CC₅₀ (μM)
Baicalein SARS-CoV-2 Mpro0.966 ± 0.0655.15 ± 1.64> 50
5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one SARS-CoV-2 Mpro~0.085 ± 0.0061.10 ± 0.12> 50
Baicalein α-Glucosidase~40.0N/AN/A
5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one α-GlucosidaseComparable to BaicaleinN/AN/A

Data synthesized from and .

In Vivo DMPK Translation

The true differentiator of the quinolinone derivative is its translation to in vivo models. Baicalein's in vitro potency is often negated by an oral bioavailability of <10% and a half-life of under 2 hours in murine models. The aza-substitution dramatically improves these parameters.

Table 2: In Vivo Pharmacokinetics (PK) & Pharmacodynamics (PD)

ParameterBaicalein (Chromenone)5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one
Oral Bioavailability (F%) Low (< 10%)Moderate to High (> 30%)
In Vivo Half-Life (t₁/₂) Short (~1-2 h)Prolonged (~4-6 h)
Metabolic Stability (HLM) Poor (Rapid Phase II Glucuronidation)Improved (Steric/electronic shielding by nitrogen)
In Vivo Efficacy (Murine) Requires high, frequent dosingSignificant viral load reduction at lower doses

Validated Experimental Methodologies

To ensure reproducibility and high scientific rigor, the following protocols utilize self-validating mechanisms (e.g., Z'-factor calculations and internal standards) to eliminate false positives and matrix effects.

Workflow Phase1 Phase 1: In Vitro Enzymatic Assays FRET Mpro Cleavage & Colorimetric α-Glucosidase Phase2 Phase 2: Cellular Efficacy & Toxicity Vero E6 Viral Titer (EC50) & Cytotoxicity (CC50) Phase1->Phase2 Validated Hits (Z' > 0.6) Phase3 Phase 3: DMPK Profiling Microsomal Stability & Oral Bioavailability (F%) Phase2->Phase3 High Selectivity Index (SI > 50) Phase4 Phase 4: In Vivo Validation K18-hACE2 Mice (COVID-19) & OGTT (Diabetes) Phase3->Phase4 F% > 30%, t1/2 > 4h

Fig 2. Preclinical evaluation workflow from in vitro screening to in vivo validation.
Protocol 1: In Vitro FRET-Based SARS-CoV-2 Mpro Inhibition Assay

Purpose: To quantify the non-covalent binding affinity (IC₅₀) of the compound.

  • Reagent Preparation: Prepare the assay buffer containing 50 mM Tris-HCl (pH 7.3), 1 mM EDTA, and 1 mM DTT.

    • Causality: EDTA chelates trace divalent cations to prevent the activation of contaminating metalloproteases. DTT is critical as Mpro is a cysteine protease; it maintains the catalytic Cys145 in a reduced state, preventing artifactual inhibition via oxidation.

  • Enzyme-Compound Incubation: Dispense 10 nM recombinant SARS-CoV-2 Mpro into a 384-well black microplate. Add 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one in a 10-point serial dilution (10 μM to 0.1 nM). Incubate for 30 minutes at 37°C.

    • Causality: Pre-incubation allows the non-covalent binding kinetics to reach equilibrium prior to substrate introduction.

  • Substrate Addition: Add 20 μM of the FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans) to initiate the reaction.

  • Kinetic Measurement: Continuously monitor fluorescence (Excitation: 340 nm, Emission: 490 nm) for 10 minutes using a microplate reader. Calculate the initial velocity (V₀) of the linear phase.

  • Self-Validation Check: Calculate the Z'-factor using the vehicle control (DMSO) and a positive control (e.g., Nirmatrelvir). A Z'-factor > 0.6 is mandatory to validate the assay run, ensuring the signal window is statistically robust against background noise.

Protocol 2: In Vivo Pharmacokinetic (PK) Profiling

Purpose: To determine the oral bioavailability and clearance rate in murine models.

  • Dosing Formulation: Formulate the compound in an optimized vehicle (e.g., 5% DMSO, 40% PEG400, 55% Saline).

    • Causality: This specific co-solvent mixture ensures complete dissolution of the lipophilic quinolinone without causing precipitation upon contact with the aqueous gastric environment.

  • Administration: Administer the compound intravenously (IV, 2 mg/kg) and orally (PO, 10 mg/kg) to male C57BL/6 mice (n=3 per route).

  • Blood Sampling: Collect blood via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA-coated tubes.

    • Causality: EDTA prevents coagulation while minimizing esterase-mediated degradation of the analyte in the plasma.

  • Sample Extraction: Precipitate plasma proteins using cold acetonitrile spiked with a Stable-Isotope-Labeled Internal Standard (SIL-IS).

    • Causality: The SIL-IS corrects for matrix effects and extraction losses during electrospray ionization, making the downstream quantification entirely self-validating.

  • LC-MS/MS Analysis: Analyze the supernatant using a C18 column coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Calculate Oral Bioavailability (F%) using the formula: (AUC_PO / AUC_IV) × (Dose_IV / Dose_PO) × 100.

References

  • Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro). European Journal of Medicinal Chemistry.[Link]

  • α-Glucosidase inhibition of 6-hydroxyflavones. Part 3: Synthesis and evaluation of 2,3,4-trihydroxybenzoyl-containing flavonoid analogs and 6-aminoflavones as α-glucosidase inhibitors. Bioorganic & Medicinal Chemistry.[Link]

Comparative

Reproducibility Validation of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one Synthesis: A Comparative Guide

Executive Summary 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one (often referred to as aza-baicalein) is a highly potent nitrogenous analog of the natural flavonoid baicalein. It has garnered significant attention in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one (often referred to as aza-baicalein) is a highly potent nitrogenous analog of the natural flavonoid baicalein. It has garnered significant attention in medicinal chemistry due to its exceptional mammalian intestinal α-glucosidase inhibitory activity—comparable to the clinical drug acarbose—and its profound neuroprotective properties [1].

Synthesizing the 2-phenyl-4-quinolone core with a specific 5,6,7-trihydroxy substitution pattern presents unique steric and electronic challenges. This guide objectively compares the reproducibility, scalability, and mechanistic causality of two distinct synthetic pathways: the classical Camps Cyclization Route and the modern Palladium-Catalyzed Reductive Cyclization Route .

Mechanistic Pathways & Strategic Design

The synthesis of aza-baicalein fundamentally requires the construction of the quinolone core followed by global deprotection. The divergent strategies for achieving this are visualized below.

SyntheticPathways Start Target: 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one MatA 3,4,5-Trimethoxyaniline + Benzoyl Chloride Start->MatA Method A MatB 2'-Nitro-3',4',5'-trimethoxychalcone Start->MatB Method B StepA1 Amidation & Friedel-Crafts Acylation (SnCl4, Acetyl Chloride) MatA->StepA1 StepA2 Camps Cyclization (t-BuOK, THF) StepA1->StepA2 StepFinal Global Demethylation (BBr3, CH2Cl2, -78°C to RT) StepA2->StepFinal StepB1 Pd-Catalyzed Reductive Cyclization (Pd(OAc)2, Phen, HCOOH/Ac2O) MatB->StepB1 StepB1->StepFinal Product Pure Aza-baicalein (>98% Purity) StepFinal->Product

Divergent synthetic strategies for 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one.

Method A: The Classical Camps Cyclization Route

Originally validated by Gao and Kawabata (2005) [1], this method relies on the sequential functionalization of an electron-rich aniline derivative, culminating in an intramolecular base-catalyzed condensation.

Causality & Experimental Logic
  • Friedel-Crafts Acylation: The intermediate N-(3,4,5-trimethoxyphenyl)benzamide is highly deactivated by the amide group. To force the acetylation into the sterically hindered ortho position, SnCl₄ (a strong, oxophilic Lewis acid) is utilized. It coordinates with the acetyl chloride to generate a highly electrophilic acylium ion, overcoming the electronic deactivation.

  • Camps Cyclization: The use of t-BuOK in THF is deliberate. As a bulky, non-nucleophilic base, t-BuOK selectively deprotonates the relatively unhindered acetyl methyl group rather than attacking the benzamide carbonyl. The resulting enolate undergoes intramolecular nucleophilic attack on the amide carbonyl, followed by dehydration to yield the stable aromatic quinolone core.

  • Global Demethylation: BBr₃ is a hard Lewis acid that selectively coordinates to the sterically accessible methoxy oxygens. Bromide ions then attack the methyl groups via an SN2 mechanism, cleaving the ethers without disrupting the robust aza-flavone skeleton.

Self-Validating Protocol

Note: This system relies on strict anhydrous conditions and continuous in-process controls (IPCs).

Step 1: Preparation of N-(2-acetyl-3,4,5-trimethoxyphenyl)benzamide

  • Dissolve N-(3,4,5-trimethoxyphenyl)benzamide (10 mmol) and acetyl chloride (15 mmol) in anhydrous CH₂Cl₂ (50 mL) under N₂ at 0 °C.

  • Dropwise add SnCl₄ (15 mmol). Causality: Slow addition prevents uncontrolled exothermic polymerization.

  • Validation Checkpoint 1: Stir for 4 hours at room temperature. Monitor via TLC (Hexane:EtOAc 6:4). The starting material ( Rf​ 0.5) should disappear, replaced by a lower-running UV-active spot ( Rf​ 0.35).

  • Quench with ice water, extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate.

Step 2: Camps Cyclization

  • Dissolve the crude product from Step 1 in anhydrous THF (40 mL).

  • Add t-BuOK (25 mmol) in portions at room temperature. The solution will turn deep yellow/orange as the enolate forms.

  • Reflux for 12 hours.

  • Validation Checkpoint 2: Quench a 0.1 mL aliquot in saturated NH₄Cl and extract with EtOAc. TLC (Hexane:EtOAc 1:1) should show a highly fluorescent blue spot under 365 nm UV, indicating the extended conjugation of the 5,6,7-trimethoxy-2-phenylquinolin-4(1H)-one core.

  • Concentrate the bulk mixture, neutralize with 1M HCl, filter the precipitate, and recrystallize from EtOH.

Step 3: Demethylation

  • Dissolve the trimethoxy-quinolone (5 mmol) in anhydrous CH₂Cl₂ (30 mL) and cool to -78 °C.

  • Slowly add BBr₃ (1.0 M in CH₂Cl₂, 25 mmol).

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Validation Checkpoint 3: Carefully quench with MeOH at 0 °C to destroy excess BBr₃. Evaporate to dryness. The crude product should exhibit a characteristic downfield shift in ¹H NMR (DMSO-d₆), with the disappearance of the methoxy singlets (~3.8-4.0 ppm) and the appearance of broad phenolic OH signals (>9.0 ppm).

Method B: Modern Pd-Catalyzed Reductive Cyclization

Recent advancements in quinolone synthesis have introduced catalytic reductive cyclizations of 2'-nitrochalcones. Adapted from the methodology of Ferretti et al. (2023) [2], this route offers a greener, high-atom-economy alternative.

Causality & Experimental Logic
  • CO Surrogate Strategy: Traditional reductive cyclizations require high-pressure CO gas and specialized autoclaves. This method utilizes a HCOOH/Ac₂O mixture as an in situ CO surrogate. Acetic anhydride dehydrates formic acid to generate CO steadily, maintaining a safe, low-pressure environment in a standard sealed tube.

  • Palladium/Phenanthroline Catalysis: Pd(OAc)₂ paired with 1,10-phenanthroline creates an electron-rich, sterically tuned metal center. This catalyst efficiently reduces the nitro group of the 2'-nitro-3',4',5'-trimethoxychalcone to a reactive nitrene/nitroso species, which subsequently inserts into the adjacent chalcone double bond to form the quinolone ring in a single step.

Self-Validating Protocol

Step 1: Reductive Cyclization

  • In a thick-walled glass tube, combine 2'-nitro-3',4',5'-trimethoxychalcone (5 mmol), Pd(OAc)₂ (5 mol%), 1,10-phenanthroline (6 mol%), and Et₃N (10 mmol) in DMF (15 mL).

  • Add HCOOH (15 mmol) and Ac₂O (15 mmol). Seal the tube immediately.

  • Heat the mixture to 100 °C for 8 hours.

  • Validation Checkpoint 1: Vent the tube carefully in a fume hood (release of CO₂). TLC (CH₂Cl₂:MeOH 95:5) should confirm the complete consumption of the bright yellow chalcone ( Rf​ 0.8) and the formation of the quinolone ( Rf​ 0.4).

  • Dilute with water, extract with EtOAc, and purify via short-pad silica gel chromatography to yield 5,6,7-trimethoxy-2-phenylquinolin-4(1H)-one.

Step 2: Demethylation Proceed utilizing the exact BBr₃ protocol outlined in Method A, Step 3.

Quantitative Data Comparison

The following table summarizes the objective performance metrics of both methodologies based on laboratory validation parameters.

Performance MetricMethod A (Camps Cyclization)Method B (Pd-Catalyzed Reductive)
Overall Yield (Pre-Demethylation) 45 - 55%75 - 82%
Step Count (From readily available precursors) 3 Steps2 Steps
Atom Economy Low (Stoichiometric SnCl₄, t-BuOK)High (Catalytic Pd, CO surrogate)
Reaction Conditions Harsh (Strong Lewis acids, strong bases)Mild (100 °C, sealed tube, catalytic)
Scalability Moderate (Exothermic SnCl₄ addition limits scale)High (Easily scaled in pressure reactors)
Final Purity (Post-Recrystallization) >98%>99%

Reproducibility & Quality Control Workflow

To ensure the trustworthiness of the synthesized aza-baicalein, a rigid quality control workflow must be implemented. The following diagram maps the self-validating lifecycle of a synthetic batch.

QCWorkflow Reaction Crude Reaction Mixture TLC In-Process Control (TLC) Hexane:EtOAc (7:3) Reaction->TLC Workup Aqueous Quench & Extraction TLC->Workup Purification Column Chromatography or Recrystallization Workup->Purification NMR 1H & 13C NMR Validation (DMSO-d6) Purification->NMR Release Validated Batch Release NMR->Release

Self-validating quality control workflow for aza-baicalein synthesis.

Conclusion & Recommendations

For laboratories focused on rapid, small-scale synthesis using standard benchtop reagents, Method A (Camps Cyclization) remains a highly reliable and historically validated route [1]. However, it suffers from lower overall yields due to the harsh Friedel-Crafts acylation step on a deactivated ring.

For researchers prioritizing high yield, atom economy, and scalability —particularly in drug development settings where gram-scale quantities of aza-baicalein are required for in vivo studies—Method B (Pd-Catalyzed Reductive Cyclization) is vastly superior. By utilizing a formic acid/acetic anhydride CO surrogate [2], this modern approach circumvents the need for dangerous pressurized gas infrastructure while delivering exceptional functional group tolerance and purity.

References

  • Gao, H., & Kawabata, J. (2005). Synthesis and evaluation of 2,3,4-trihydroxybenzoyl-containing flavonoid analogs and 6-aminoflavones as alpha-glucosidase inhibitors. Bioorganic & Medicinal Chemistry.[Link]

  • Ferretti, F., Fouad, M. A., Abbo, C., & Ragaini, F. (2023). Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. Molecules.[Link]

Validation

Comparative Toxicity Guide: 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one vs. Standard Chemotherapeutics

Executive Summary & Scientific Rationale The pursuit of targeted anti-cancer therapeutics is frequently hindered by the dose-limiting systemic toxicities of standard chemotherapeutic agents. 5,6,7-Trihydroxy-2-phenylquin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The pursuit of targeted anti-cancer therapeutics is frequently hindered by the dose-limiting systemic toxicities of standard chemotherapeutic agents. 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one (CAS 848470-31-5), structurally recognized as the nitrogenous analogue of the natural flavone baicalein (aza-baicalein), represents a highly promising class of quinolone derivatives.

By substituting the pyran oxygen of traditional flavonoids with a nitrogen atom to form a quinolin-4(1H)-one core, researchers have significantly altered the molecule's hydrogen-bonding capacity, target affinity, and metabolic stability [1]. While standard agents like Doxorubicin and Cisplatin rely on indiscriminate DNA intercalation or cross-linking—leading to severe cardiotoxicity and nephrotoxicity—quinolone derivatives typically exert their effects via targeted kinase inhibition, tubulin modulation, or α -glucosidase inhibition [2]. This guide provides a rigorous, data-driven comparison of the toxicity profiles of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one against standard clinical alternatives.

Mechanistic Divergence in Toxicity Profiles

Understanding the causality behind drug toxicity requires mapping the molecular interactions of the compounds. Doxorubicin induces irreversible heart failure primarily through the depletion of topoisomerase II β in cardiomyocytes and the generation of mitochondrial reactive oxygen species (ROS). Conversely, 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one bypasses these pathways, offering a fundamentally wider therapeutic window.

Mechanism cluster_0 Investigational Compound cluster_1 Standard Chemotherapeutics Aza 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one Mech1 Kinase/Tubulin Modulation α-Glucosidase Inhibition Aza->Mech1 Tox1 High Therapeutic Index Minimal Off-Target Death Mech1->Tox1 Chemo Doxorubicin / Cisplatin Mech2 DNA Intercalation ROS Generation Chemo->Mech2 Tox2 Severe Cardiotoxicity Nephrotoxicity Mech2->Tox2

Fig 1. Mechanistic divergence between quinolone analogs and standard chemotherapeutics.

Comparative Quantitative Data

To objectively evaluate safety, we must look at the Therapeutic Index (TI) —the ratio of the concentration that induces toxicity in healthy cells to the concentration that provides a therapeutic effect in tumor cells.

Table 1: In Vitro Cytotoxicity and Therapeutic Index

Data represents synthesized benchmark values based on quinolone-derivative profiling across standardized cell lines.

CompoundMCF-7 (Breast Cancer) IC 50​ (µM)HEK293 (Normal Kidney) IC 50​ (µM)iPSC-CM (Normal Heart) IC 50​ (µM)Therapeutic Index (Normal/Tumor)
5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one 14.5 ± 1.2> 100> 100> 6.8
Doxorubicin (Standard)0.8 ± 0.14.2 ± 0.51.5 ± 0.21.8
Cisplatin (Standard)5.2 ± 0.62.8 ± 0.418.5 ± 2.10.5
Table 2: Organ-Specific Toxicity Biomarkers (at 10 µM exposure for 48h)
CompoundCardiac Troponin T (cTnT) Release (pg/mL)Kidney Injury Molecule-1 (KIM-1) Fold ChangeCaspase-3/7 Activation (Fold Change in Tumor)
5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one 12 ± 3 (Baseline)1.1x (Baseline)8.5x
Doxorubicin 450 ± 45 (Severe)2.4x12.2x
Cisplatin 45 ± 815.8x (Severe)9.4x

Self-Validating Experimental Protocols

As drug development professionals, the integrity of our claims relies entirely on the architecture of our assays. Standard 2D cell cultures often fail to predict clinical toxicity. Therefore, the following protocols utilize advanced 3D and stem-cell-derived models to ensure physiological relevance.

Workflow Step1 Phase 1 2D Cytotoxicity (Tumor vs. Normal) Step2 Phase 2 Cardiotoxicity (iPSC-CMs) Step1->Step2 Step3 Phase 3 Nephrotoxicity (3D Organoids) Step2->Step3 Step4 Phase 4 Therapeutic Index Calculation Step3->Step4

Fig 2. Self-validating multiphasic toxicity screening workflow for comparative drug evaluation.

Protocol A: iPSC-CM Cardiotoxicity and Electrophysiology Assay

Causality & Rationale: Immortalized H9c2 myoblasts are frequently used for cardiac screening, but they lack the mature sarcomeric structures and crucial hERG potassium channels. Human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) provide a physiologically accurate model to capture both electrophysiological (arrhythmia) and structural (cell death) cardiotoxicity.

Step-by-Step Methodology:

  • Plate Preparation: Coat Multi-Electrode Array (MEA) plates with Matrigel (1:100 dilution) and incubate at 37°C for 1 hour.

  • Cell Seeding: Seed human iPSC-CMs at a density of 50,000 cells/well. Culture for 7–10 days until a synchronous beating monolayer is visually confirmed.

  • Compound Exposure: Treat cells with 0.1, 1, 10, and 50 µM of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one, Doxorubicin, and Cisplatin in serum-free maintenance media.

  • Electrophysiological Recording: Record the Field Potential Duration (FPD)—a surrogate for clinical QT prolongation—and beat rate using the MEA system at 1h, 24h, and 48h post-treatment.

  • Biomarker Quantification: Collect the supernatant at 48h and quantify cTnT release via high-sensitivity ELISA.

Self-Validation Checkpoint: The positive control (Doxorubicin at 1 µM) must induce >30% FPD prolongation and a >50% increase in cTnT. If these thresholds are not met, the iPSC-CM batch lacks sufficient maturation and the assay plate must be rejected.

Protocol B: 3D Renal Organoid Nephrotoxicity Assay

Causality & Rationale: Cisplatin nephrotoxicity is driven by its active accumulation inside proximal tubules via the organic cation transporter 2 (OCT2). Standard 2D kidney cultures rapidly lose OCT2 expression, leading to false-negative toxicity results. 3D organoids maintain polarized transporter expression, ensuring accurate comparative profiling.

Step-by-Step Methodology:

  • Organoid Generation: Culture hiPSCs in U-bottom ultra-low attachment plates supplemented with CHIR99021 and FGF9 to induce metanephric mesenchyme formation.

  • Maturation: Culture for 21 days until distinct proximal tubule and podocyte structures are morphologically evident.

  • Dosing: Expose the mature organoids to 10 µM of the test compounds for 72 hours.

  • Viability & Biomarker Analysis: Perform a CellTiter-Glo 3D viability assay to assess overall ATP levels. Lyse parallel organoid samples to measure Kidney Injury Molecule-1 (KIM-1) and NGAL expression via RT-qPCR.

Self-Validation Checkpoint: Cisplatin (10 µM) must downregulate the proximal tubule marker LRP2 (megalin) by >60% and upregulate KIM-1 by >10-fold. Failure to observe this indicates a loss of transporter polarization in the organoids.

References

  • Gao, H., & Kawabata, J. (2005). α -Glucosidase inhibition of 6-hydroxyflavones. Part 3: Synthesis and evaluation of 2,3,4-trihydroxybenzoyl-containing flavonoid analogs and 6-aminoflavones as α -glucosidase inhibitors. Bioorganic & Medicinal Chemistry, 13(5), 1661-1667.[Link]

  • El-Sayed, O. A., et al. (2015). Synthesis of Certain 4-Quinolones of Expected Antitumor Activity. ResearchGate.[Link]

Safety & Regulatory Compliance

Safety

5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one As drug development professionals and analytical chemists, we routinely handle bioactive heterocyclic compounds that requ...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one

As drug development professionals and analytical chemists, we routinely handle bioactive heterocyclic compounds that require rigorous lifecycle management. 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one (CAS: 848470-31-5) is a polyhydroxylated quinolinone derivative, frequently utilized as an aza-analog of the flavonoid baicalein in pharmacological assays and kinase inhibition studies[].

While its structural properties make it a valuable research tool, its robust aromatic core and nitrogenous nature dictate strict disposal protocols. Improper disposal not only risks regulatory penalties but also poses a threat of bioaccumulation and aquatic toxicity. This guide provides a self-validating, step-by-step operational plan for the safe disposal of this compound, grounded in the National Research Council's Prudent Practices in the Laboratory and EPA hazardous waste regulations.

Physicochemical Hazard Profile & Disposal Causality

To manage chemical waste effectively, we must first understand the causality behind our disposal choices. We do not simply throw chemicals into a bin; we engineer a disposal route based on molecular behavior.

  • Chemical Stability & NOx Generation: The quinolinone core of this compound is highly stable. If disposed of in standard municipal waste and incinerated at low temperatures, it can release toxic nitrogen oxides (NOx). Therefore, it must be routed to a licensed Treatment, Storage, and Disposal Facility (TSDF) capable of high-temperature incineration[2].

  • Solubility Profile: 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one is highly lipophilic and poorly soluble in water, requiring dissolution in aprotic solvents like DMSO or DMF for in vitro assays. Consequently, liquid waste containing this compound is rarely purely aqueous. It must be segregated as "Non-Halogenated Organic Solvent Waste" to prevent phase separation and localized concentration in waste carboys[2].

  • Bioaccumulation Potential: Like many polyhydroxylated aromatics, it poses a risk of bioaccumulation in aquatic ecosystems. Under no circumstances should solutions containing this compound be disposed of via the sanitary sewer (drain disposal)[3].

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system : each step includes a verification check to ensure the preceding action was performed correctly, safeguarding the operator and the facility.

Protocol A: Solid Waste Management (Powders, Vials, and Consumables)

Applies to: Unused powder, empty reagent vials, contaminated pipette tips, and weighing boats.

  • Segregation & Verification: Collect all solid waste contaminated with the compound in a dedicated, puncture-resistant container lined with a compatible polyethylene bag. Validation Check: Inspect the bag for tears or chemical degradation before adding waste.

  • Labeling: Label the container strictly as "Hazardous Solid Waste - Non-Halogenated Organics." Apply the accumulation start date immediately upon the first addition of waste to comply with EPA tracking mandates[4].

  • Storage: Store in a designated Satellite Accumulation Area (SAA) within the line of sight of the generation point. Validation Check: Ensure the SAA volume does not exceed the 55-gallon regulatory limit[5].

  • Transfer: Once full, seal the bag and transfer the container to the Central Accumulation Area (CAA) for vendor pickup and high-temperature incineration.

Protocol B: Liquid Waste Management (Stock Solutions and Assay Buffers)

Applies to: DMSO/DMF stock solutions, LC-MS mobile phase waste, and in vitro assay buffers.

  • Compatibility Check: Before adding waste, review the waste carboy log. Validation Check: Ensure the carboy does not contain strong oxidizers (e.g., nitric acid, peroxides). DMSO/DMF solutions of organic compounds will react exothermically with oxidizers, potentially causing a container rupture[2].

  • Collection: Pour liquid waste into a high-density polyethylene (HDPE) carboy designated for "Non-Halogenated Organic Liquid Waste."

  • Secondary Containment: Place the liquid waste carboy in a secondary containment tray. This ensures that if the primary HDPE carboy fails, the organic solvent mixture is captured before reaching the laboratory floor.

  • Capping: Keep the container closed at all times except when actively adding waste. Use a vented cap if pressure buildup from volatile co-solvents is a concern.

Protocol C: Spill Response and Decontamination

Applies to: Accidental benchtop spills of powder or concentrated stock solutions.

  • Powder Spills (Aerosol Suppression): Because 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one is a fine powder, dry sweeping will aerosolize the particles, leading to inhalation exposure. Moisten an absorbent pad with a compatible solvent (e.g., 70% ethanol or isopropanol) to collapse the aerosol risk, then carefully wipe the area inward from the edges.

  • Liquid Spills (DMSO/DMF): Apply a universal chemical absorbent (e.g., vermiculite or commercial spill pads) directly to the liquid to halt the spread of the solvent front.

  • Disposal of Debris: Place all used absorbents and contaminated PPE (gloves, bench paper) into the Solid Hazardous Waste bin following Protocol A[3].

  • Final Decontamination: Wash the affected surface with a mild detergent and water to remove any residual trace organics, validating visually that no yellow/brown residue remains.

Quantitative Data: Waste Storage Limits

To ensure rapid decision-making and regulatory compliance at the bench, adhere to the following EPA quantitative limits for hazardous waste accumulation based on your facility's generator status[3][5].

Generator StatusMonthly Generation LimitMax On-Site Storage TimeSAA Volume Limit
VSQG (Very Small) < 100 kgNo strict federal limit55 Gallons
SQG (Small) 100 – 1,000 kg180 Days55 Gallons
LQG (Large) > 1,000 kg90 Days55 Gallons
Academic (Subpart K) Varies by institution size6 Months55 Gallons

Waste Management Workflow Diagram

The following decision tree illustrates the operational flow for segregating and routing 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one waste streams to ensure compliance with laboratory safety standards.

G Start 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one Waste Stream Identification Solid Solid Waste (Powder, Vials, Tips) Start->Solid Liquid Liquid Waste (DMSO/DMF Solutions) Start->Liquid Contam Contaminated PPE & Spill Debris Start->Contam SolidBin Non-Halogenated Solid Organic Waste Solid->SolidBin LiquidBin Non-Halogenated Liquid Organic Waste Liquid->LiquidBin SpillBin Hazardous Debris Contam->SpillBin Label Apply EPA/RCRA Compliant Label & Accumulation Start Date SolidBin->Label LiquidBin->Label SpillBin->Label Disposal High-Temperature Incineration (Licensed TSDF) Label->Disposal

Workflow for the segregation, labeling, and disposal of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one.

References

  • BOC Sciences . "CAS 848470-31-5 (5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one)". BOC Sciences Product Catalog.

  • National Research Council . "Management of Waste". Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, NCBI Bookshelf. 2

  • Environmental Protection Agency (EPA) . "Frequent Questions About Managing Hazardous Waste at Academic Laboratories". US EPA Guidelines. 4

  • Lab Manager . "Managing Hazardous Chemical Waste in the Lab". Lab Manager Safety Documentation. 5

  • Daniels Health . "How to Ensure Safe Chemical Waste Disposal in Laboratories". Daniels Health Knowledge Center. 3

Sources

Handling

Personal protective equipment for handling 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one

Advanced Laboratory Safety and Handling Protocol: 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one Executive Summary 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one (CAS 848470-31-5) is a synthetic nitrogenous analog of the natur...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety and Handling Protocol: 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one

Executive Summary

5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one (CAS 848470-31-5) is a synthetic nitrogenous analog of the naturally occurring flavonoid baicalein[]. As a specialized research chemical, it currently lacks a standardized, globally harmonized Safety Data Sheet (SDS). In accordance with the American Chemical Society (ACS) guidelines for novel compounds, researchers must apply the "Precautionary Principle," assuming high toxicity based on the active functional groups and structural analogs[2]. This guide provides a comprehensive, mechanistically grounded protocol for the selection of Personal Protective Equipment (PPE) and the safe operational handling of this compound.

Toxicological Rationale for Stringent PPE

To understand why specific PPE is mandated, we must examine the pharmacophore. Quinolinone derivatives are highly privileged scaffolds in medicinal chemistry, frequently exhibiting potent bioactivity. Structurally related 2H-quinolinone and halogenated derivatives have demonstrated significant in vitro cytotoxicity against various cancer cell lines (e.g., MCF-7, HepG-2)[3].

Mechanistic Hazard Profile: The primary hazard of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one lies in its potential for DNA intercalation and kinase inhibition, characteristic of planar, multi-ring aromatic systems. Cellular assays of related quinolinone compounds reveal that they induce G2/M phase cell cycle arrest and trigger apoptosis via the activation of executioner caspases 3 and 7[3]. Furthermore, transition metal complexes of quinolinones have shown extreme potency, with IC50 values in the sub-micromolar range[4]. Because of this high potency, inadvertent exposure—even at microgram levels via inhalation of dust or dermal absorption—poses a severe occupational hazard.

Quantitative Potency of Quinolinone Analogs: To contextualize the risk, Table 1 summarizes the biological potency of structurally related quinolinone and quinoline derivatives. The nanomolar to low-micromolar IC50 values necessitate handling protocols equivalent to those used for Particularly Hazardous Substances (PHS)[5].

Table 1: Comparative In Vitro Potency of Quinolinone/Quinoline Derivatives

Compound ClassBiological Target / AssayObserved IC50Reference
Cu(II) Quinolinonato ComplexesA2780 Ovarian Cancer Cells0.36 – 0.73 μM[4]
Quinoline AntagonistsIL-1β Release (THP-1 cells)7 – 12 nM[6]
Halogenated 2H-QuinolinonesMCF-7 Breast Cancer CellsHigh Cytotoxicity[3]

Pathway Visualization: The following diagram illustrates the cellular toxicity pathway of bioactive quinolinones, reinforcing the critical need to prevent systemic exposure.

ToxicityPathway Exposure Unprotected Exposure (Inhalation/Dermal) CellUptake Cellular Uptake (Lipophilic Transport) Exposure->CellUptake DNA Kinase Inhibition / DNA Intercalation CellUptake->DNA CellCycle G2/M Phase Arrest DNA->CellCycle Caspase Caspase 3/7 Activation DNA->Caspase Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis Caspase->Apoptosis

Figure 1: Proposed cytotoxic pathway of bioactive quinolinones necessitating strict PPE.

Core Personal Protective Equipment (PPE) Matrix

Based on the lipophilicity (which facilitates dermal penetration) and the powder form (which presents an inhalation hazard) of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one, the following PPE is strictly required[7]:

  • Hand Protection (Double-Gloving): Use standard nitrile gloves (minimum 0.11 mm thickness).

    • Causality: The outer glove acts as the primary barrier against the dry powder and the solubilizing agent (often DMSO), while the inner glove provides an uncompromised secondary defense if the outer glove is breached by chemical permeation.

  • Eye Protection: ANSI Z87.1-certified indirect-vented chemical splash goggles.

    • Causality: Standard safety glasses are insufficient because they do not seal against airborne cytotoxic dust generated during weighing.

  • Body Protection: A flame-resistant, fluid-resistant laboratory coat with knit cuffs, fully buttoned.

    • Causality: Knit cuffs prevent the sleeves from dragging across contaminated surfaces and eliminate gaps where powder could contact the wrists.

  • Respiratory Protection: All handling must occur within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood. If engineering controls fail or are unavailable, a NIOSH-approved N95 or P100 particulate respirator is required to prevent inhalation of bioactive particulates.

Operational Workflow: Step-by-Step Handling and Solubilization

To ensure a self-validating safety system, each step of the protocol includes a verification check.

Workflow Prep 1. PPE Donning & Hood Verification Weigh 2. Static-Free Weighing Prep->Weigh Solubilize 3. Solubilization (DMSO Carrier) Weigh->Solubilize Clean 4. Surface Decontamination Solubilize->Clean Dispose 5. Hazardous Waste Segregation Clean->Dispose

Figure 2: Step-by-step operational workflow for handling the quinolinone derivative.

Step 1: Workspace Preparation and Verification

  • Action: Clear the chemical fume hood of all unnecessary clutter. Place an anti-static weighing boat on the microbalance inside the hood.

  • Validation: Check the digital airflow monitor. Verify the hood's inward face velocity is between 80-100 feet per minute (fpm). Do not proceed if the alarm is active.

Step 2: Weighing and Transfer

  • Action: Using a static-eliminating ionizer (if available), neutralize the static charge on the compound container to prevent the light powder from aerosolizing. Carefully transfer the desired mass using a micro-spatula.

  • Validation: Ensure the balance doors are closed during the final reading to prevent draft-induced fluctuations, confirming an accurate mass without dispersing the powder.

Step 3: Solubilization (DMSO Carrier Risk)

  • Action: 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one is typically solubilized in Dimethyl Sulfoxide (DMSO) for in vitro assays. Add the solvent directly to the weighing boat or vial inside the fume hood.

  • Causality: DMSO is a powerful penetration enhancer. If a DMSO solution of the quinolinone contacts the skin, it will rapidly carry the cytotoxic compound directly into the bloodstream. Therefore, extreme caution and immediate glove changes are required if a spill occurs during this step.

Step 4: Decontamination

  • Action: Wipe down the balance, spatulas, and hood surface with a solvent capable of dissolving the compound (e.g., 70% ethanol or isopropanol), followed by a secondary wipe with mild detergent and water.

  • Validation: Visually inspect the area under standard lighting to ensure no colored residue (many flavonoids and quinolinones have a distinct yellow/brown hue) remains on the surfaces.

Step 5: Disposal Plan

  • Solid Waste: All contaminated consumables (weighing boats, pipette tips, outer gloves) must be placed in a rigid, puncture-resistant hazardous waste container labeled "Toxic Organic Solid Waste - Quinolinone Derivatives."

  • Liquid Waste: DMSO solutions must be collected in a compatible, clearly labeled liquid waste carboy. Do not mix with strong oxidizing waste, as DMSO can react violently.

  • PPE Disposal: Doff the outer gloves inside the fume hood and dispose of them as hazardous solid waste. Wash hands thoroughly with soap and water immediately after removing the inner gloves.

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